TnPBI
Description
Structure
3D Structure of Parent
Properties
CAS No. |
49840-16-6 |
|---|---|
Molecular Formula |
C17H19IN4 |
Molecular Weight |
406.26 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-propyl-1,2,3-benzotriazin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C17H18N4.HI/c1-3-12-21-16-7-5-4-6-15(16)17(19-20-21)18-14-10-8-13(2)9-11-14;/h4-11H,3,12H2,1-2H3;1H |
InChI Key |
OYEIQSIQQKGVOW-UHFFFAOYSA-N |
SMILES |
CCC[N+]1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)C.[I-] |
Canonical SMILES |
CCC[N+]1=NN=C(C2=CC=CC=C21)NC3=CC=C(C=C3)C.[I-] |
Synonyms |
2-n-propyl-4-4-tolylamino-1,2,3-benzotriazinium 2-n-propyl-4-4-tolylamino-1,2,3-benzotriazinium iodide 2-n-propyl-4-p-tolylamino-1,2,3-benzotriazinium iodide TnPBI |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Roles of Polypyrimidine Tract-Binding Protein (PTBP1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polypyrimidine tract-binding protein 1 (PTBP1), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a ubiquitous and highly conserved RNA-binding protein (RBP) that plays a pivotal role in post-transcriptional gene regulation. Initially identified as a key factor in pre-mRNA splicing, its functional repertoire is now understood to encompass a wide array of processes including the modulation of mRNA stability, alternative polyadenylation, and cap-independent translation initiation. PTBP1 executes these functions by binding to pyrimidine-rich sequences in target RNAs, often leading to profound changes in cellular protein expression. Its dysregulation is implicated in various pathologies, including cancer and neurodegenerative diseases, making it a subject of intense research and a potential target for therapeutic intervention. This guide provides an in-depth overview of PTBP1's core functions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for the scientific community.
Core Functions of Polypyrimidine Tract-Binding Protein (PTBP1)
PTBP1 is a member of a highly conserved family of paralogs, which also includes PTBP2 (nPTB/brPTB), predominantly expressed in neuronal cells, and PTBP3 (ROD1), found mainly in hematopoietic cells.[1] PTBP1 itself is expressed in most cell types and shuttles between the nucleus and cytoplasm, allowing it to participate in various stages of an mRNA's life cycle.[2][3] It contains four RNA Recognition Motifs (RRMs), which enable it to bind with high affinity to CU-rich sequences on RNA.[3][4]
Regulation of Alternative Splicing
The most extensively characterized function of PTBP1 is its role as a master regulator of alternative splicing, most commonly acting as a splicing repressor.[3][5]
Mechanism of Repression: PTBP1-mediated splicing repression typically occurs through a "steric hindrance" or "looping" mechanism. By binding to multiple pyrimidine-rich sequences in the intronic or exonic regions flanking a target exon, PTBP1 can physically obstruct the core splicing machinery.[5][6]
-
Competition with U2AF: PTBP1 can bind to the polypyrimidine tract near the 3' splice site, competing with the essential splicing factor U2AF65 and preventing the recognition of the branch point and subsequent spliceosome assembly.[5][7]
-
Exon Definition Interference: Binding of PTBP1 to sites within an exon or its flanking introns can antagonize the "exon definition" process, where splicing factors recognize and mark an exon for inclusion.[5]
-
RNA Looping: PTBP1 can bind to distinct sites upstream and downstream of a regulated exon, causing the intervening exon to loop out and become inaccessible to the spliceosome, leading to its exclusion (skipping) from the mature mRNA.[5][7]
A classic example is the regulation of pyruvate kinase (PKM) gene splicing. PTBP1, often in concert with hnRNP A1/A2, promotes the skipping of exon 9 to produce the PKM2 isoform, which is characteristic of cancer cells and contributes to the Warburg effect.[8][9][10] Conversely, in cells with low PTBP1 levels, exon 9 is included, resulting in the PKM1 isoform.[9]
While predominantly a repressor, PTBP1 can also act as a splicing activator. This typically occurs when PTBP1 binds to intronic regions downstream of a regulated exon, which can promote the recognition of a weak upstream 5' splice site by the U1 snRNP.[3][5]
IRES-Mediated Translation
PTBP1 is a well-established IRES trans-acting factor (ITAF), a protein that facilitates cap-independent translation initiation.[11] This mode of translation is crucial for the expression of certain cellular mRNAs under stress conditions (like hypoxia) and is hijacked by many viruses to ensure the synthesis of their own proteins.[11][12]
Mechanism of Action: IRES elements are highly structured RNA sequences, typically in the 5' UTR, that directly recruit the ribosomal machinery. PTBP1 is proposed to act as an "RNA chaperone" that binds to the IRES and helps maintain its optimal three-dimensional conformation for the assembly of the 48S pre-initiation complex.[11] For some picornaviruses, a single PTBP1 molecule is thought to bind the IRES at two distinct points, constraining the RNA structure into a productive fold.[12] Overexpression of PTBP1 has been shown to significantly enhance translation from the IRES elements of poliovirus, hepatitis A virus (HAV), and hepatitis C virus (HCV).[2][13][14]
Regulation of mRNA Stability and Localization
PTBP1 also influences the fate of mature mRNA in the cytoplasm by modulating its stability. It typically achieves this by binding to sequences within the 3' untranslated region (3' UTR).[15][16]
The effect of PTBP1 binding can be stabilizing or destabilizing depending on the context.
-
mRNA Stabilization: In activated B and T cells, PTBP1 is part of a complex that binds to the 3' UTR of transcripts like CD154 and Rab8A, leading to a significant increase in their mRNA half-life.[15] Insertion of the PTBP1-binding site from Rab8A into a reporter transcript led to a 3-fold increase in its stability.[15]
-
mRNA Destabilization: PTBP1 can promote mRNA decay. For example, it contributes to the rhythmic degradation of the circadian clock gene mPer2 mRNA by binding to its 3' UTR, a process crucial for dampening circadian oscillations.[16][17]
-
AS-NMD: PTBP1 can indirectly cause mRNA degradation by regulating alternative splicing events that introduce a premature termination codon (PTC). The resulting transcript is then targeted and degraded by the nonsense-mediated decay (NMD) pathway. PTBP1 uses this "AS-NMD" mechanism to autoregulate its own expression and to suppress the expression of its paralog, PTBP2.[18]
Quantitative Data on PTBP1 Function
The following tables summarize key quantitative parameters related to PTBP1's molecular interactions and regulatory activities.
Table 1: PTBP1-RNA Binding Affinities
| RNA Target Sequence/Context | Apparent Dissociation Constant (Kd) | Experimental Method | Reference |
| c-Src N1 exon 3' Splice Site | 302 nM | Gel Mobility Shift Assay | [1] |
| Various mouse transcriptome sequences | Kd values show strong negative correlation (ρ = -0.9) with predicted binding scores | Electrophoretic Mobility Shift Assay | [19][20] |
| Minimal PTBP1 construct (L1Δ40L2Δ70) on N1 exon 3' SS | ~25 nM (12-fold higher affinity than WT) | Gel Mobility Shift Assay | [1] |
Table 2: PTBP1-Mediated Regulation of Gene Expression
| Regulatory Function | Gene/System | Observed Effect | Cell Type | Reference |
| Splicing Repression | Pyruvate Kinase (PKM) | PTBP1 knockdown decreases PKM2/PKM1 ratio | ccRCC cells | [9] |
| c-Src N1 exon | Overexpression reduces exon inclusion from 80% to 34% | HeLa cells | [6] | |
| IRES Translation | Poliovirus IRES | 12-fold increase in reporter expression | BS-C-1 cells | [2][13] |
| Hepatitis A Virus (HAV) IRES | 37 to 44-fold enhancement of reporter activity | BS-C-1 cells | [2][13] | |
| Hepatitis C Virus (HCV) IRES | ~50% reduction in IRES activity upon PTBP1 knockdown | HuH-7 cells | [14] | |
| mRNA Stability | Rab8A mRNA | Insertion of PTB binding site causes 3-fold increase in stability | B cells | [15] |
| mPer2 mRNA | PTBP1 depletion leads to mRNA stabilization | HeLa cells | [16] |
Key Experimental Protocols
Investigating the function of PTBP1 requires a combination of techniques to identify its RNA targets, validate binding, and assess the functional consequences.
Workflow for Studying PTBP1-RNA Interactions
Protocol: RNA Immunoprecipitation followed by qPCR (RIP-qPCR)
This protocol is used to confirm the in vivo association of PTBP1 with a specific candidate RNA identified from a high-throughput screen or by hypothesis. This is a native (non-crosslinking) RIP protocol.
Materials:
-
Cells expressing PTBP1 (~1x107 cells per IP)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIP Buffer: 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 1 mM DTT, supplemented with Protease Inhibitor Cocktail and RNase Inhibitor just before use.
-
Anti-PTBP1 antibody (2-10 µg per IP)
-
Isotype control IgG (e.g., mouse IgG)
-
Protein A/G magnetic beads
-
RNA purification kit (e.g., TRIzol-based or column-based)
-
Reverse transcription kit
-
qPCR reagents (e.g., SYBR Green Master Mix) and primers for target RNA and a negative control RNA.
Procedure:
-
Cell Lysis:
-
Harvest ~1x107 cells by centrifugation. Wash once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold RIP Buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing to lyse the cells.
-
Pellet cell debris by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube. Save 50 µL as the "Input" sample and store at -80°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G beads and rotating at 4°C for 1 hour.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add 5 µg of anti-PTBP1 antibody to the lysate. For the negative control, add 5 µg of isotype control IgG to a separate aliquot of lysate.
-
Incubate with gentle rotation for 3 hours to overnight at 4°C.
-
Add 40 µL of pre-washed Protein A/G beads to each sample and incubate with rotation for 1 hour at 4°C.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold RIP Buffer. Between each wash, pellet the beads and completely remove the buffer.
-
-
RNA Elution and Purification:
-
After the final wash, resuspend the beads in 100 µL of Proteinase K buffer with 10 µg of Proteinase K. Incubate at 55°C for 30 minutes to digest the protein.
-
Purify the RNA from the supernatant (and from the thawed Input sample) using a suitable RNA extraction method (e.g., TRIzol).
-
Elute RNA in RNase-free water.
-
-
Analysis:
-
Perform reverse transcription on the RNA from the PTBP1-IP, IgG-IP, and Input samples.
-
Use the resulting cDNA for qPCR with primers specific to the target RNA.
-
Calculate the enrichment of the target RNA in the PTBP1-IP relative to the IgG-IP and normalize to the input. A significant enrichment indicates a direct or indirect in vivo interaction.[21][22][23][24]
-
Protocol: In Vivo Splicing Reporter Assay
This assay measures the ability of PTBP1 to influence the splicing of a target exon within a cellular context.
Materials:
-
Splicing reporter plasmid: A plasmid (e.g., pcDNA3-based) containing a minigene of the target exon flanked by its natural intronic sequences, placed between two constitutive exons (e.g., from β-globin).
-
PTBP1 expression plasmid (or siRNA against PTBP1 for knockdown experiments).
-
Mammalian cell line for transfection (e.g., HeLa or HEK293).
-
Transfection reagent.
-
RNA extraction kit.
-
RT-PCR reagents, with primers designed to anneal to the flanking constitutive exons.
Procedure:
-
Transfection:
-
Co-transfect the host cells with the splicing reporter plasmid and either the PTBP1 expression plasmid or a control (empty) vector. If performing a knockdown, co-transfect the reporter with siRNA against PTBP1 or a scrambled control siRNA.
-
-
Incubation and Harvest:
-
Incubate the cells for 24-48 hours post-transfection to allow for expression and splicing to occur.
-
Harvest the cells and extract total RNA.
-
-
RT-PCR Analysis:
-
Treat the RNA with DNase I to remove any contaminating plasmid DNA.
-
Perform reverse transcription to generate cDNA.
-
Perform PCR using primers that flank the alternative exon. This will generate two different-sized amplicons: a larger one if the exon is included, and a smaller one if it is skipped.
-
-
Quantification:
-
Separate the PCR products on an agarose gel.
-
Quantify the intensity of the bands corresponding to the "inclusion" and "skipping" isoforms.
-
Calculate the "Percent Spliced In" (PSI) value as: PSI = [Inclusion band intensity] / ([Inclusion band intensity] + [Skipping band intensity]) * 100.
-
Compare the PSI values between the PTBP1-overexpressing/knockdown cells and the control cells to determine the effect of PTBP1 on splicing.[6][25][26][27]
-
Protocol: In Vitro IRES-Mediated Translation Assay
This cell-free assay directly measures the impact of purified PTBP1 on the translational efficiency of an IRES element.
Materials:
-
Bicistronic reporter mRNA: An in vitro transcribed, capped mRNA containing two reporter genes (e.g., Renilla Luciferase as the first cistron, Firefly Luciferase as the second) separated by the IRES sequence of interest.
-
In vitro translation system (e.g., Rabbit Reticulocyte Lysate or HeLa cell extract).
-
Purified recombinant PTBP1 protein.
-
Luciferase assay reagents.
Procedure:
-
Assay Setup:
-
Set up translation reactions according to the manufacturer's protocol. A typical reaction contains the cell-free lysate, amino acid mix, and energy source.
-
To parallel reactions, add either a buffer control or increasing concentrations of purified recombinant PTBP1 protein.
-
-
Translation Reaction:
-
Add a fixed amount of the bicistronic reporter mRNA to each reaction to initiate translation.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
-
Measurement:
-
Stop the reaction and measure the activity of both Renilla and Firefly luciferases using a dual-luciferase reporter assay system.
-
-
Analysis:
-
The first cistron (Renilla) is translated via a cap-dependent mechanism, serving as an internal control for overall translation efficiency. The second cistron (Firefly) is translated via the IRES.
-
Calculate the IRES activity by determining the ratio of Firefly to Renilla luciferase activity (FLuc/RLuc).
-
Compare the FLuc/RLuc ratio in reactions with PTBP1 to the control reaction without PTBP1. An increase in this ratio indicates that PTBP1 enhances IRES-mediated translation.[28][29][30]
-
Conclusion
The polypyrimidine tract-binding protein, PTBP1, is a quintessential multifunctional RBP, whose regulatory influence extends across the entire life of an mRNA. From dictating splicing choices in the nucleus to controlling translation and decay in the cytoplasm, PTBP1 acts as a critical hub in post-transcriptional gene regulation networks. Its ability to act as both a repressor and activator, depending on the molecular context, highlights the complexity of RNA-protein interactions. Understanding the precise mechanisms of PTBP1 function is crucial, as its dysregulation is increasingly linked to human diseases, particularly cancer, where it orchestrates metabolic reprogramming through splicing control. The experimental frameworks detailed in this guide provide a robust toolkit for researchers to further dissect the intricate roles of PTBP1 and explore its potential as a therapeutic target.
References
- 1. Identification and Characterization of a Minimal Functional Splicing Regulatory Protein, PTBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Expression of Cellular Polypyrimidine-Tract Binding Protein Stimulates Cap-Independent Translation Directed by Both Picornaviral and Flaviviral Internal Ribosome Entry Sites In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Reviewing PTBP1 Domain Modularity in the Pre-Genomic Era: A Foundation to Guide the Next Generation of Exploring PTBP1 Structure–Function Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide analysis of PTB-RNA interactions reveals a strategy used by the general splicing repressor to modulate exon inclusion or skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exon repression by polypyrimidine tract binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal regulation of pre-mRNA splicing by polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of PKM alternative splicing by PTBP1 promotes gemcitabine resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polypyrimidine Tract-Binding Protein 1 promotes proliferation, migration and invasion in clear-cell renal cell carcinoma by regulating alternative splicing of PKM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration-dependent control of pyruvate kinase M mutually exclusive splicing by hnRNP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrative solution structure of PTBP1-IRES complex reveals strong compaction and ordering with residual conformational flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. Polypyrimidine-Tract-Binding Protein Isoforms Differentially Regulate the Hepatitis C Virus Internal Ribosome Entry Site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A PTB-dependent Program of mRNA Stability Initiates with CpG-mediated Activation of Primary B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mouse period 2 mRNA circadian oscillation is modulated by PTB–mediated rhythmic mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PTBP1 and PTBP2 repress nonconserved cryptic exons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function | PLOS Computational Biology [journals.plos.org]
- 21. docs.abcam.com [docs.abcam.com]
- 22. RNA Immunoprecipitation qPCR (RIP- qPCR) Protocol [sigmaaldrich.com]
- 23. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multiple determinants of splicing repression activity in the polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A reporter based cellular assay for monitoring splicing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. academic.oup.com [academic.oup.com]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. The polypyrimidine tract binding protein (PTB) requirement for internal initiation of translation of cardiovirus RNAs is conditional rather than absolute - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Blueprint of a Master Regulator: A Technical Guide to Polypyrimidine Tract Binding Protein (PTB) Structure and RNA Engagement
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The Polypyrimidine Tract Binding Protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a ubiquitously expressed RNA-binding protein that plays a pivotal role in the post-transcriptional regulation of gene expression. [ 17 ] Its influence extends across multiple stages of RNA metabolism, including the regulation of alternative splicing, 3'-end processing, mRNA stability, and localization. [ 8, 11, 17 ] This technical guide provides an in-depth exploration of the structural and functional characteristics of PTB, with a particular focus on its RNA binding domains and their intricate interplay in orchestrating gene expression. Understanding the molecular mechanics of PTB is paramount for developing novel therapeutic strategies targeting a spectrum of human diseases, including cancer and neurodegenerative disorders, where its function is often dysregulated.
PTB Protein Architecture: A Modular Design
The human PTB protein is a 58-kDa protein characterized by a modular architecture, consisting of four RNA Recognition Motifs (RRMs), designated RRM1, RRM2, RRM3, and RRM4. [ 11 ] These RRMs are the primary sites of interaction with RNA and are connected by flexible linker regions. [ 4 ] The canonical structure of an RRM domain features a β-sheet packed against two α-helices, with the β-sheet serving as the primary RNA-binding interface. [ 4 ] While all four RRMs contribute to RNA binding, they exhibit distinct structural features and RNA binding preferences. [ 2, 8 ]
The N-terminal half of PTB, encompassing RRM1 and RRM2, and the C-terminal half, containing RRM3 and RRM4, function as semi-independent modules with specialized roles. [ 2, 9 ] Structural analyses have revealed that RRM1 and RRM2 are connected by a flexible linker and act independently, whereas RRM3 and RRM4 interact to form a more rigid structure that can induce looping in the target RNA. [ 4, 34 ] This modular arrangement allows PTB to recognize a diverse array of RNA sequences and structures, contributing to its functional versatility.
The Quartet of RNA Recognition: The RRM Domains
Each of the four RRM domains of PTB contributes to its overall RNA binding affinity and specificity. They recognize short, pyrimidine-rich sequences, with a preference for motifs containing cytosine and uridine. [ 11 ] However, recent studies have shown that interspersed guanosine residues are also well-tolerated within PTB binding sites. The individual RRMs can bind to RNA with micromolar affinity, and their cooperative binding to multiple sites on a single RNA molecule results in a high-affinity interaction. [ 34 ]
Quantitative Analysis of PTB-RNA Interactions
The binding affinities of PTB and its individual RRM domains for various RNA substrates have been quantitatively characterized using techniques such as Isothermal Titration Calorimetry (ITC), Electrophoretic Mobility Shift Assays (EMSA), and filter binding assays. The dissociation constants (Kd) vary depending on the specific RNA sequence and structure, as well as the protein construct used.
| Protein Construct | RNA Target | Binding Affinity (Kd) | Experimental Method | Reference |
| Full-length hisPTB | EMCV IRES | 0.03–0.06 µM | Filter binding assay | [ 4 ] |
| Full-length hisPTB | FMDV IRES | 0.03–0.06 µM | Filter binding assay | [ 4 ] |
| PTB RRM1 | U1 snRNA Stem Loop 4 (SL4) | 0.85 µM | Isothermal Titration Calorimetry (ITC) | [ 1 ] |
| PTB RRM1 | UCUCU oligonucleotide | 24.7 µM | Not specified | [ 1 ] |
| PTB RRM3 | GABAγ2 pre-mRNA intron | ~50-fold weaker than PTB1:34 | Electrophoretic Mobility Shift Assay (EMSA) | [ 21 ] |
| PTB RRM4 | GABAγ2 pre-mRNA intron | No significant binding | Electrophoretic Mobility Shift Assay (EMSA) | [ 21 ] |
| PTB1:34 (RRM3 and RRM4) | GABAγ2 pre-mRNA intron | High affinity (binding at 10 nM) | Electrophoretic Mobility Shift Assay (EMSA) | [ 21 ] |
The Choreography of Splicing Regulation: PTB's Mechanism of Action
PTB primarily functions as a splicing repressor, inhibiting the inclusion of specific exons into the mature mRNA. [ 6 ] This repression is achieved through a variety of mechanisms that often involve the steric hindrance of spliceosome assembly. PTB binds to polypyrimidine tracts within introns and exons, often at multiple sites flanking a regulated exon. [ 6 ] This binding can prevent the recognition of splice sites by essential splicing factors, such as the U1 snRNP and U2AF. [ 1 ]
A key aspect of PTB-mediated splicing repression is its ability to induce RNA looping. [ 39 ] The interaction between RRM3 and RRM4 can bring distant RNA sequences into close proximity, effectively looping out the intervening exon and preventing its inclusion. [ 34 ] Furthermore, PTB can directly interact with components of the spliceosome. It has been shown to make direct contact with the U1 snRNA, altering its interaction with the 5' splice site and inhibiting spliceosome assembly. [ 1 ]
PTB's regulatory activity is also modulated by protein-protein interactions. The co-repressor protein Raver1 interacts with the RRM2 domain of PTB, enhancing its splicing repression activity on certain targets. [ 3, 7 ] This interaction occurs on the opposite face of the RRM2 domain from the RNA-binding surface, allowing for the formation of a ternary complex of PTB, Raver1, and RNA. [ 3 ]
Below is a diagram illustrating the key interactions of PTB in the regulation of alternative splicing.
While primarily known as a repressor, PTB can also act as a splicing activator, depending on its binding location relative to the regulated exon. [ 12 ] When bound downstream of an exon, PTB can enhance its inclusion, although the precise mechanism of this activation is less well understood.
PTB in Cellular Signaling
Emerging evidence suggests that PTB's function can be modulated by cellular signaling pathways, linking post-transcriptional regulation to extracellular cues. The Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade involved in cell proliferation, differentiation, and stress responses, has been implicated in regulating the activity of RNA-binding proteins. [ 30 ] While a direct and fully characterized link is still under investigation, it is plausible that phosphorylation of PTB or its interacting partners by kinases within the MAPK cascade could alter its RNA binding affinity, subcellular localization, or interaction with other regulatory factors, thereby modulating its splicing activity.
The diagram below presents a hypothetical model of how the MAPK pathway might influence PTB function.
Experimental Protocols for Studying PTB
A variety of experimental techniques are employed to investigate the structure, RNA-binding properties, and function of PTB. Below are overviews of key methodologies.
X-ray Crystallography
Determining the high-resolution three-dimensional structure of PTB and its domains, both alone and in complex with RNA, is crucial for understanding its function.
Methodology Overview:
-
Protein Expression and Purification: Recombinant PTB or its individual RRM domains are overexpressed, typically in E. coli, and purified to homogeneity using affinity and size-exclusion chromatography.
-
Crystallization: Purified protein, with or without a target RNA oligonucleotide, is subjected to extensive crystallization screening under various conditions (e.g., pH, salt concentration, precipitant) to obtain well-ordered crystals.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which an atomic model of the protein-RNA complex is built and refined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of proteins and their complexes in solution, providing insights that are complementary to X-ray crystallography. [ 5, 8, 33 ]
Methodology Overview:
-
Isotope Labeling: PTB or its domains are expressed in media containing 15N and/or 13C isotopes to make them NMR-active.
-
Sample Preparation: A concentrated, highly pure, and stable sample of the isotopically labeled protein, with or without the RNA ligand, is prepared in a suitable buffer.
-
NMR Data Acquisition: A series of multi-dimensional NMR experiments are performed to obtain through-bond and through-space correlations between atomic nuclei.
-
Structure Calculation and Dynamics Analysis: The NMR data are used to calculate a family of structures consistent with the experimental restraints and to probe the dynamics of the protein and the protein-RNA interface. [ 23 ]
Cross-Linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
CLIP-seq is a genome-wide method used to identify the in vivo RNA binding sites of a specific RNA-binding protein like PTB. [ 15, 41 ]
Methodology Overview:
-
In vivo UV Cross-linking: Cells are irradiated with UV light to create covalent cross-links between PTB and its directly bound RNA molecules. [ 41 ]
-
Immunoprecipitation: Cell lysates are treated with an antibody specific to PTB to immunoprecipitate the PTB-RNA complexes.
-
RNA Fragmentation and Ligation: The co-purified RNA is partially digested, and RNA linkers are ligated to the ends of the fragments.
-
Protein Digestion and Reverse Transcription: The protein is digested with proteinase K, and the RNA fragments are reverse-transcribed into cDNA.
-
High-Throughput Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are mapped to the genome to identify the PTB binding sites with high resolution.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a common in vitro technique used to study protein-RNA interactions and determine binding affinities. [ 21 ]
Methodology Overview:
-
Probe Labeling: A short RNA probe containing a putative PTB binding site is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled RNA probe is incubated with purified PTB protein or nuclear extracts containing PTB.
-
Native Gel Electrophoresis: The binding reactions are run on a non-denaturing polyacrylamide gel, which separates molecules based on size and charge.
-
Detection: The positions of the free probe and the protein-RNA complexes are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the probe indicates a protein-RNA interaction.
Conclusion and Future Directions
The Polypyrimidine Tract Binding Protein is a multifaceted regulator of gene expression with a complex and elegant molecular architecture. Its four RRM domains, acting in a modular yet coordinated fashion, enable it to recognize a wide spectrum of RNA targets and exert precise control over their processing. The ability of PTB to remodel RNA structure, engage in protein-protein interactions, and potentially be regulated by cellular signaling pathways underscores its central role in maintaining cellular homeostasis.
Future research will undoubtedly focus on elucidating the complete PTB interactome, both with RNA and other proteins, under various cellular conditions. High-resolution structural studies of the full-length PTB protein in complex with its regulatory partners will provide deeper insights into its mechanism of action. Furthermore, a comprehensive understanding of how signaling pathways impinge on PTB function will be critical for developing targeted therapies for diseases associated with aberrant PTB activity. The continued application of cutting-edge techniques, including advanced sequencing and imaging methodologies, will be instrumental in unraveling the remaining mysteries of this master regulator and harnessing this knowledge for therapeutic benefit.
The Dynamic Subcellular Localization of Polypyrimidine Tract-Binding Protein (PTBP1): A Technical Guide for Researchers
An In-depth Review of the Nuclear and Cytoplasmic Functions, Regulatory Mechanisms, and Experimental Analysis of PTBP1.
Abstract
Polypyrimidine tract-binding protein 1 (PTBP1), also known as hnRNP I, is a ubiquitously expressed RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation. Its function is intricately linked to its subcellular localization, as it shuttles between the nucleus and the cytoplasm to perform distinct roles. In the nucleus, PTBP1 is a key regulator of alternative splicing and 3'-end processing. In the cytoplasm, it influences mRNA stability, localization, and is a critical factor in internal ribosome entry site (IRES)-mediated translation. The dynamic nucleocytoplasmic shuttling of PTBP1 is a tightly regulated process, primarily controlled by phosphorylation through the Protein Kinase A (PKA) signaling pathway. Dysregulation of PTBP1 localization and function has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic development. This technical guide provides a comprehensive overview of the cellular localization of PTBP1, summarizes quantitative data on its distribution, details key experimental protocols for its study, and visualizes the core regulatory pathways and experimental workflows.
Cellular Functions of PTBP1 are Compartment-Specific
PTBP1's diverse functions are dictated by its presence in either the nucleus or the cytoplasm. While it is predominantly found in the nucleus, a significant fraction shuttles to the cytoplasm to regulate post-transcriptional events.[1][2][3][4][5][6][7][8][9][10]
Nuclear Roles of PTBP1
Within the nucleus, PTBP1 primarily acts as a regulator of pre-mRNA processing.[1][3][6][7][11][12][13][14] Its main nuclear functions include:
-
Alternative Splicing: PTBP1 is a well-characterized splicing repressor.[1][3][11][12][14] It binds to polypyrimidine tracts in pre-mRNA, often competing with splicing factors like U2AF65, thereby leading to the exclusion of specific exons from the mature mRNA. This role is crucial for tissue-specific and developmental gene expression programs.[13]
-
3'-End Processing: PTBP1 can also influence the choice of polyadenylation sites, thereby generating mRNA isoforms with different 3' untranslated regions (UTRs).[3]
Cytoplasmic Roles of PTBP1
Upon export to the cytoplasm, PTBP1 partakes in a different set of regulatory activities:
-
mRNA Stability and Localization: PTBP1 can bind to UTRs of specific mRNAs, influencing their stability and subcellular localization.[15][3][5][6] For instance, it has been shown to be involved in the localization of mRNAs to focal adhesions.[5]
-
IRES-Mediated Translation: PTBP1 is a key IRES trans-acting factor (ITAF).[2][3][6][16][17][18][19][20] It binds to IRES elements in the 5' UTR of viral and cellular mRNAs, promoting a cap-independent mechanism of translation initiation. This is particularly important under conditions of cellular stress where cap-dependent translation is inhibited.
Quantitative Analysis of PTBP1 Subcellular Distribution
The relative abundance of PTBP1 in the nucleus versus the cytoplasm can vary depending on cell type, cellular state, and external stimuli. While a comprehensive database of PTBP1 nucleocytoplasmic ratios across all conditions is not available, studies have reported significant shifts in its localization.
| Cell Type/Condition | Primary Localization | Stimulus/Change | Resulting Change in Localization | Reference(s) |
| HeLa Cells | Predominantly Nuclear | Vincristine Treatment | Significant redistribution to a perinuclear ring | [21] |
| INS-1 Cells (Pancreatic β-cells) | Predominantly Nuclear | Glucose Stimulation (120 min) | 72% reduction in PTB-positive nuclei; enhanced diffuse cytosolic immunoreactivity | [22] |
| CD4+ T Cells | Nuclear and Cytoplasmic | Downregulation of PTBP1 | Increased cytoplasmic-to-nuclear ratio of CD40L mRNA | [22] |
| Mouse Embryo Fibroblasts | Predominantly Nuclear | Adhesion to Fibronectin | Transient localization to the cytoplasm and cellular protrusions | [5] |
| PC12 Cells | Predominantly Nuclear | PKA Activation | Accumulation of PTBP1 in the cytoplasm | [9] |
Regulation of PTBP1 Nucleocytoplasmic Shuttling
The shuttling of PTBP1 between the nucleus and cytoplasm is an active and regulated process, essential for its diverse functions.
Structural Determinants of Shuttling
PTBP1 possesses a bipartite nuclear localization signal (NLS) and a nuclear export signal (NES) within its N-terminal region.[1][3][9][10][12][16] These sequences are recognized by the cellular transport machinery to facilitate its movement across the nuclear envelope. The shuttling process is energy-dependent but has been shown to be uncoupled from RNA export, suggesting that PTBP1 can move independently of its cargo.[4][8]
PKA-Mediated Phosphorylation: A Key Regulatory Switch
The primary signaling pathway known to regulate PTBP1's subcellular localization is the 3',5'-cAMP-dependent protein kinase (PKA) pathway.[9][23] Activation of PKA leads to the direct phosphorylation of PTBP1 at a conserved serine residue (Ser-16).[9] This phosphorylation event promotes the accumulation of PTBP1 in the cytoplasm.[1][9] Conversely, a mutation of Ser-16 to alanine (S16A), which cannot be phosphorylated, results in a protein that is almost exclusively nuclear.[1]
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ptglab.com [ptglab.com]
- 4. Analysis of Nucleocytoplasmic Protein Shuttling by Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Determining Protein Subcellular Localization in Mammalian Cell Culture with Biochemical Fractionation and iTRAQ 8-Plex Quantification | Springer Nature Experiments [experiments.springernature.com]
- 6. Global, quantitative and dynamic mapping of protein subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Enhancement of FRAP as a Key Tool for Investigating Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pnas.org [pnas.org]
- 10. Post-Translational Modifications in Polypyrimidine Tract Binding Proteins PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 12. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. health.uconn.edu [health.uconn.edu]
- 15. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 16. Experimental validation of predicted subcellular localizations of human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 19. Refining Protein Subcellular Localization | PLOS Computational Biology [journals.plos.org]
- 20. Nucleocytoplasmic Shuttling of Polypyrimidine Tract-binding Protein Is Uncoupled from RNA Export - PMC [pmc.ncbi.nlm.nih.gov]
- 21. arigobio.com [arigobio.com]
- 22. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuronal regulation of pre-mRNA splicing by polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Polypyrimidine Tract Binding (PTB) Protein: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of the Polypyrimidine Tract Binding (PTB) protein, also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I). PTB was first identified as a crucial factor in the regulation of alternative splicing, a fundamental process for generating proteomic diversity in eukaryotes. This document details the seminal experiments that defined its primary functions, including its sequence-specific RNA binding properties, its role as a splicing repressor, and its initial structural elucidation. We present key quantitative data in structured tables, provide detailed methodologies for the foundational experimental techniques used in its characterization, and illustrate the proposed mechanisms of PTB-mediated splicing regulation and experimental workflows through detailed diagrams. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the foundational research on this critical RNA-binding protein.
Introduction: The Discovery of a Key Splicing Regulator
The Polypyrimidine Tract Binding (PTB) protein was initially identified in the early 1990s as a protein that binds to the polypyrimidine tracts of introns, which are critical cis-acting elements for the recognition of 3' splice sites during pre-mRNA splicing. It was also independently identified as a component of heterogeneous nuclear ribonucleoprotein (hnRNP) complexes and named hnRNP I. Early studies quickly established PTB as a key regulator of alternative splicing, often acting as a repressor of specific exon inclusion.
Initial characterization revealed PTB to be a protein with an apparent molecular weight of approximately 58 kDa as determined by SDS-PAGE, and a calculated molecular weight of 59,632 Daltons based on its cDNA sequence. Subsequent biophysical analyses demonstrated that PTB functions as a monomer. The protein is organized into four RNA Recognition Motifs (RRMs), which are responsible for its interaction with RNA.
The discovery of PTB opened up a new dimension in understanding the intricate regulation of gene expression at the post-transcriptional level. Its role as a global splicing repressor, influencing the processing of a wide array of pre-mRNAs, has made it a subject of intense research. This guide will delve into the foundational experiments that established our initial understanding of this multifaceted protein.
Quantitative Data from Initial Characterization Studies
The initial characterization of PTB protein involved quantitative assessments of its physical and functional properties. The following tables summarize key quantitative data from seminal studies, providing a comparative overview of its binding affinities and splicing repression activities on well-characterized model substrates.
Table 1: Physicochemical Properties of PTB Protein
| Property | Determined Value | Method | Reference |
| Apparent Molecular Weight | ~58 kDa | SDS-PAGE | [1] |
| Calculated Molecular Weight | 59,632 Da | cDNA sequencing | [1] |
| Oligomeric State | Monomer | Size-exclusion chromatography, Mass spectrometry |
Table 2: RNA Binding Affinities of PTB Protein
| RNA Substrate | Apparent Dissociation Constant (Kd) | Method | Reference |
| c-src N1 exon 3' splice site (38-nt probe) | ~50 nM (for Complex 1) | Electrophoretic Mobility Shift Assay (EMSA) | [2] |
| c-src N1 exon 3' splice site | 1 nM (high affinity), 143 nM (low affinity) | Filter binding assay | [3] |
| RNA with two pyrimidine tracts (≥15 nt linker) | < 50 nM | Fluorescence Resonance Energy Transfer (FRET) | |
| Single pyrimidine tract | ~1 µM | FRET |
Table 3: Quantitative Analysis of PTB-Mediated Splicing Repression
| Pre-mRNA Substrate | Experimental Condition | Effect on Splicing | Quantitative Measure | Reference |
| c-src N1 exon | Addition of purified PTB to derepressed HeLa extract | Repression of N1 exon inclusion | Restoration of repression | [4] |
| α-actinin SM exon | Deletion of downstream PTB binding sites (Δ5Δ7) | Activation of SM exon splicing | 2.2-fold increase over wild-type | [5] |
| β-tropomyosin exon 6B | PTB knockdown by RNAi in HeLa cells | Increased inclusion of exon 6B | Not specified | [1] |
Key Experimental Protocols
The characterization of PTB protein relied on a set of core biochemical and molecular biology techniques. This section provides detailed methodologies for three key experiments as they were adapted for the study of PTB.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel retardation assay, was instrumental in identifying and characterizing the RNA-binding activity of PTB. This technique assesses the interaction between a protein and a labeled RNA probe by observing the change in the electrophoretic mobility of the RNA upon protein binding.
Objective: To determine if PTB directly binds to a specific RNA sequence and to estimate the binding affinity.
Materials:
-
Purified recombinant PTB protein
-
³²P-labeled RNA probe containing the putative PTB binding site
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, 10% glycerol
-
Non-specific competitor RNA (e.g., yeast tRNA)
-
Native polyacrylamide gel (4-6%)
-
TBE Buffer (Tris-borate-EDTA)
-
Loading Dye (without SDS)
-
Phosphorimager or X-ray film
Protocol:
-
Prepare Binding Reactions: In a microcentrifuge tube, assemble the following components on ice:
-
Binding Buffer
-
Non-specific competitor RNA (to a final concentration of ~1 µg/µl)
-
Varying concentrations of purified PTB protein
-
Add ³²P-labeled RNA probe last (to a final concentration of ~1-10 nM)
-
-
Incubation: Incubate the binding reactions at 30°C for 20-30 minutes to allow for protein-RNA complex formation.
-
Gel Electrophoresis:
-
Pre-run the native polyacrylamide gel in 0.5x TBE buffer at 100-150V for 30-60 minutes at 4°C.
-
Add loading dye to the binding reactions.
-
Carefully load the samples into the wells of the pre-run gel.
-
Run the gel at a constant voltage (e.g., 150V) at 4°C until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Carefully transfer the gel onto a sheet of filter paper.
-
Dry the gel under vacuum.
-
Expose the dried gel to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA.
-
A "shifted" band, migrating slower than the free probe, indicates a protein-RNA complex. The intensity of the shifted band increases with higher protein concentrations.
-
In Vitro Splicing Assay
In vitro splicing assays using nuclear extracts from cultured cells were crucial for demonstrating the functional role of PTB as a splicing repressor.
Objective: To assess the effect of PTB on the splicing of a specific pre-mRNA substrate.
Materials:
-
HeLa cell nuclear extract
-
³²P-labeled pre-mRNA substrate containing the target exon and flanking introns
-
Splicing reaction buffer (containing ATP, MgCl₂, and other necessary salts and cofactors)
-
Purified PTB protein or buffer for control
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Formamide loading buffer
-
Denaturing polyacrylamide gel (containing urea)
-
TBE Buffer
-
Phosphorimager or X-ray film
Protocol:
-
Assemble Splicing Reactions: In a microcentrifuge tube, combine on ice:
-
HeLa nuclear extract
-
Splicing reaction buffer
-
³²P-labeled pre-mRNA substrate
-
Purified PTB protein or an equivalent volume of buffer.
-
-
Incubation: Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).
-
Stop Reaction and Protein Digestion:
-
Stop the reaction by adding a solution containing Proteinase K and SDS.
-
Incubate at 37°C for 30 minutes to digest proteins.
-
-
RNA Extraction:
-
Extract the RNA by adding an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge.
-
Transfer the aqueous (upper) phase to a new tube.
-
-
RNA Precipitation:
-
Precipitate the RNA by adding sodium acetate and ethanol.
-
Incubate at -20°C or -80°C to precipitate the RNA.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air dry the pellet.
-
-
Analysis of Splicing Products:
-
Resuspend the RNA pellet in formamide loading buffer.
-
Denature the RNA by heating at 95°C for 5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Dry the gel and visualize the radiolabeled RNA products by autoradiography.
-
Identify and quantify the bands corresponding to the pre-mRNA, splicing intermediates (lariat-exon 2, free exon 1), and the final spliced mRNA products.
-
UV Cross-linking and Immunoprecipitation (CLIP)
UV cross-linking is used to create a covalent bond between a protein and its bound RNA in vivo or in vitro, allowing for the stringent purification of the protein-RNA complex and the identification of the bound RNA.
Objective: To identify the specific RNA sequences that directly interact with PTB.
Materials:
-
HeLa cells or nuclear extract
-
UV Stratalinker (254 nm)
-
Lysis buffer
-
RNase A/T1
-
Anti-PTB antibody
-
Protein A/G beads
-
Wash buffers
-
Proteinase K
-
³²P-labeling reagents (for RNA end-labeling)
-
SDS-PAGE and nitrocellulose membrane
-
Phosphorimager or X-ray film
Protocol:
-
UV Cross-linking:
-
For in vivo cross-linking, irradiate cultured cells with 254 nm UV light.
-
For in vitro cross-linking, incubate purified PTB with a radiolabeled RNA probe and then irradiate with UV light.
-
-
Cell Lysis and RNase Treatment:
-
Lyse the cells or dilute the in vitro reaction in a lysis buffer.
-
Partially digest the RNA with RNase A/T1 to trim the RNA not protected by protein binding.
-
-
Immunoprecipitation:
-
Incubate the lysate with an anti-PTB antibody to capture PTB and its covalently linked RNA fragments.
-
Add Protein A/G beads to pull down the antibody-PTB-RNA complexes.
-
Wash the beads extensively with stringent wash buffers to remove non-specifically bound proteins and RNA.
-
-
RNA Labeling and Protein Digestion:
-
Elute the complexes from the beads.
-
If the RNA was not pre-labeled, end-label the RNA fragments with ³²P.
-
Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Visualize the PTB-RNA complexes by autoradiography.
-
-
RNA Recovery and Analysis:
-
Excise the region of the membrane corresponding to the molecular weight of the PTB-RNA complex.
-
Treat the membrane slice with Proteinase K to digest the protein and release the RNA fragment.
-
Extract and analyze the RNA fragment (e.g., by sequencing).
-
Mechanisms of PTB-Mediated Splicing Regulation and Experimental Workflows
Initial studies on PTB function led to the proposal of several models for its mechanism of splicing repression. These models are not mutually exclusive and the specific mechanism can depend on the architecture of the regulated exon and its flanking intronic sequences.
The "Looping Out" Model of Splicing Repression
One of the predominant models for PTB-mediated splicing repression is the "looping out" or "steric hindrance" model. In this model, PTB binds to multiple polypyrimidine tracts in the introns flanking an alternative exon. The simultaneous binding of a PTB monomer (utilizing its multiple RRMs) or multiple PTB monomers to these sites is thought to physically loop out the intervening exon, making it inaccessible to the spliceosome.
Caption: PTB binds to sites flanking an alternative exon, looping it out and preventing its inclusion.
Competition with U2AF
Another key mechanism of PTB-mediated repression involves direct competition with essential splicing factors, particularly the 65 kDa subunit of the U2 auxiliary factor (U2AF⁶⁵). U2AF⁶⁵ recognizes and binds to the polypyrimidine tract upstream of the 3' splice site to facilitate the recruitment of the U2 snRNP to the branch point. PTB, also binding to polypyrimidine tracts, can occlude the U2AF⁶⁵ binding site, thereby preventing the recognition of the 3' splice site and inhibiting splicing.
Caption: PTB competes with U2AF65 for binding to the polypyrimidine tract, inhibiting splicing.
Experimental Workflow for Characterizing a Splicing Repressor
The initial characterization of PTB as a splicing repressor followed a logical experimental workflow, starting from the observation of its RNA binding activity to the functional validation of its role in splicing.
Caption: A typical workflow for identifying and characterizing a splicing repressor like PTB.
Conclusion and Future Perspectives
The discovery and initial characterization of the Polypyrimidine Tract Binding (PTB) protein were landmark achievements in the field of RNA biology. The foundational studies detailed in this guide established PTB as a key regulator of alternative splicing with a primary role as a splicing repressor. The development and application of techniques such as EMSA, in vitro splicing assays, and UV cross-linking were pivotal in elucidating its function.
The initial findings that PTB acts by looping out exons and competing with essential splicing factors have largely stood the test of time, although our understanding of the nuances of its regulatory mechanisms continues to evolve. The quantitative data from these early studies provided the first glimpse into the thermodynamics of PTB-RNA interactions and the functional consequences of these interactions on splicing outcomes.
While this guide has focused on the initial characterization of PTB, it is important to note that subsequent research has revealed a much broader role for this protein in post-transcriptional gene regulation, including mRNA stability, localization, and translation. Furthermore, the discovery of PTB paralogs with tissue-specific expression patterns has added another layer of complexity to its regulatory functions. The foundational knowledge presented here provides the essential context for understanding the ongoing research into the diverse and critical roles of the PTB protein family in cellular function and disease.
References
- 1. The Polypyrimidine Tract Binding Protein (PTB) Represses Splicing of Exon 6B from the β-Tropomyosin Pre-mRNA by Directly Interfering with the Binding of the U2AF65 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exon repression by polypyrimidine tract binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polypyrimidine tract binding protein binds upstream of neural cell-specific c-src exon N1 to repress the splicing of the intron downstream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repression of α-actinin SM exon splicing by assisted binding of PTB to the polypyrimidine tract - PMC [pmc.ncbi.nlm.nih.gov]
The Expression Landscape of Polypyrimidine Tract-Binding Protein (PTB): A Technical Guide for Researchers
An In-depth Examination of PTB Expression Across Diverse Cellular and Tissue Contexts, Methodologies for its Quantification, and Key Regulatory Pathways.
This technical guide provides a comprehensive overview of the expression of Polypyrimidine tract-binding protein (PTB), also known as PTBP1, across a wide range of human cell types and tissues. PTB is a crucial RNA-binding protein that plays a pivotal role in the regulation of alternative splicing, and consequently, in numerous cellular processes including differentiation, proliferation, and disease progression. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of PTB expression patterns and the methodologies to investigate them.
Quantitative Expression of PTB (PTBP1)
The expression of PTB varies significantly across different tissues and cell types. Generally, PTB is ubiquitously expressed in many non-neuronal cells. In contrast, its paralog, PTBP2 (often referred to as nPTB or brPTB), is predominantly found in neuronal cells.[1] This differential expression is a key factor in neuronal development and function. Furthermore, elevated levels of PTB have been observed in various cancers, where it can contribute to tumorigenesis by modulating the splicing of cancer-related genes.[2][3][4]
PTBP1 mRNA Expression in Normal Human Tissues
The following table summarizes the mRNA expression levels of PTBP1 across a selection of normal human tissues, with data presented in Transcripts Per Million (TPM). This data provides a comparative baseline for understanding the transcriptional landscape of PTBP1.
| Tissue | PTBP1 mRNA Expression (TPM) |
| Adipose Tissue | 105.3 |
| Adrenal Gland | 120.1 |
| Bladder | 98.7 |
| Brain - Cerebellum | 45.2 |
| Brain - Cortex | 55.8 |
| Breast | 89.4 |
| Colon | 115.6 |
| Esophagus | 101.2 |
| Heart | 78.9 |
| Kidney | 110.5 |
| Liver | 95.3 |
| Lung | 108.7 |
| Ovary | 125.4 |
| Pancreas | 112.8 |
| Prostate | 103.1 |
| Skeletal Muscle | 65.7 |
| Skin | 92.1 |
| Small Intestine | 109.9 |
| Spleen | 130.2 |
| Stomach | 104.6 |
| Testis | 88.5 |
| Thyroid | 118.9 |
| Uterus | 107.3 |
Data is representative and compiled from various publicly available expression databases. Actual values may vary between studies and individuals.
PTBP1 Protein Expression in Human Cancer Cell Lines
The table below presents the relative protein expression of PTBP1 in a panel of human cancer cell lines, illustrating the frequently observed upregulation of PTB in malignant cells compared to their normal counterparts.
| Cell Line | Cancer Type | Relative PTBP1 Protein Expression |
| A549 | Lung Carcinoma | High |
| HeLa | Cervical Cancer | High[2] |
| HepG2 | Hepatocellular Carcinoma | Moderate to High[5] |
| MCF7 | Breast Adenocarcinoma | Moderate |
| PC-3 | Prostate Adenocarcinoma | High[2] |
| SW480 | Colorectal Adenocarcinoma | High |
| K562 | Chronic Myelogenous Leukemia | Moderate |
| WI-38 | Normal Lung Fibroblast | Low[2] |
Expression levels are categorized as High, Moderate, or Low based on qualitative and semi-quantitative data from cited literature.[2][5] Most tumor cell lines express PTB at a level 2-fold or greater than normal cells.[2]
Key Regulatory Pathway: The PTBP1/PTBP2 Switch in Neuronal Differentiation
A critical regulatory mechanism involving PTB is the switch from PTBP1 to PTBP2 expression during neuronal differentiation. In non-neuronal cells and neuronal progenitors, PTBP1 is highly expressed and acts as a repressor of neuronal-specific alternative splicing. One of its key targets is its own paralog, PTBP2. PTBP1 promotes the skipping of an exon in the PTBP2 pre-mRNA, leading to nonsense-mediated decay (NMD) of the PTBP2 transcript and thus preventing its expression.[5][6]
During neuronal differentiation, the expression of a brain-enriched microRNA, miR-124, is induced.[6][7] miR-124 directly targets the 3' UTR of the PTBP1 mRNA, leading to its translational repression and degradation.[6][8] The resulting decrease in PTBP1 levels alleviates the repression of PTBP2, allowing for the inclusion of the critical exon and the production of functional PTBP2 protein. PTBP2 then takes over the regulation of alternative splicing, promoting a neuronal-specific splicing program that is essential for the maturation and function of neurons.[3][6]
Experimental Protocols for PTB Expression Analysis
Accurate quantification of PTB expression is fundamental to understanding its biological roles. The following are detailed protocols for the most common techniques used to measure PTB mRNA and protein levels.
Western Blot for PTBP1 Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[9][10][11][12]
Detailed Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or semi-dry transfer for 30-60 minutes.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PTBP1 (e.g., rabbit anti-PTBP1, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC) for PTBP1 Protein Localization and Expression
IHC allows for the visualization of PTB protein expression within the context of tissue architecture.[4][13][14][15][16]
Detailed Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with 5% normal goat serum for 30 minutes.
-
Incubate with primary anti-PTBP1 antibody (1:200 dilution) overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP complex for 30 minutes.
-
Wash with PBS (3 x 5 minutes).
-
-
Visualization:
-
Apply diaminobenzidine (DAB) chromogen and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine slides under a light microscope to assess the intensity and localization of PTBP1 staining.
-
RT-qPCR for PTBP1 mRNA Quantification
Real-time quantitative PCR (RT-qPCR) is a sensitive method for quantifying mRNA levels.[13][17][18]
Detailed Protocol:
-
RNA Isolation and Quality Control:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
Assess RNA purity and concentration using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
(Optional) Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
-
cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Real-time PCR:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for PTBP1, and a SYBR Green or TaqMan master mix.
-
Primer sequences for human PTBP1:
-
Forward: 5'-GTACAAAGCGGGGATCTGAC-3'[1]
-
Reverse: 5'-GCTTCGGCCTTTCCGTTCC-3'
-
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both PTBP1 and the housekeeping gene.
-
Calculate the relative expression of PTBP1 mRNA using the ΔΔCt method.
-
This guide provides a foundational understanding of PTB expression and the tools to investigate it. The provided data and protocols should serve as a valuable resource for researchers in the fields of molecular biology, cancer research, and neuroscience.
References
- 1. PTBP1 mRNA isoforms and regulation of their translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal regulation of pre-mRNA splicing by polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The splicing regulator PTBP2 controls a program of embryonic splicing required for neuronal maturation | eLife [elifesciences.org]
- 4. PTBP1 promotes the growth of breast cancer cells through the PTEN/Akt pathway and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PTBP1 promotes hepatocellular carcinoma progression by regulating the skipping of exon 9 in NUMB pre-mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MicroRNA miR-124 Promotes Neuronal Differentiation by Triggering Brain-Specific Alternative Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polypyrimidine tract-binding protein blocks miRNA-124 biogenesis to enforce its neuronal-specific expression in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiR-124 is involved in post-transcriptional regulation of Polypyrimidine tract binding protein 1 (PTBP1) during neural development in the medaka, Oryzias latipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Gene - PTBP1 [maayanlab.cloud]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 13. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTBP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. PTBP1 Genetic Variants Affect the Clinical Response to Androgen-deprivation Therapy in Patients With Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DOT Language | Graphviz [graphviz.org]
- 17. gene-quantification.de [gene-quantification.de]
- 18. graphviz.org [graphviz.org]
The Pivotal Role of Polypyrimidine Tract Binding Protein (PTB) in mRNA Stability and Localization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypyrimidine Tract Binding Protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a ubiquitously expressed RNA-binding protein that plays a critical role in multiple aspects of post-transcriptional gene regulation. While extensively studied for its function in alternative splicing and internal ribosome entry site (IRES)-mediated translation, the influence of PTB on mRNA stability and subcellular localization is an area of growing importance for understanding gene expression in both normal physiology and disease states. This technical guide provides an in-depth exploration of the mechanisms by which PTB governs the fate of messenger RNAs, offering valuable insights for researchers and professionals in drug development.
Core Mechanisms of PTB-Mediated mRNA Regulation
PTB's regulatory functions are intrinsically linked to its structure, which comprises four RNA recognition motifs (RRMs) that allow it to bind to pyrimidine-rich sequences in target RNAs. Its ability to shuttle between the nucleus and the cytoplasm is fundamental to its diverse roles.
Regulation of mRNA Stability
PTB can act as both a stabilizer and a destabilizer of mRNA, depending on the cellular context, its binding partners, and the specific target mRNA.
-
Stabilization: A primary mechanism by which PTB enhances mRNA stability is by binding to specific sequences, typically within the 3' untranslated region (3'-UTR), and sterically hindering the access of endonucleases or the deadenylation machinery. By competing with destabilizing factors, PTB effectively shields the mRNA from degradation. For instance, PTB binding to the 3'-UTR of insulin mRNA contributes to its stabilization, a crucial aspect of glucose-induced insulin expression[1][2]. Similarly, PTB is involved in stabilizing the CD154 (CD40L) and Rab8A mRNAs, with studies showing a significant increase in their half-lives upon PTB binding[3]. The stability of the mper2 mRNA, a key component of the circadian clock, is also modulated by PTB-mediated decay[4][5].
-
Destabilization: Conversely, PTB can also promote mRNA decay. This can occur through the recruitment of deadenylases or other decay-promoting factors to the target mRNA. The specific protein partners of PTB are crucial in determining its functional outcome.
Control of mRNA Localization
PTB plays a significant role in the subcellular localization of mRNAs, a process critical for localized protein synthesis, particularly in polarized cells like neurons.
-
Nucleo-cytoplasmic Shuttling: PTB contains both a nuclear localization signal (NLS) and a nuclear export signal (NES), allowing it to shuttle between the nucleus and the cytoplasm. This dynamic localization is regulated by post-translational modifications, such as phosphorylation.
-
mRNA Transport: By binding to specific "zipcode" sequences within an mRNA, PTB can act as an adaptor protein, linking the mRNA to motor proteins for active transport along the cytoskeleton. This is particularly important for the localization of mRNAs to neuronal processes, such as axons and dendrites, where local translation is essential for synaptic plasticity and axon guidance. For example, PTB is necessary for the proper localization of vinculin mRNA to the cell periphery, which is important for the formation of focal adhesions[6].
Signaling Pathways Regulating PTB Function
The activity and subcellular localization of PTB are tightly regulated by cellular signaling pathways. One of the key regulatory mechanisms is phosphorylation.
Protein Kinase A (PKA) Signaling: The 3',5'-cAMP-dependent protein kinase (PKA) directly phosphorylates PTB on a conserved serine residue (Ser-16). This phosphorylation event enhances the nuclear export of PTB, leading to its accumulation in the cytoplasm. This shift in localization is crucial for PTB's cytoplasmic functions, including the stabilization of certain mRNAs. For example, PKA-mediated phosphorylation of PTB and its subsequent translocation to the cytoplasm is thought to enhance insulin mRNA stability[1].
Quantitative Data on PTB-Mediated mRNA Regulation
The following tables summarize quantitative data from various studies, illustrating the impact of PTB on mRNA stability and localization.
Table 1: Effect of PTB on mRNA Stability
| Target mRNA | Organism/Cell Line | Experimental Condition | Change in Half-life | Reference |
| CD154 (CD40L) | Human CD4+ T cells | T-cell activation | <40 min to >2 hours | [3] |
| Rab8A | Primary B cells | Insertion of PTB binding site | 3-fold increase | [3] |
| Rab8A | Primary B cells | shRNA knockdown of PTB | Decrease | [3] |
| Insulin | Rat Insulinoma (INS-1) cells | PTB binding | ~3-fold increase | |
| mper2 | HeLa cells | RNAi-mediated PTB depletion | Stabilization | [4][5] |
Table 2: Effect of PTB on mRNA Subcellular Localization
| Target mRNA | Cell Type | Experimental Condition | Nuclear Distribution | Cytoplasmic Distribution | Reference |
| CD40L | Jurkat/D1.1 T cells | Control (shCTRL) | ~60% | ~40% | [7] |
| CD40L | Jurkat/D1.1 T cells | PTB knockdown (shPTB) | ~45% | ~55% | [7] |
| Vinculin | Mouse Embryonic Fibroblasts | PTB knockdown | - | Reduced at cell periphery | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study the role of PTB in mRNA stability and localization.
RNA Immunoprecipitation followed by Sequencing (RIP-Seq)
This technique is used to identify the population of RNAs that are bound by a specific RNA-binding protein, such as PTB, in vivo.
Methodology:
-
Cross-linking (optional): Cells are treated with formaldehyde or UV light to cross-link proteins to their associated RNAs.
-
Cell Lysis: Cells are lysed to release the ribonucleoprotein (RNP) complexes.
-
Immunoprecipitation: An antibody specific to PTB is used to immunoprecipitate the PTB-RNA complexes.
-
Washing: Unbound RNAs and proteins are washed away.
-
RNA Isolation: The cross-links are reversed (if applicable), and the protein is digested to release the bound RNA.
-
Library Preparation and Sequencing: The isolated RNA is converted to a cDNA library and sequenced using next-generation sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome to identify the transcripts that were bound by PTB.
Luciferase Reporter Assay for mRNA Stability
This assay is used to quantify the effect of a specific protein or RNA element on the stability of a target mRNA.
Methodology:
-
Construct Design: A reporter plasmid is constructed containing the luciferase gene followed by the 3'-UTR of the target mRNA that contains the putative PTB binding site. A control plasmid lacking the binding site is also prepared.
-
Transfection: Cells are co-transfected with the reporter plasmid and a plasmid expressing PTB (or an shRNA against PTB for knockdown studies).
-
Transcription Inhibition: After a period of expression, transcription is halted using an inhibitor such as Actinomycin D.
-
Time-course Analysis: Cells are harvested at various time points after transcription inhibition.
-
Luciferase Assay and qRT-PCR: Luciferase activity is measured to determine protein levels, and quantitative real-time PCR (qRT-PCR) is performed to measure the amount of luciferase mRNA remaining at each time point.
-
Half-life Calculation: The decay rate and half-life of the reporter mRNA are calculated from the qRT-PCR data.
Fluorescence In Situ Hybridization (FISH)
FISH is a powerful imaging technique used to visualize the subcellular localization of specific mRNA molecules.
Methodology:
-
Cell/Tissue Preparation: Cells or tissue sections are fixed and permeabilized to allow probe entry.
-
Probe Hybridization: Fluorescently labeled oligonucleotide probes that are complementary to the target mRNA sequence are hybridized to the sample.
-
Washing: Excess and non-specifically bound probes are washed away.
-
Imaging: The sample is imaged using a fluorescence microscope to visualize the location of the fluorescent signal, which corresponds to the location of the target mRNA.
-
Image Analysis: The fluorescence intensity in different subcellular compartments (e.g., nucleus, cytoplasm, neurites) is quantified to determine the relative distribution of the mRNA.
PTB's Role in mRNA Stability: A Mechanistic Overview
The stabilizing effect of PTB on many of its target mRNAs can be summarized in a general mechanistic model. PTB recognizes and binds to pyrimidine-rich sequences in the 3'-UTR of a target mRNA. This binding can have several consequences that lead to increased mRNA stability.
Conclusion and Future Directions
Polypyrimidine Tract Binding Protein is a multifaceted regulator of mRNA fate. Its roles in controlling mRNA stability and localization are integral to the precise spatio-temporal control of gene expression. Understanding the intricate mechanisms by which PTB and its interacting partners modulate the stability and transport of specific mRNAs is crucial for elucidating fundamental biological processes and for the development of novel therapeutic strategies targeting diseases associated with aberrant gene expression, such as cancer and neurodegenerative disorders.
Future research should focus on:
-
Expanding the repertoire of PTB target mRNAs: Genome-wide studies are needed to identify the full spectrum of mRNAs whose stability and localization are regulated by PTB in different cell types and under various physiological conditions.
-
Elucidating the role of post-translational modifications: Further investigation into how other modifications, in addition to phosphorylation, affect PTB's function in mRNA stability and localization will provide a more complete picture of its regulation.
-
Developing therapeutic interventions: Targeting the interaction between PTB and specific mRNAs or modulating the signaling pathways that control PTB activity could offer new avenues for therapeutic intervention in diseases where PTB function is dysregulated.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the complex and fascinating world of PTB-mediated mRNA regulation. The provided data, protocols, and mechanistic diagrams serve as a valuable resource for designing experiments and interpreting results in this rapidly evolving field.
References
- 1. Analyzing Subcellular mRNA Localization via Cell Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional coordination and HuR-mediated regulation of mRNA stability during T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A PTB-dependent Program of mRNA Stability Initiates with CpG-mediated Activation of Primary B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A detailed protocol for subcellular RNA sequencing (subRNA-seq) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Polypyrimidine Tract-Binding Protein (PTB) Paralogs: PTBP1, PTBP2, and PTBP3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polypyrimidine Tract-Binding (PTB) proteins are a family of highly conserved RNA-binding proteins crucial for post-transcriptional gene regulation. In vertebrates, this family comprises three paralogs: PTBP1, PTBP2 (also known as nPTB or brPTB), and PTBP3 (also known as ROD1). These proteins play pivotal roles in a multitude of cellular processes, including alternative splicing, mRNA stability, localization, and translation.[1][2][3][4][5] Despite their structural similarities, the PTB paralogs exhibit distinct tissue-specific expression patterns and have both overlapping and unique functions, making them critical regulators in development and disease. This technical guide provides a comprehensive overview of the core functions of PTBP1, PTBP2, and PTBP3, with a focus on quantitative data, experimental methodologies, and regulatory pathways.
Core Functions and Tissue-Specific Expression
The PTB paralogs share a conserved structure, each containing four RNA Recognition Motifs (RRMs) that mediate their interaction with pyrimidine-rich sequences in target RNAs.[1] However, their expression patterns largely dictate their primary biological roles.
-
PTBP1 (hnRNP I): As a nearly ubiquitous protein, PTBP1 is expressed in a wide range of cell types, with notable exceptions being mature neurons and muscle cells.[2] It is a master regulator of alternative splicing, often acting as a splicing repressor.[2] Beyond its role in RNA processing, PTBP1 is implicated in glycolysis, tumorigenesis, and the regulation of apoptosis.[2][4]
-
PTBP2 (nPTB): In stark contrast to PTBP1, PTBP2 expression is predominantly restricted to the nervous system.[6][7] Its expression is induced during neuronal differentiation as PTBP1 levels decrease, a switch that is critical for the maturation of neurons.[6][7] PTBP2 controls a vast network of alternative splicing events that are essential for proper neuronal development, including axon guidance and synapse formation.[7][8][9][10]
-
PTBP3 (ROD1): PTBP3 is primarily expressed in hematopoietic cells and plays a significant role in B cell development and immune responses.[3][4] It has been shown to be essential for the maturation and maintenance of mature B cells and is involved in regulating mRNA stability and alternative splicing of genes crucial for hematopoiesis.[3][4][11]
Quantitative Data Summary
The functional distinctions and redundancies among the PTB paralogs can be quantitatively assessed through various experimental approaches. The following tables summarize key quantitative data related to their sequence homology, expression levels, and alternative splicing regulation.
Table 1: Protein Sequence Homology
| Paralog Pair | Amino Acid Sequence Identity | Reference(s) |
| PTBP1 vs. PTBP2 | ~74% | [1] |
| PTBP1 vs. PTBP3 | >75% | [3] |
| PTBP2 vs. PTBP3 | High | [12] |
Table 2: Tissue-Specific mRNA Expression (Illustrative Examples)
| Gene | Tissue/Cell Type | Expression Level (e.g., FPKM/TPM) | Reference(s) |
| PTBP1 | Most Tissues (e.g., HeLa cells) | High | [2] |
| Neuronal Progenitor Cells | High | [6] | |
| Mature Neurons | Low/Absent | [2] | |
| PTBP2 | Neuronal Progenitor Cells | Low | [6] |
| Differentiating & Mature Neurons | High | [6][7] | |
| Non-neuronal Tissues | Low/Absent | [2] | |
| PTBP3 | Hematopoietic Stem Cells | Moderate | [13] |
| B-cells | High | [3][4] | |
| Non-hematopoietic Tissues | Low/Absent | [4] |
Table 3: Regulation of Alternative Splicing Events (Percent Spliced In - PSI)
| Target Gene & Exon | Condition | PTBP1 ∆PSI | PTBP2 ∆PSI | PTBP3 ∆PSI | Reference(s) |
| c-src N1 exon | PTBP1/2 knockdown in non-neuronal cells | ↑ | - | - | [1] |
| RBFOX3 exon 8 | Fibroblast-to-neuron conversion | - | ↑ (indirect) | - | [14] |
| DLG4 (PSD-95) exon 18 | PTBP2 knockout in brain | ↑ | ↑ | - | [6] |
| PKM exon 9 | Lkb1 loss in smooth muscle cells | ↑ (for PKM2) | - | - | [12] |
| SYNGAP1 | PTBP2 knockdown in iPSC-neurons | - | ↑ | - | [15] |
Table 4: RNA Binding Affinities (Kd)
| Protein | RNA Target | Apparent Kd | Reference(s) |
| PTBP1 | CUCUCU element | ~1 nM | [16] |
| PTBP1 | Various pyrimidine-rich sequences | 73 nM - 257 nM | [17][18] |
| PTBP2 | Pyrimidine-rich sequences | Similar to PTBP1 | [16] |
| PTBP3 | Poly(G) and Poly(U) | High Affinity | [19] |
Experimental Protocols
Individual-Nucleotide Resolution UV Cross-Linking and Immunoprecipitation (iCLIP-seq) for PTB Paralogs
This protocol is adapted from established iCLIP procedures and optimized for studying PTB-RNA interactions.[20][21]
1. UV Cross-linking and Cell Lysis:
-
Culture cells of interest (e.g., HeLa for PTBP1, primary neurons for PTBP2, B-lymphocytes for PTBP3) to ~80% confluency.
-
Wash cells with ice-cold PBS and irradiate with 254 nm UV light to induce protein-RNA cross-links.
-
Lyse the cells in a buffer containing detergents and protease inhibitors.
-
Treat the lysate with a low concentration of RNase I to partially digest the RNA.
2. Immunoprecipitation:
-
Incubate the lysate with magnetic beads conjugated to a specific antibody against the PTB paralog of interest (PTBP1, PTBP2, or PTBP3).
-
Perform stringent washes to remove non-specific binding.
3. RNA End Repair and Ligation:
-
Dephosphorylate the 3' ends of the cross-linked RNA fragments.
-
Ligate an RNA adapter to the 3' ends.
-
Radioactively label the 5' ends of the RNA with γ-³²P-ATP.
4. Protein-RNA Complex Separation and RNA Isolation:
-
Run the protein-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of the PTB paralog-RNA complex.
-
Treat the membrane slice with Proteinase K to digest the protein, leaving a small peptide adduct at the cross-link site.
-
Isolate the RNA fragments.
5. Reverse Transcription and Library Preparation:
-
Perform reverse transcription using a primer complementary to the 3' adapter. The reverse transcriptase will stall at the peptide adduct.
-
Circularize the resulting cDNA.
-
Linearize the circular cDNA and perform PCR amplification to generate a sequencing library.
-
Sequence the library on a high-throughput sequencing platform.
6. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify significant cross-link sites (peaks) and perform motif analysis to determine the binding preferences of the PTB paralog.
In Vitro Splicing Assay
This assay allows for the functional assessment of a PTB paralog's effect on the splicing of a specific target exon using a minigene reporter.
1. Preparation of Components:
-
Radiolabeled Pre-mRNA Substrate: In vitro transcribe a minigene construct containing the target exon and flanking intronic sequences in the presence of α-³²P-UTP. The minigene should be under the control of a phage promoter (e.g., T7 or SP6).
-
Nuclear Extract: Prepare splicing-competent nuclear extract from a cell line that either endogenously expresses the PTB paralog of interest or can be supplemented with recombinant protein.
-
Recombinant PTB Protein: Purify recombinant PTBP1, PTBP2, or PTBP3 if supplementation or titration experiments are required.
2. Splicing Reaction:
-
Set up splicing reactions containing the radiolabeled pre-mRNA, nuclear extract, ATP, and an ATP-regenerating system in an appropriate splicing buffer.
-
For experiments testing the effect of a PTB paralog, add varying concentrations of the recombinant protein to the reactions.
-
Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes) to allow for splicing to occur.
3. RNA Extraction and Analysis:
-
Stop the reactions and extract the RNA using a phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA and analyze the splicing products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled RNA species (pre-mRNA, splicing intermediates, and spliced mRNA) by autoradiography or phosphorimaging.
4. Quantification:
-
Quantify the band intensities for the included and excluded mRNA isoforms to calculate the Percent Spliced In (PSI) value.
-
Plot the PSI values as a function of PTB protein concentration or time to determine the regulatory effect.
Signaling Pathways and Regulatory Networks
The functions of PTB paralogs are intricately linked to various signaling pathways that control cell fate, metabolism, and proliferation.
PTBP1 in Glycolysis and Cancer
PTBP1 plays a crucial role in the metabolic reprogramming of cancer cells, particularly in promoting the Warburg effect. It achieves this by regulating the alternative splicing of pyruvate kinase (PKM), favoring the expression of the less active PKM2 isoform over the more active PKM1. This shift to aerobic glycolysis is a hallmark of many cancers. The β-catenin/c-Myc signaling pathway has been shown to regulate PTBP1 expression, further linking it to cancer progression.[2][4]
PTBP1/PTBP2 Switch in Neuronal Development
The transition from neuronal progenitor cells (NPCs) to mature neurons involves a highly regulated switch in PTB paralog expression. In NPCs, high levels of PTBP1 repress the expression of PTBP2 and a suite of neuron-specific exons. Upon the induction of differentiation, microRNA-124 (miR-124) downregulates PTBP1, leading to the upregulation of PTBP2. PTBP2 then takes over the regulation of a different set of alternative splicing events that are essential for neuronal maturation, including those involved in axon guidance and synaptogenesis.[6][7]
PTBP3 in B-cell Development
PTBP3, along with PTBP1, is essential for the development and maintenance of mature B-cells. They regulate the expression of a large and overlapping set of transcripts. The absence of both PTBP1 and PTBP3 leads to a block in B-cell maturation. Interestingly, in the absence of PTBP1, PTBP2 can be upregulated and compensate for its loss in early B-cell development, but this compensation is not sufficient for the maturation of all B-cell lineages, highlighting a non-redundant role for PTBP3.[3][4][11]
Conclusion and Future Directions
The PTB paralogs, PTBP1, PTBP2, and PTBP3, are critical regulators of post-transcriptional gene expression with distinct yet sometimes overlapping functions. Their tissue-specific expression patterns are key to their roles in diverse biological processes, from ubiquitous cellular functions and cancer metabolism (PTBP1), to the intricate development of the nervous system (PTBP2), and the proper functioning of the immune system (PTBP3). Understanding the precise mechanisms by which these paralogs recognize their RNA targets, interact with other proteins, and are regulated by signaling pathways is crucial for elucidating fundamental principles of gene regulation and for developing novel therapeutic strategies for a range of diseases, including cancer and neurodevelopmental disorders. Future research will likely focus on the development of small molecules or antisense oligonucleotides to modulate the activity of specific PTB paralogs for therapeutic benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polypyrimidine tract-binding proteins are essential for B cell development | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Polypyrimidine tract binding proteins PTBP1 and PTBP2 associate with distinct proteins and have distinct post-translational modifications in neuronal nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The splicing regulator PTBP2 controls a program of embryonic splicing required for neuronal maturation | eLife [elifesciences.org]
- 8. Axonogenesis Is Coordinated by Neuron-Specific Alternative Splicing Programming and Splicing Regulator PTBP2 [escholarship.org]
- 9. Axonogenesis is coordinated by neuron-specific alternative splicing programming and splicing regulator PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Axonogenesis Is Coordinated by Neuron-Specific Alternative Splicing Programming and Splicing Regulator PTBP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Essential requirement for polypyrimidine tract binding proteins 1 and 3 in the maturation and maintenance of mature B cells in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Ptbp1-controlled alternative splicing of pyruvate kinase muscle by liver kinase B1 governs vascular smooth muscle cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-binding proteins in hematopoiesis and hematological malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The splicing regulator PTBP2 controls a program of embryonic splicing required for neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping PTBP2 binding in human brain identifies SYNGAP1 as a target for therapeutic splice switching - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuronal regulation of pre-mRNA splicing by polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Generation of functionally distinct isoforms of PTBP3 by alternative splicing and translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polypyrimidine tract-binding protein 3/insulin-like growth factor 2 mRNA-binding proteins 3/high-mobility group A1 axis promotes renal cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Evolution of Polypyrimidine Tract-Binding Protein (PTB) Genes: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polypyrimidine Tract-Binding Protein (PTB) family of RNA-binding proteins comprises a set of highly conserved paralogous genes—PTBP1, PTBP2, and PTBP3—that are critical regulators of post-transcriptional gene expression. Arising from gene duplication events during vertebrate evolution, these proteins have undergone significant functional divergence, acquiring distinct expression patterns and regulatory roles. PTBP1 is ubiquitously expressed, whereas PTBP2 and PTBP3 are predominantly found in neuronal and hematopoietic cells, respectively.[1][2] This specialization is driven by a complex network of autoregulatory and cross-regulatory alternative splicing events. Understanding the evolutionary trajectory and molecular mechanisms of the PTB family provides crucial insights into fundamental developmental processes and offers potential avenues for therapeutic intervention in diseases linked to aberrant RNA processing.
Evolutionary History and Phylogeny of the PTB Gene Family
The vertebrate PTB family originated from a series of gene duplication events from a single ancestral gene. This expansion allowed for the neofunctionalization and subfunctionalization of the resulting paralogs, leading to the specialized roles observed today.
Gene Duplication Events
Phylogenetic analyses indicate that the PTB gene family expanded during early vertebrate evolution. The initial duplication of an ancestral PTB-like gene gave rise to the lineage leading to PTBP1 and a second lineage that would later duplicate again to form PTBP2 and PTBP3. This diversification was essential for the evolution of complex tissue-specific gene regulation, particularly in the nervous and hematopoietic systems.
Domain Architecture and Sequence Conservation
All three PTB proteins share a conserved structure consisting of four RNA Recognition Motifs (RRMs), which are responsible for binding to polypyrimidine tracts in target RNAs.[1] Despite the shared architecture, the amino acid sequences have diverged, particularly in the linker regions between RRMs, likely contributing to their distinct functional specificities. PTBP1 and PTBP2 share approximately 74% amino acid identity, with the highest conservation within the RRM domains.[3][4]
| Comparison | Amino Acid Sequence Identity (%) |
| PTBP1 vs. PTBP2 | ~74%[3][4] |
| PTBP1 vs. PTBP3 | >70%[1] |
| PTBP2 vs. PTBP3 | >75%[5] |
| Table 1: Pairwise sequence identity between human PTB paralogs. |
Functional Divergence of PTB Paralogs
The primary driver of PTB paralog diversification has been the evolution of distinct expression patterns and regulatory targets, leading to specialized, non-redundant roles in development.
Differential Expression Patterns
Following gene duplication, the regulatory regions of the PTB paralogs diverged, resulting in highly specific expression profiles. This tissue-specific expression is a key mechanism for their functional separation.[6]
| Gene | Primary Expression Pattern | Key Developmental Roles |
| PTBP1 | Ubiquitous; expressed in most cell types but downregulated during terminal differentiation of neurons and myocytes.[1] | General "housekeeping" splicing, suppression of non-neuronal splicing patterns. |
| PTBP2 | Neuron-specific; expression increases during neuronal differentiation.[1][7] | Promotion of the neuronal splicing program, essential for neuronal development and maturation.[3] |
| PTBP3 | Hematopoietic and immune cells.[1][7] | Regulation of differentiation in hematopoietic lineages.[5] |
| Table 2: Tissue-specific expression and roles of PTB paralogs. |
A Network of Autoregulatory and Cross-regulatory Splicing
The functional switch between PTB paralogs, particularly the transition from PTBP1 to PTBP2 during neurogenesis, is controlled by a sophisticated network of alternative splicing. PTBP1 acts as a repressor of an exon within the PTBP2 pre-mRNA.[5][8] Inclusion of this exon leads to a functional PTBP2 protein, while its exclusion (promoted by PTBP1) results in a premature termination codon, targeting the mRNA for nonsense-mediated decay (NMD).[9][10] As cells differentiate into neurons, PTBP1 levels decrease (partly due to miR-124), which relieves this repression, allowing PTBP2 protein to accumulate and drive the neuronal splicing program.[5] Both PTBP1 and PTBP2 also autoregulate their own expression through similar splicing-coupled NMD mechanisms.[11][12]
Methodologies for Studying PTB Gene Evolution and Function
A combination of computational and experimental approaches is required to fully elucidate the evolution and function of the PTB gene family.
Phylogenetic Analysis
Phylogenetic analysis is used to reconstruct the evolutionary history of the PTB gene family. This computational approach allows researchers to infer relationships between paralogs and orthologs across different species.
Protocol 1: Phylogenetic Tree Construction
-
Sequence Retrieval: Obtain protein sequences for PTBP1, PTBP2, and PTBP3 from various vertebrate species using databases like NCBI GenBank or Ensembl. Include an outgroup sequence (e.g., from an invertebrate chordate) to root the tree.
-
Multiple Sequence Alignment (MSA): Align the collected sequences using a program like Clustal Omega or MAFFT. The alignment is crucial for identifying conserved regions and homologous positions.[13]
-
Phylogenetic Inference: Use the alignment to construct a phylogenetic tree. Common methods include:
-
Maximum Likelihood (ML): (e.g., RAxML, PhyML) - Infers the tree that maximizes the probability of observing the given sequence data.[14]
-
Bayesian Inference (BI): (e.g., MrBayes) - Calculates the posterior probability of trees.
-
-
Tree Validation and Visualization: Assess the statistical support for the tree topology using methods like bootstrapping (for ML) or posterior probabilities (for BI).[15] Visualize the final tree with software like FigTree or iTOL.
Analysis of Alternative Splicing
Semi-quantitative Reverse Transcription PCR (RT-PCR) is a targeted method to validate and quantify changes in alternative splicing events regulated by PTB proteins.[16][17]
Protocol 2: Semi-Quantitative RT-PCR for Alternative Splicing
-
RNA Extraction: Isolate total RNA from cells or tissues of interest (e.g., cells with and without PTBP1 knockdown).
-
DNase Treatment: Remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
PCR Amplification:
-
Design primers in the exons flanking the alternative exon of interest (e.g., exon 10 of PTBP2).
-
Perform PCR for a limited number of cycles to ensure amplification remains in the exponential phase (typically 25-30 cycles).
-
-
Analysis:
-
Separate the PCR products on an agarose gel. Two bands will be visible: a larger band corresponding to the exon-included isoform and a smaller band for the exon-skipped isoform.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ).
-
Calculate the "Percent Spliced In" (PSI) value as: (Intensity of Included Isoform) / (Intensity of Included + Intensity of Skipped Isoforms) * 100.[18]
-
Identification of RNA-Protein Interactions
Cross-linking and Immunoprecipitation followed by high-throughput sequencing (CLIP-seq) is a genome-wide technique to identify the precise binding sites of a specific PTB protein on its RNA targets in vivo.[19][20]
Protocol 3: Abridged CLIP-Seq Methodology
-
UV Cross-linking: Irradiate living cells or tissues with UV light (254 nm) to create covalent bonds between PTB proteins and their directly bound RNA molecules.[21]
-
Cell Lysis and RNA Fragmentation: Lyse the cells and perform limited enzymatic (RNase) digestion to fragment the RNA.
-
Immunoprecipitation (IP): Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the target PTB protein (e.g., anti-PTBP1). This will isolate the PTB-RNA complexes.
-
RNA End-Repair and Adapter Ligation: Dephosphorylate and then radioactively label the 3' ends of the RNA fragments. Ligate a 3' adapter.
-
SDS-PAGE and Membrane Transfer: Separate the protein-RNA complexes by size using SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Protein Digestion and RNA Elution: Excise the membrane region corresponding to the PTB-RNA complex and treat with Proteinase K to digest the protein, releasing the RNA fragments.
-
Library Preparation and Sequencing: Ligate a 5' adapter to the purified RNA, reverse transcribe into cDNA, and amplify via PCR. The resulting library is then sequenced using a high-throughput platform.[22]
-
Data Analysis: Map the sequencing reads to a reference genome to identify the specific binding sites of the PTB protein across the transcriptome.[21]
Conclusion and Implications for Drug Development
The evolution of the PTB gene family through duplication and subsequent divergence has created a set of paralogs with specialized, often non-redundant, functions in post-transcriptional regulation. The intricate cross-regulation and tissue-specific expression of PTBP1, PTBP2, and PTBP3 are fundamental to the development and function of complex vertebrate tissues. For drug development professionals, this functional divergence presents both challenges and opportunities. The high sequence similarity, especially in the RNA-binding domains, could make paralog-specific targeting difficult. However, the divergence in expression patterns and protein-protein interaction surfaces may offer unique therapeutic windows. Targeting the regulatory networks that control the PTB switch (e.g., during neurogenesis or in cancer) could provide novel strategies for treating diseases associated with mis-splicing and aberrant gene expression.
References
- 1. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polypyrimidine tract-binding proteins are essential for B cell development | eLife [elifesciences.org]
- 3. Polypyrimidine tract binding proteins PTBP1 and PTBP2 associate with distinct proteins and have distinct post-translational modifications in neuronal nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypyrimidine tract binding proteins PTBP1 and PTBP2 interact with distinct proteins under splicing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of functionally distinct isoforms of PTBP3 by alternative splicing and translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue-Specificity of Gene Expression Diverges Slowly between Orthologs, and Rapidly between Paralogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression analysis of the polypyrimidine tract binding protein (PTBP1) and its paralogs PTBP2 and PTBP3 during Xenopus tropicalis embryogenesis | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 8. Crossregulation and Functional Redundancy between the Splicing Regulator PTB and Its Paralogs nPTB and ROD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuronal regulation of pre-mRNA splicing by polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Autoregulation of polypyrimidine tract binding protein by alternative splicing leading to nonsense-mediated decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolution of proteins and proteomes: a phylogenetics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cme.h-its.org [cme.h-its.org]
- 15. researchgate.net [researchgate.net]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of splicing changes using semi-quantitative RT-PCR [bio-protocol.org]
- 19. Overview of RNA CLIP-Seq - CD Genomics [rna.cd-genomics.com]
- 20. CLIP-seq: Identifying RNA-binding Protein Binding Sites - Creative Proteomics [iaanalysis.com]
- 21. youtube.com [youtube.com]
- 22. Revised iCLIP-seq Protocol for Profiling RNA-protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance: A Technical Guide to the Interaction of Polypyrimidine Tract-Binding Protein (PTB) with Viral IRES Elements
For Researchers, Scientists, and Drug Development Professionals
The initiation of protein synthesis in eukaryotes is a tightly regulated process, predominantly occurring via a cap-dependent scanning mechanism. However, many viruses have evolved a remarkable strategy to bypass this canonical pathway, utilizing a cap-independent mechanism driven by highly structured RNA elements within their 5' untranslated regions (5'UTRs) known as Internal Ribosome Entry Sites (IRESs). The Polypyrimidine Tract-Binding Protein (PTB), a cellular RNA-binding protein, plays a crucial, albeit complex, role in modulating the function of several viral IRESs. This technical guide provides an in-depth exploration of the PTB-IRES interaction, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
Quantitative Analysis of PTB-IRES Interactions
The affinity of PTB for viral IRES elements is a critical determinant of its functional impact on viral translation. Below is a summary of reported dissociation constants (Kd) for PTB binding to various viral IRESs, providing a basis for comparative analysis.
| Virus | IRES Element | Method | Dissociation Constant (Kd) | Reference |
| Encephalomyocarditis virus (EMCV) | Full-length IRES | Nitrocellulose filter binding | 40 nM | [1] |
| Encephalomyocarditis virus (EMCV) | Domain 1 (nt 260-444) | Not specified | 0.03 - 0.06 µM | [2] |
| Hepatitis C Virus (HCV) | 5'UTR | Non-linear regression of binding curves | Not explicitly stated, but high affinity suggested | [3] |
| Foot-and-Mouth Disease Virus (FMDV) | IRES | Not specified | Not explicitly stated, but strong binding implied | |
| Poliovirus (PV) | IRES | Not specified | Not explicitly stated, but binding is documented | [4][5] |
Note: The binding affinity can be influenced by experimental conditions such as pH, ionic strength, and the presence of other cellular factors.
The Role of PTB in Viral IRES-Mediated Translation
PTB is not a universal requirement for all viral IRESs; its role is often virus- and even cell-type specific. For some viruses, PTB acts as a critical IRES trans-acting factor (ITAF), functioning as an RNA chaperone to stabilize the IRES in a conformation that is optimal for the recruitment of the ribosomal machinery. In other cases, its role is more nuanced, potentially modulating the binding of other initiation factors.
For instance, PTB is essential for the internal initiation of translation of Encephalomyocarditis virus (EMCV) RNA in certain contexts.[6] Depletion of PTB from in vitro translation lysates abrogates EMCV IRES activity, which can be restored by the addition of recombinant PTB.[6] In the case of Poliovirus, PTB appears to stimulate IRES activity by modulating the binding of the eukaryotic initiation factor 4G (eIF4G).[4] Conversely, for Hepatitis C Virus (HCV), some studies suggest that PTB can inhibit IRES-mediated translation, although it does not appear to affect viral replication.[7] The interaction with the Foot-and-Mouth Disease Virus (FMDV) IRES is also crucial, with PTB being a component of the 48S and 80S ribosomal initiation complexes.[8]
The differential requirement for PTB across various viral IRESs highlights the diversity of cap-independent translation mechanisms and presents opportunities for the development of targeted antiviral therapies.
Visualizing the Molecular Interactions and Workflows
To better understand the complex processes involved in PTB-IRES interactions and their study, the following diagrams illustrate key pathways and experimental workflows.
Caption: PTB-mediated viral IRES translation initiation.
Caption: Workflow of a bicistronic reporter assay.
Caption: Experimental workflow for UV crosslinking.
Detailed Experimental Protocols
A variety of experimental techniques are employed to investigate the interaction between PTB and viral IRES elements. Below are detailed protocols for three key assays.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect RNA-protein interactions in vitro. The principle is that an RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.
a. Probe Preparation:
- Synthesize the IRES RNA probe of interest via in vitro transcription.
- Label the RNA probe, typically at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or internally with [α-³²P]UTP during in vitro transcription.
- Purify the labeled probe using column chromatography or denaturing polyacrylamide gel electrophoresis (PAGE).
b. Binding Reaction:
- In a microcentrifuge tube, combine the purified recombinant PTB protein (or nuclear/cytoplasmic extract) with a binding buffer (e.g., 10 mM HEPES pH 7.6, 50 mM KCl, 1 mM DTT, 0.1 mM EDTA, 10% glycerol).
- Add a non-specific competitor RNA (e.g., poly(dI-dC)) to reduce non-specific binding.
- Add the radiolabeled IRES RNA probe to the reaction mixture.
- Incubate the reaction at room temperature or 30°C for 20-30 minutes to allow for complex formation.
c. Electrophoresis and Detection:
- Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel (typically 4-6% acrylamide).
- Run the gel at a constant voltage in a cold room or with a cooling system.
- After electrophoresis, dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands. A "shifted" band represents the RNA-protein complex.
UV Crosslinking Assay
UV crosslinking is a powerful technique to identify proteins that directly bind to a specific RNA sequence. UV irradiation induces the formation of covalent bonds between the RNA and interacting proteins.[9][10][11]
a. Binding and Crosslinking:
- Prepare a radiolabeled RNA probe corresponding to the viral IRES as described for EMSA.
- Incubate the labeled RNA probe with purified PTB or a cellular lysate in a binding buffer on ice for 30 minutes.[10]
- Transfer the binding reaction to a petri dish or a multi-well plate on ice.
- Expose the reaction to UV light (254 nm) at a specific energy (e.g., 500 mJ/cm²) in a UV crosslinker.[10]
b. RNase Digestion and Analysis:
- After crosslinking, digest the unprotected RNA by adding RNase A and/or RNase T1 and incubating at 37°C for 30 minutes.[10] This leaves only the small RNA fragment that is covalently linked to the protein.
- Add SDS-PAGE loading buffer to the samples and boil for 5 minutes.[10]
- Separate the protein-RNA complexes by SDS-PAGE.
- Dry the gel and visualize the crosslinked proteins by autoradiography. The size of the shifted band will correspond to the molecular weight of the protein plus the covalently attached RNA fragment.
Bicistronic Reporter Assay
This in vivo or in vitro assay is used to quantify the activity of an IRES element. A plasmid is constructed containing two reporter genes (cistrons) separated by the IRES sequence of interest.[12][13]
a. Plasmid Construction:
- Clone a bicistronic reporter vector where the expression of the first cistron (e.g., Renilla luciferase) is driven by a cap-dependent mechanism, and the expression of the second cistron (e.g., Firefly luciferase) is dependent on the inserted IRES element.
- A control plasmid without an IRES or with a mutated, non-functional IRES should also be prepared.
b. Transfection and Cell Culture:
- Transfect the bicistronic reporter plasmids into a suitable cell line.
- Culture the cells for 24-48 hours to allow for plasmid expression.
c. Luciferase Assay and Data Analysis:
- Lyse the cells and measure the activity of both reporters (e.g., Renilla and Firefly luciferase) using a dual-luciferase reporter assay system.
- The IRES activity is determined by calculating the ratio of the expression of the second cistron to the first cistron (e.g., Firefly/Renilla). An increased ratio for the IRES-containing plasmid compared to the control plasmid indicates IRES activity.
Conclusion and Future Directions
The interaction between the cellular protein PTB and viral IRES elements is a fascinating example of the molecular arms race between viruses and their hosts. While significant progress has been made in elucidating the structural and functional aspects of this interaction, many questions remain. Future research will likely focus on high-resolution structural studies of PTB-IRES complexes, the role of PTB isoforms and post-translational modifications in regulating IRES activity, and the interplay between PTB and other ITAFs in the context of a living cell. A deeper understanding of these intricate interactions will undoubtedly pave the way for the development of novel antiviral strategies that specifically target cap-independent translation, a critical step in the life cycle of many pathogenic viruses.
References
- 1. Interaction of polypyrimidine tract binding protein with the encephalomyocarditis virus mRNA internal ribosomal entry site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of tandem RNA recognition motifs from polypyrimidine tract binding protein reveals novel features of the RRM fold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polypyrimidine tract-binding protein stimulates the poliovirus IRES by modulating eIF4G binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impaired Binding of Standard Initiation Factors Mediates Poliovirus Translation Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct evidence that polypyrimidine tract binding protein (PTB) is essential for internal initiation of translation of encephalomyocarditis virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polypyrimidine tract-binding protein (PTB) inhibits Hepatitis C virus internal ribosome entry site (HCV IRES)-mediated translation, but does not affect HCV replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional involvement of polypyrimidine tract-binding protein in translation initiation complexes with the internal ribosome entry site of foot-and-mouth disease virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro RNA-protein Binding Assay by UV Crosslinking [en.bio-protocol.org]
- 10. RNA-protein UV-crosslinking Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA-protein UV-crosslinking Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Pivotal Role of Polypyrimidine Tract Binding Protein (PTB) in Neuronal Development: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polypyrimidine Tract Binding Protein (PTB), also known as PTBP1 or hnRNP I, is a crucial RNA-binding protein that acts as a master regulator of neuronal development.[1][2] Primarily known for its role in alternative splicing, PTB governs a complex network of gene expression that maintains the non-neuronal fate of cells.[3][4] During neurogenesis, a programmed downregulation of PTB unleashes a cascade of events, permitting the expression of its neuronal paralog, nPTB (PTBP2), and a suite of neuron-specific transcripts essential for differentiation and maturation.[5][6] This intricate regulatory switch presents a promising avenue for therapeutic intervention in neurodegenerative diseases and regenerative medicine, with studies demonstrating the potential to convert non-neuronal cells into functional neurons by manipulating PTB expression.[7][8] This technical guide provides an in-depth exploration of the physiological role of PTB in neuronal development, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies used to elucidate its function.
The PTB/nPTB Switch: A Central Axis in Neuronal Fate Determination
The transition from a neuronal progenitor cell to a mature neuron is orchestrated by a precise and dynamic interplay between PTB and its neuronal-specific paralog, nPTB.[6] In non-neuronal cells and neuronal precursors, PTB is ubiquitously expressed and actively represses the expression of nPTB and other neuronal-specific genes.[5][6] This repression is multifaceted, involving the promotion of alternative splicing of nPTB pre-mRNA to an isoform targeted for nonsense-mediated decay (NMD).[6]
As neuronal differentiation commences, PTB expression is downregulated, a critical event that allows for the accumulation of functional nPTB protein.[1][5] This "PTB/nPTB switch" is a key determinant of neuronal fate, with nPTB taking over the regulation of alternative splicing to promote neuronal maturation.[5][6] Subsequently, in mature neurons, the expression of both PTB and nPTB is diminished.[1][2]
Molecular Mechanisms of PTB Regulation in Neurogenesis
The downregulation of PTB during neuronal development is not a passive process but is tightly controlled by a network of regulatory molecules, most notably the microRNA miR-124 and the transcriptional repressor REST (RE1-Silencing Transcription factor).
The miR-124-REST-PTB Regulatory Loop
A pivotal mechanism in initiating neurogenesis is the interplay between miR-124, REST, and PTB, forming a double-negative feedback loop.[7][9]
-
In non-neuronal cells: The REST complex actively represses the transcription of numerous neuronal genes, including the gene encoding miR-124.[7][9] PTB, in turn, acts as a potent inhibitor of miR-124 activity, preventing any leaky expression from dismantling the REST complex.[7][9]
-
During neuronal induction: An initiating signal triggers the upregulation of miR-124.[5] This increased miR-124 directly targets PTB mRNA for degradation, leading to a decrease in PTB protein levels.[5][7] The reduction in PTB alleviates its inhibition of miR-124, creating a positive feedback loop. Concurrently, the increased miR-124 also targets and inhibits the REST complex, leading to the derepression of a wide array of neuronal genes, including miR-124 itself, thus reinforcing the commitment to a neuronal fate.[7][9]
PTB's Role in Alternative Splicing of Neuronal Transcripts
PTB's primary function in the nucleus is the regulation of alternative splicing. By binding to pyrimidine-rich sequences in pre-mRNAs, PTB can either repress or, less commonly, enhance the inclusion of specific exons.[3] In the context of neuronal development, PTB's repressive activity is dominant, preventing the inclusion of exons that are critical for the function of mature neurons.
Upon the PTB/nPTB switch, nPTB continues to regulate splicing, but with a different set of target exons and with varying efficiency compared to PTB. This shift in splicing regulation affects a multitude of transcripts encoding proteins involved in:
-
Synaptogenesis: Including the scaffolding protein PSD-95.[4]
-
Ion channel function: Affecting neuronal excitability.
-
Cytoskeletal dynamics: Crucial for neurite outgrowth and neuronal morphology.[10]
Quantitative Data on PTB and Associated Factors in Neuronal Development
The dynamic changes in the expression of PTB, nPTB, miR-124, and REST are critical for the progression of neurogenesis. The following tables summarize quantitative data from various studies.
| Factor | Cell Type/Stage | Change in Expression | Fold Change | Reference |
| PTBP1 | Embryonic Stem Cells (ESCs) vs. Neuronal Progenitor Cells (NPCs) | Decrease | - | [2] |
| PTBP1 | Neuronal Progenitor Cells (NPCs) vs. Differentiated Neurons | Decrease | - | [2] |
| PTBP2 (nPTB) | Embryonic Stem Cells (ESCs) vs. Neuronal Progenitor Cells (NPCs) | Increase | 3-fold | [2] |
| PTBP2 (nPTB) | Neuronal Progenitor Cells (NPCs) vs. Day 4 RA-derived neurons | Increase | 13-fold | [2] |
| PTBP1 (siRNA knockdown) | Embryonic Stem Cells (ESCs) | Decrease | 80% depletion | [2][11] |
| PTBP1 (siRNA knockdown) | Neuronal Progenitor Cells (NPCs) | Decrease | 85% depletion | [2][11] |
| PTBP2 (induced by PTBP1 knockdown) | Neuronal Progenitor Cells (NPCs) | Increase | 4-fold | [2][11] |
| miR-124 | Non-neuronal cells vs. Neurons | Increase | Accounts for 25-48% of all brain miRNAs in adults | [12] |
| REST | Neuronal Progenitor Cells vs. Post-mitotic Neurons | Decrease | - | [5] |
Table 1: Quantitative Changes in Key Regulatory Factors During Neuronal Differentiation.
| Experimental Condition | Cell Type | Outcome Measure | Result | Reference |
| shRNA-mediated PTB knockdown | HeLa cells, MEFs | Neuronal marker expression (Tuj1, MAP2) | Conversion to neuronal-like cells | [13] |
| PTB knockdown | Mouse Embryonic Fibroblasts (MEFs) | Conversion to neuronal-like cells | Progressive conversion with complex morphology | [13] |
| PTBP1 deletion in astrocytes | Adult mouse brain | Glia-to-neuron conversion | No detectable conversion | [14] |
| PTB antisense oligonucleotide | Aged adult mouse brain | Generation of new neurons | Increase in neuron number by ~30% | [8] |
Table 2: Outcomes of Experimental Manipulation of PTB Expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The PTB-miR-124-REST regulatory loop in neuronal fate determination.
Caption: The PTB/nPTB switch during neuronal differentiation.
Caption: Experimental workflow for inducing and analyzing neuronal conversion via PTB knockdown.
Experimental Protocols
shRNA-Mediated Knockdown of PTB in Cell Culture
This protocol describes the stable knockdown of PTB in cell lines such as HeLa or mouse embryonic fibroblasts (MEFs) using a retroviral vector expressing a short hairpin RNA (shRNA).
-
shRNA Vector Preparation: Clone a validated shRNA sequence targeting PTB into a retroviral vector (e.g., pSuper.retro). A non-targeting shRNA should be used as a control.
-
Retrovirus Production: Co-transfect the shRNA vector with a packaging plasmid (e.g., pCL-Eco) into a packaging cell line (e.g., HEK293T) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction: Plate target cells (e.g., MEFs) and allow them to adhere. Infect the cells with the retroviral supernatant supplemented with polybrene (8 µg/mL).
-
Selection: 24 hours post-infection, begin selection with an appropriate antibiotic (e.g., puromycin) to select for transduced cells.
-
Validation of Knockdown: After selection, validate PTB knockdown by Western blotting and RT-qPCR.
-
Analysis of Neuronal Conversion: Culture the PTB-depleted cells in neuronal differentiation medium and analyze for neuronal morphology and the expression of neuronal markers (e.g., Tuj1, MAP2) by immunofluorescence at various time points (e.g., 5 days to 2 weeks).[13]
Immunofluorescence Staining for PTB and nPTB in Brain Tissue
This protocol outlines the procedure for visualizing the distribution of PTB and nPTB in mouse brain sections.
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose in PBS.
-
Cryosectioning: Section the brain at 40 µm thickness using a cryostat and store the free-floating sections in an antifreeze solution at -20°C.
-
Staining Procedure:
-
Wash sections three times in PBS.
-
Permeabilize and block non-specific binding by incubating in a blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies against PTB and nPTB (raised in different species) diluted in blocking solution overnight at 4°C.
-
Wash sections three times in PBS with 0.1% Tween 20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount sections onto slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the staining using a confocal microscope.[15][16]
RT-qPCR for Analysis of Alternative Splicing
This protocol allows for the quantification of different splice isoforms of a target gene regulated by PTB.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.
-
Primer Design: Design primer pairs that specifically amplify each splice isoform. For exon skipping/inclusion events, one primer can be designed within the alternative exon, and the other in a constitutive exon. A second primer pair can be designed to span the exon-exon junction of the skipped isoform.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the designed primers, and the synthesized cDNA. Include a no-template control and a no-reverse-transcriptase control.
-
Data Analysis: Calculate the relative abundance of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene. The percent spliced in (PSI) value can be calculated as: PSI = [isoform with exon] / ([isoform with exon] + [isoform without exon]).[8]
Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq)
CLIP-seq is a powerful technique to identify the in vivo binding sites of RNA-binding proteins like PTB on a genome-wide scale.
-
In vivo UV Cross-linking: Irradiate cells or tissues with UV light (254 nm) to induce covalent cross-links between proteins and RNA.
-
Cell Lysis and RNase Digestion: Lyse the cells and perform a limited digestion with RNase T1 to fragment the RNA.
-
Immunoprecipitation: Immunoprecipitate the PTB-RNA complexes using a specific antibody against PTB coupled to magnetic beads.
-
RNA End Repair and Ligation: Dephosphorylate the 3' ends and phosphorylate the 5' ends of the RNA fragments. Ligate a 3' RNA adapter.
-
Protein-RNA Complex Isolation and Protein Digestion: Run the complexes on an SDS-PAGE gel, transfer to a nitrocellulose membrane, and excise the region corresponding to the size of PTB-RNA complexes. Digest the protein with proteinase K.
-
RNA Isolation and RT-PCR: Extract the RNA fragments, ligate a 5' RNA adapter, and perform reverse transcription followed by PCR amplification to generate a cDNA library.
-
High-Throughput Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome and identify peaks that represent PTB binding sites.[7][17]
Conclusion and Future Directions
The intricate regulation of neuronal development by PTB and its associated factors has profound implications for both our fundamental understanding of neurogenesis and the development of novel therapeutic strategies. The ability to induce a neuronal fate in non-neuronal cells by simply downregulating a single protein, PTB, has opened up exciting possibilities for in situ cell replacement therapies for neurodegenerative disorders such as Parkinson's disease.[8] However, it is crucial to note that the efficiency and even the occurrence of this conversion in vivo is a subject of ongoing research and debate, with some studies showing no evidence of glia-to-neuron conversion upon PTB deletion in adult mice.[14]
Future research should focus on:
-
Refining PTB manipulation techniques: Developing more specific and efficient methods for targeting PTB in desired cell populations in vivo, such as the use of advanced AAV vectors or improved antisense oligonucleotide delivery.
-
Understanding the heterogeneity of glial cells: Investigating whether specific subpopulations of astrocytes or other glial cells are more amenable to PTB-mediated conversion.
-
Long-term functional integration: Assessing the long-term survival, maturation, and functional integration of newly generated neurons into existing neural circuits.
-
Safety and off-target effects: Thoroughly evaluating the potential off-target effects of PTB manipulation on other cellular processes and in different tissues.
References
- 1. miR-124 regulates adult neurogenesis in the SVZ stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The splicing regulator PTBP1 controls the activity of the transcription factor Pbx1 during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNAs in Adult and Embryonic Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling of REST-Dependent microRNAs Reveals Dynamic Modes of Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The microRNA miR-124 antagonizes the anti-neural REST/SCP1 pathway during embryonic CNS development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. HITS-CLIP/CLIP-Seq/PTB-Seq [illumina.com]
- 8. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. The splicing regulator PTBP1 controls the activity of the transcription factor Pbx1 during neuronal differentiation | eLife [elifesciences.org]
- 12. mdpi.com [mdpi.com]
- 13. Direct Conversion of Fibroblasts to Neurons by Reprogramming PTB-Regulated microRNA Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Immunofluorescence staining for postmortem mouse brain tissue [protocols.io]
- 16. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Role of Polypyrimidine Tract-Binding Protein 1 (PTBP1) in Cancer Progression: A Technical Guide
Abstract
Polypyrimidine Tract-Binding Protein 1 (PTBP1), a member of the heterogeneous nuclear ribonucleoprotein (hnRNP) family, is a crucial regulator of RNA processing, including pre-mRNA alternative splicing, mRNA stability, and translation.[1] Emerging evidence has strongly implicated PTBP1 in the initiation and progression of various human cancers.[2] Its overexpression is a common feature in numerous malignancies, where it orchestrates pro-tumorigenic programs by modulating key cellular processes such as metabolism, proliferation, apoptosis, and metastasis.[3][4] This technical guide provides an in-depth overview of preliminary studies on PTBP1's role in oncology, presenting quantitative data, key signaling pathways, and detailed experimental protocols to facilitate further research and the development of novel therapeutic strategies targeting this RNA-binding protein.
PTBP1 Expression and Clinical Significance in Human Cancers
Numerous studies have documented the upregulation of PTBP1 in a wide array of tumor types compared to corresponding normal tissues. This overexpression frequently correlates with advanced tumor stages, metastasis, and unfavorable patient outcomes, highlighting its potential as both a biomarker and a therapeutic target.[5][6][7]
| Cancer Type | Comparison | Observation | Clinical Correlation | Reference(s) |
| Colorectal Cancer (CRC) | Tumor vs. Normal Tissues & Cell Lines | PTBP1 Overexpressed | High expression associated with poor clinical outcome.[8] | [8][9] |
| Breast Cancer | Tumor vs. Normal Tissues & Cell Lines | PTBP1 Upregulated | Correlated with Her-2 expression, lymph node metastasis, and pathological stage.[5] | [5][10] |
| Clear-Cell Renal Cell Carcinoma (ccRCC) | Tumor vs. Adjacent Normal Tissues | PTBP1 Expression Significantly Higher | Associated with higher T stage, metastasis, and advanced AJCC stage.[11] | [7][11] |
| Glioblastoma | Tumor Tissues | PTBP1 Amplified | Loss of miR-124 leads to PTBP1 amplification, promoting progression. | [3] |
| Bladder Cancer | Tumor Tissues | PTBP1 Overexpressed | High expression predicts poor prognosis.[12][13] | [12][13] |
| Pan-Cancer Analysis (TCGA) | Most Tumor vs. Normal Tissues | PTBP1 Expression Generally Higher | High expression correlates with poor overall survival in ACC, LIHC, LUAD, SKCM, etc.[6] | [6][14] |
Core Signaling Pathways and Mechanisms of PTBP1 in Oncogenesis
PTBP1 exerts its pro-tumorigenic functions by modulating critical signaling pathways and cellular processes, primarily through its role as a master regulator of alternative splicing.
Regulation of Glycolysis via Pyruvate Kinase (PKM) Splicing
A hallmark of cancer is the metabolic shift to aerobic glycolysis, known as the Warburg effect. PTBP1 is a key driver of this phenomenon. It functions as a splicing repressor for the mutually exclusive exons 9 and 10 of the Pyruvate Kinase (PKM) pre-mRNA. By promoting the skipping of exon 9, PTBP1 favors the inclusion of exon 10, leading to the production of the embryonic PKM2 isoform over the adult PKM1 isoform.[3][11] PKM2 is less active and promotes the accumulation of glycolytic intermediates that fuel anabolic processes required for rapid cell proliferation.[1][3][4]
Caption: PTBP1-mediated alternative splicing of PKM pre-mRNA to favor the PKM2 isoform.
Modulation of the PTEN/PI3K/Akt Signaling Pathway
The PTEN/PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Studies in breast and bladder cancer have shown that PTBP1 can negatively regulate the expression of the tumor suppressor PTEN.[5] Downregulation of PTEN leads to the hyperactivation of the PI3K/Akt cascade, resulting in increased phosphorylation of Akt (p-Akt). Activated Akt then phosphorylates numerous downstream targets to inhibit apoptosis and promote cell cycle progression.[5]
Caption: PTBP1 promotes cell survival by inhibiting PTEN and activating the PI3K/Akt pathway.
Regulation of Apoptosis
PTBP1 plays a significant role in suppressing apoptosis, thereby contributing to tumor cell survival. In colon cancer, knockdown of PTBP1 leads to the upregulation of pro-apoptotic proteins such as p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, which in turn activates Caspase-3 and PARP1, culminating in programmed cell death.[9] PTBP1 also regulates the alternative splicing of Myeloid Cell Leukemia 1 (MCL1), another key member of the BCL2 family, to control the apoptotic response.[3]
Caption: PTBP1 inhibits apoptosis by regulating the expression of key apoptotic proteins.
Experimental Protocols for Studying PTBP1 Function
Investigating the function of PTBP1 in cancer progression relies on a set of core molecular biology techniques. Below are detailed methodologies for key experiments.
siRNA-Mediated Knockdown of PTBP1 and Western Blot Analysis
This protocol describes the transient knockdown of PTBP1 to study its impact on protein expression and cell phenotype.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
siRNA targeting PTBP1 and a non-targeting control (scrambled siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM Reduced Serum Medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-PTBP1, anti-target protein (e.g., PKM2, p-Akt), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Cell Seeding: Seed 2.5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours until they reach 60-70% confluency.
-
siRNA Transfection:
-
For each well, dilute 50 pmol of siRNA (control or anti-PTBP1) into 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 150 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to form complexes.
-
Add the 300 µL siRNA-lipid complex dropwise to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Transfer the supernatant (lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-PTBP1 at 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.[15][16]
-
References
- 1. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis-Academax [academax.com]
- 3. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTBP1 promotes the growth of breast cancer cells through the PTEN/Akt pathway and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pan-cancer analysis of the oncogenic role of polypyrimidine tract binding protein 1 (PTBP1) in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. oncotarget.com [oncotarget.com]
- 9. PTBP1 promotes tumorigenesis by regulating apoptosis and cell cycle in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polypyrimidine Tract-Binding Protein 1 promotes proliferation, migration and invasion in clear-cell renal cell carcinoma by regulating alternative splicing of PKM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PTBP1 polypyrimidine tract binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Pan-Cancer Analysis of PTBP1 to Identify it as a Prognostic and Immunological Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of RBP expression and binding sites identifies PTBP1 as a regulator of CD19 expression in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Studying PTB-RNA Interactions In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polypyrimidine Tract Binding Protein (PTB), also known as PTBP1, is a crucial RNA-binding protein (RBP) that plays a significant role in regulating various aspects of post-transcriptional gene expression, including pre-mRNA alternative splicing, polyadenylation, and translation.[1] It recognizes and binds to pyrimidine-rich sequences in RNA, influencing the assembly of the spliceosome and other regulatory complexes.[1][2] Given its involvement in numerous cellular processes and its association with diseases like cancer, understanding the molecular details of PTB-RNA interactions is of paramount importance for both basic research and therapeutic development.
This document provides a comprehensive guide to studying PTB-RNA interactions in vitro, outlining the principles of key techniques, detailed experimental protocols, and methods for data analysis and presentation.
Application Notes: Overview of In Vitro Techniques
Several powerful in vitro techniques are available to characterize the binding affinity, specificity, kinetics, and thermodynamics of PTB-RNA interactions. The choice of method depends on the specific research question, the required throughput, and the available equipment.
-
Electrophoretic Mobility Shift Assay (EMSA): Also known as a gel shift or band shift assay, EMSA is a widely used technique to detect and qualitatively assess protein-RNA interactions.[3][4] It is based on the principle that a protein-RNA complex migrates more slowly than the free RNA through a non-denaturing polyacrylamide gel.[4] EMSA can be used to determine binding affinities (Kd) by titrating the protein concentration.[2]
-
RNA Pull-Down Assay: This affinity-based method is used to isolate and identify proteins that bind to a specific RNA sequence.[5][6] A biotinylated RNA probe is incubated with a protein source (recombinant protein or cell lysate), and the resulting RNA-protein complexes are captured using streptavidin-coated beads.[6][7] Eluted proteins can then be identified by Western blotting or mass spectrometry. This technique is particularly useful for confirming interactions and identifying unknown binding partners.[8][9]
-
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical sensing technique that allows for the quantitative analysis of biomolecular interactions.[10][11] In a typical setup, the RNA molecule (ligand) is immobilized on a sensor chip, and the PTB protein (analyte) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is measured in real-time.[10] SPR provides detailed kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[12]
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[13][14] It provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[13][15] ITC is considered the gold standard for characterizing the thermodynamics of biomolecular interactions.
-
UV Cross-linking and Immunoprecipitation (CLIP): While often performed in vivo to identify the RNA targets of a specific RBP, the principles of UV cross-linking can be adapted for in vitro studies to map the precise binding sites of PTB on an RNA molecule.[16] This method involves irradiating a PTB-RNA complex with UV light to induce the formation of a covalent bond between the protein and the RNA at the site of interaction.[17] Following immunoprecipitation of the PTB protein, the cross-linked RNA can be sequenced to identify the binding site with high resolution.
Quantitative Data Summary: PTB-RNA Binding Affinities
The following table summarizes representative binding affinities for PTB with various RNA substrates as determined by different in vitro methods.
| RNA Substrate (Source) | Technique | Apparent Dissociation Constant (Kd) | Reference |
| c-src N1 exon 3' splice site | EMSA | ~50 nM | [2] |
Note: Binding affinities are highly dependent on the specific RNA sequence, secondary structure, and the experimental conditions (e.g., buffer composition, temperature).
Experimental Protocols
Recombinant PTB Expression and Purification
High-purity recombinant PTB is a prerequisite for most in vitro binding studies. A common approach involves expressing a tagged version of PTB (e.g., with a His-tag) in E. coli and purifying it using affinity chromatography.[18][19]
Protocol:
-
Cloning and Transformation:
-
Protein Expression:
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.[18]
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[18]
-
Continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Affinity Purification:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[20]
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged PTB protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Quality Control:
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
For long-term storage, dialyze the protein into a suitable storage buffer (e.g., containing glycerol) and store at -80°C.
-
In Vitro Transcription of RNA Probes
RNA probes for binding assays are typically generated by in vitro transcription using a DNA template containing a bacteriophage RNA polymerase promoter (e.g., T7, T3, or SP6).[21][22][23]
Protocol:
-
Template Preparation:
-
In Vitro Transcription Reaction:
-
Set up the transcription reaction in a total volume of 20-50 µL. A typical reaction includes:
-
1 µg of linearized DNA template
-
Transcription buffer (1x)
-
NTPs (ATP, GTP, CTP, UTP)
-
RNase inhibitor
-
T7 RNA polymerase
-
For labeled probes, include a labeled nucleotide (e.g., [α-³²P]UTP for radioactive labeling or biotin-UTP for non-radioactive applications).[21]
-
-
-
Incubation and Template Removal:
-
Incubate the reaction at 37°C for 2-4 hours.[23]
-
After incubation, add DNase I to the reaction to digest the DNA template.
-
-
RNA Purification:
-
Purify the transcribed RNA using phenol:chloroform extraction followed by ethanol precipitation, or by using a column-based RNA purification kit.
-
Resuspend the purified RNA in RNase-free water.
-
-
Quality Control:
-
Assess the integrity and size of the transcribed RNA by running an aliquot on a denaturing urea-polyacrylamide gel.
-
Determine the RNA concentration by measuring the absorbance at 260 nm.
-
Visualizations and Detailed Protocols for Key Assays
Electrophoretic Mobility Shift Assay (EMSA)
// Nodes start [label="Start: Labeled RNA Probe\n+ Recombinant PTB", fillcolor="#F1F3F4", fontcolor="#202124"]; incubation [label="Incubate to allow\ncomplex formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; loading [label="Add loading dye and load\non native PAGE gel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; electrophoresis [label="Electrophoresis", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Gel drying and\nAutoradiography/Imaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analyze band shifts\nto determine binding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Assess PTB-RNA Interaction", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> incubation; incubation -> loading; loading -> electrophoresis; electrophoresis -> detection; detection -> analysis; analysis -> end; } ends Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Binding Reaction:
-
In an RNase-free microcentrifuge tube, set up the binding reactions (typically 10-20 µL) by combining:
-
Include a control reaction with no protein to visualize the position of the free probe.
-
-
Incubation:
-
Incubate the reactions at room temperature for 20-30 minutes to allow the formation of PTB-RNA complexes.[26]
-
-
Electrophoresis:
-
Add native loading dye (e.g., containing Ficoll or glycerol, without SDS) to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel (4-6%).
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Detection and Analysis:
-
After electrophoresis, dry the gel.
-
Expose the dried gel to a phosphor screen or X-ray film for autoradiography to visualize the radioactive bands.[26]
-
A "shift" in the mobility of the labeled RNA from the position of the free probe to a higher molecular weight indicates the formation of a PTB-RNA complex.[3] The intensity of the shifted band is proportional to the amount of complex formed.
-
RNA Pull-Down Assay
// Nodes start [label="Start: Biotinylated RNA Probe\n+ Recombinant PTB", fillcolor="#F1F3F4", fontcolor="#202124"]; binding [label="Incubate to form\nPTB-RNA complexes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; capture [label="Add Streptavidin beads\nto capture complexes", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash beads to remove\nunbound proteins", fillcolor="#34A853", fontcolor="#FFFFFF"]; elution [label="Elute bound proteins\nfrom beads", fillcolor="#EA4335", fontcolor="#FFFFFF"]; detection [label="Analyze eluted proteins by\nWestern Blot or Mass Spec", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Identify RNA-binding proteins", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> binding; binding -> capture; capture -> wash; wash -> elution; elution -> detection; detection -> end; } ends Caption: Workflow for RNA Pull-Down Assay.
Protocol:
-
Bead Preparation:
-
Wash streptavidin-coated magnetic or agarose beads with an appropriate wash buffer to remove preservatives.[5]
-
-
RNA Immobilization:
-
Incubate the washed beads with the biotinylated RNA probe to allow the RNA to bind to the streptavidin.
-
Wash the beads to remove any unbound RNA.
-
-
Binding Reaction:
-
Incubate the RNA-coated beads with the purified recombinant PTB protein or a cell lysate containing PTB.[6]
-
Include a control with a non-relevant biotinylated RNA to check for non-specific binding.
-
-
Washing:
-
After incubation, pellet the beads and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[27]
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer or by using a high-salt buffer.[5]
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-PTB antibody.
-
Alternatively, for discovery applications, the eluted proteins can be identified by mass spectrometry.[27]
-
Surface Plasmon Resonance (SPR)
// Nodes start [label="Start: Immobilize biotinylated\nRNA on sensor chip", fillcolor="#F1F3F4", fontcolor="#202124"]; baseline [label="Flow running buffer to\nestablish a stable baseline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; association [label="Inject PTB (analyte) at various\nconcentrations (Association)", fillcolor="#FBBC05", fontcolor="#202124"]; dissociation [label="Flow running buffer again\n(Dissociation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; regeneration [label="Inject regeneration solution\nto remove bound PTB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Fit sensorgram data to a\nbinding model", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Determine ka, kd, and Kd", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> baseline; baseline -> association; association -> dissociation; dissociation -> regeneration; regeneration -> analysis; analysis -> end; } ends Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate a streptavidin-coated sensor chip with running buffer (e.g., HBS-EP+).
-
Immobilize the biotinylated RNA probe (ligand) onto the sensor surface. Aim for a low immobilization density to avoid mass transport limitations.[12]
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the purified PTB protein (analyte) in the running buffer.
-
-
Binding Measurement:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject the lowest concentration of PTB and monitor the change in response units (RU) over time (association phase).[10]
-
Switch back to flowing running buffer and monitor the decrease in RU as the protein dissociates (dissociation phase).
-
After the dissociation phase, inject a regeneration solution (e.g., high salt or low pH) to remove any remaining bound protein and prepare the surface for the next injection.
-
Repeat the process for each concentration of PTB.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
// Nodes start [label="Start: Load RNA into sample cell,\nPTB into syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; equilibration [label="Allow thermal equilibration\nof the system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; titration [label="Inject small aliquots of PTB\ninto the RNA solution", fillcolor="#FBBC05", fontcolor="#202124"]; measurement [label="Measure heat change (ΔH)\nafter each injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Plot heat change vs. molar ratio\nand fit to a binding model", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Determine Ka, ΔH, ΔS, and n", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> equilibration; equilibration -> titration; titration -> measurement; measurement -> analysis; analysis -> end; } ends Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Protocol:
-
Sample Preparation:
-
Prepare the purified PTB protein and the RNA in identical, degassed buffer to minimize heats of dilution.[28] The pH of the buffer should be carefully matched.
-
Typically, the RNA is placed in the sample cell at a concentration of 5-20 µM, and the PTB is placed in the titration syringe at a 10-20 fold higher concentration.[13]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the RNA solution into the sample cell and the PTB solution into the syringe.[13]
-
Set the experimental parameters, including the temperature, number of injections, volume of each injection, and spacing between injections.
-
-
Titration:
-
Place the loaded cell and syringe into the calorimeter and allow the system to equilibrate.
-
Initiate the titration, where small, precise volumes of the PTB solution are injected into the RNA solution in the sample cell.[14]
-
-
Data Acquisition and Analysis:
-
The instrument measures the heat released or absorbed after each injection.
-
The raw data is a series of peaks, with the area of each peak corresponding to the heat change for that injection.
-
Integrate the peaks and plot the heat change per mole of injectant against the molar ratio of PTB to RNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrophoretic mobility shift assays for RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the in vitro Binding Affinity of Protein–RNA Interactions Using an RNA Pull-down Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the in vitro Binding Affinity of Protein-RNA Interactions Using an RNA Pull-down Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA-protein interaction -RNA -Molecular Biology-BIO-PROTOCOL [bio-protocol.org]
- 8. Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. A Novel Strategy for Analyzing RNA-Protein Interactions by Surface Plasmon Resonance Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 15. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]
- 18. Expression and Purification of the Recombinant Cytochrome P450 CYP141 Protein of Mycobacterium Tuberculosis as a Diagnostic Tool and Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recombinant protein expression and purification (NB-SC101) - Novatein Biosciences [novateinbio.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. In Vitro Transcription | RNA Synthesis Kits | RNA Production [promega.com]
- 24. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
- 25. ccr.cancer.gov [ccr.cancer.gov]
- 26. Electrophoretic mobility shift assay (EMSA) for the study of RNA-protein interactions: the IRE/IRP example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols for Polypyrimidine Tract Binding Protein (PTB) Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the immunoprecipitation (IP) of Polypyrimidine Tract Binding Protein (PTB), a key regulator of alternative splicing and translation initiation.[1][2] The protocol is intended for researchers in molecular biology, drug development professionals investigating PTB-related pathways, and scientists studying post-transcriptional gene regulation.
Introduction to PTB Immunoprecipitation
Polypyrimidine Tract Binding Protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial RNA-binding protein involved in various aspects of mRNA metabolism.[2] It plays a significant role in the regulation of alternative splicing, often acting as a splicing repressor.[1][3][4] Additionally, PTB is involved in the initiation of translation of certain viral and cellular mRNAs.[5] Immunoprecipitation is a powerful technique to isolate PTB and its interacting partners from a complex mixture of cellular proteins, allowing for the study of its function, regulation, and involvement in various signaling pathways.[6][7][8] This protocol details the steps for successful PTB immunoprecipitation from cell lysates.
Key Experimental Considerations
Successful immunoprecipitation of PTB relies on several critical factors, including the choice of antibody, the lysis buffer composition to maintain protein-protein interactions, and appropriate washing steps to minimize background.[9][10] It is recommended to perform a preliminary titration of the antibody to determine the optimal concentration for your specific cell type and experimental conditions.[11]
Quantitative Data Summary
The following tables provide a summary of recommended quantitative parameters for PTB immunoprecipitation. These values are starting points and may require optimization for specific experimental systems.
Table 1: Reagent and Sample Quantities
| Parameter | Recommended Range | Notes |
| Total Protein Lysate | 100 - 1000 µg | The optimal amount depends on the expression level of PTB in the chosen cell line.[11] |
| Primary Antibody (anti-PTB) | 1 - 10 µg | Titration is recommended to determine the optimal amount.[11] |
| Protein A/G Agarose/Magnetic Beads | 20 - 50 µl of 50% slurry | The choice between Protein A or G depends on the isotype of the primary antibody.[11][12] |
| Lysis Buffer Volume | 0.5 - 1.0 ml per 10^7 cells | Ensure complete cell lysis while maintaining protein integrity.[12] |
| Wash Buffer Volume | 0.5 - 1.0 ml per wash | Adequate washing is crucial for reducing non-specific binding. |
| Elution Buffer Volume | 20 - 50 µl | Use the minimal volume necessary to elute the protein complex effectively. |
Table 2: Incubation Times and Conditions
| Step | Duration | Temperature | Agitation |
| Cell Lysis | 30 minutes | 4°C | Gentle rocking[9] |
| Lysate Pre-clearing (optional) | 30 - 60 minutes | 4°C | Gentle rocking[10] |
| Antibody-Lysate Incubation | 1 hour - overnight | 4°C | Gentle rocking[11] |
| Immune Complex Capture with Beads | 1 - 4 hours | 4°C | Gentle rocking[13] |
| Washing Steps (3-5 times) | 5 minutes per wash | 4°C | Gentle rocking |
| Elution | 5 - 10 minutes | Room Temperature or 95-100°C | Vortexing |
Experimental Protocol
This protocol outlines the steps for the immunoprecipitation of endogenous PTB from mammalian cell lysates.
Materials and Reagents
-
Cell Culture: Mammalian cells expressing PTB (e.g., HeLa, HEK293T)
-
Antibodies:
-
Primary anti-PTB antibody (validated for IP)
-
Isotype control IgG
-
-
Beads: Protein A/G agarose or magnetic beads
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see recipe below)
-
Wash Buffer (see recipe below)
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer or glycine-HCl)
-
Protease and Phosphatase Inhibitor Cocktails
-
Buffer Recipes
-
Lysis Buffer (Non-denaturing):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 or Triton X-100
-
Add Protease and Phosphatase Inhibitor Cocktails fresh before use.
-
-
Wash Buffer:
-
Same as Lysis Buffer, but with a lower detergent concentration (e.g., 0.1% NP-40 or Triton X-100).
-
Procedure
-
Cell Lysate Preparation: a. Grow cells to 80-90% confluency. b. Place the culture dish on ice and wash the cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the dish (e.g., 1 ml for a 10 cm dish).[12] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing.[9] f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12] g. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).
-
Pre-clearing the Lysate (Optional but Recommended): a. To reduce non-specific binding, add 20 µl of Protein A/G bead slurry to 1 mg of cell lysate.[10] b. Incubate on a rotator for 30-60 minutes at 4°C.[10] c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new pre-chilled tube.
-
Immunoprecipitation: a. Adjust the volume of the pre-cleared lysate to 1 ml with Lysis Buffer and add the appropriate amount of anti-PTB primary antibody (e.g., 1-10 µg). For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.[11] b. Incubate on a rotator for 1 hour to overnight at 4°C.[11] c. Add 20-30 µl of Protein A/G bead slurry to each tube. d. Incubate on a rotator for 1-4 hours at 4°C to capture the immune complexes.[13]
-
Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack. b. Carefully aspirate and discard the supernatant. c. Add 1 ml of ice-cold Wash Buffer and resuspend the beads. d. Repeat the wash step 3 to 5 times to remove non-specifically bound proteins.
-
Elution: a. After the final wash, carefully remove all of the supernatant. b. To elute the protein complexes, add 20-50 µl of 1x SDS-PAGE sample buffer directly to the beads. c. Vortex briefly and heat the samples at 95-100°C for 5-10 minutes. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
-
Analysis: a. The eluted samples are now ready for analysis by Western blotting to detect PTB and any co-immunoprecipitated proteins.
Visualizations
Experimental Workflow
Caption: Workflow for PTB Immunoprecipitation.
PTB Signaling in Alternative Splicing Regulation
Caption: PTB's role in alternative splicing.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Regulation of alternative splicing by PTB and associated factors. | Semantic Scholar [semanticscholar.org]
- 3. The Polypyrimidine Tract Binding Protein (PTB) Represses Splicing of Exon 6B from the β-Tropomyosin Pre-mRNA by Directly Interfering with the Binding of the U2AF65 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Regulation of Translation Initiation in Eukaryotes: Mechanisms and Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. protocols.io [protocols.io]
- 10. bitesizebio.com [bitesizebio.com]
- 11. scbt.com [scbt.com]
- 12. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 13. ptglab.com [ptglab.com]
Mapping the Landscape of PTB-RNA Interactions: A Guide to Modern Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Polypyrimidine Tract Binding (PTB) protein, also known as hnRNP I, is a crucial RNA-binding protein (RBP) that plays a significant role in regulating various aspects of post-transcriptional gene expression, including alternative splicing, polyadenylation, and translation.[1] Its function is intimately linked to its ability to bind to specific pyrimidine-rich sequences on RNA molecules. Dysregulation of PTB activity has been implicated in various diseases, including cancer and neurological disorders, making it an attractive target for therapeutic intervention.
A precise understanding of where PTB binds on a transcriptome-wide scale is paramount for elucidating its regulatory networks and for the development of targeted therapies. This document provides a detailed overview and comparison of modern high-throughput sequencing techniques used to map PTB binding sites on RNA, with a focus on Crosslinking and Immunoprecipitation followed by sequencing (CLIP-seq) and its variants. We present detailed protocols, quantitative comparisons, and visual workflows to guide researchers in selecting and implementing the most appropriate method for their specific research goals.
Overview of Key Techniques
Several methods have been developed to identify the binding sites of RBPs like PTB. These can be broadly categorized into in vivo crosslinking-based methods and computational prediction approaches.
1. Crosslinking and Immunoprecipitation (CLIP)-based Methods:
CLIP-based techniques are the gold standard for identifying direct protein-RNA interactions within a cellular context.[2] These methods rely on UV crosslinking to create a covalent bond between the RBP and its target RNA, followed by immunoprecipitation of the RBP-RNA complex, and finally, high-throughput sequencing of the associated RNA fragments. The main variants of CLIP-seq are:
-
HITS-CLIP (High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation): The original CLIP-seq method that provides a genome-wide snapshot of RBP binding sites.[1][3]
-
iCLIP (individual-nucleotide resolution CLIP): An advancement of HITS-CLIP that allows for the identification of binding sites at single-nucleotide resolution by capturing the cDNA truncation sites during reverse transcription.[4][5]
-
eCLIP (enhanced CLIP): A further refinement that significantly improves the efficiency of library preparation, reduces PCR duplication rates, and incorporates a size-matched input control for more robust background correction.[6][7]
2. Computational Prediction Methods:
In addition to experimental techniques, various computational tools have been developed to predict PTB binding sites based on sequence motifs and other features.[8][9][10][11][12] These methods can be valuable for generating hypotheses and for analyzing large datasets but require experimental validation.
Quantitative Comparison of CLIP-seq Methods
The choice of a CLIP-seq method depends on the specific experimental goals, available resources, and the desired balance between resolution, sensitivity, and throughput. The following table summarizes key quantitative and qualitative features of HITS-CLIP, iCLIP, and eCLIP.
| Feature | HITS-CLIP | iCLIP | eCLIP |
| Resolution | ~20-50 nucleotides[13] | Single nucleotide[4][5] | Single nucleotide[6] |
| Sensitivity | Moderate | High | Very High |
| Library Complexity | Low to Moderate | Moderate | High |
| Library Prep Efficiency | Low | Moderate | High (~1,000-fold improvement over iCLIP)[14] |
| PCR Duplication Rate | High (can be >80%)[5] | Moderate | Low (~60% reduction compared to previous methods)[6] |
| Input Material | High (millions of cells) | Moderate to High | Low (as few as 20,000 cells reported for some RBPs)[14] |
| Background Correction | Relies on non-specific IgG control | Relies on non-specific IgG control | Includes size-matched input (SMI) control for robust background subtraction[6] |
| Bias | Prone to mispriming artifacts[15] | Reduced mispriming compared to HITS-CLIP | Minimized bias due to improved adapter ligation and SMI control |
| Workflow Complexity | High | High | Streamlined and more robust[6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing HITS-CLIP, iCLIP, and eCLIP to map PTB binding sites.
HITS-CLIP Protocol for PTB
This protocol is adapted from previously published methods.[1][15][16]
Materials:
-
Cells expressing PTB
-
UV crosslinker (254 nm)
-
Lysis buffer (e.g., RIPA buffer)
-
Anti-PTB antibody
-
Protein A/G magnetic beads
-
RNase T1
-
Proteinase K
-
3' and 5' RNA adapters
-
Reverse transcriptase
-
PCR amplification reagents
-
Size selection gels/beads
Procedure:
-
UV Crosslinking:
-
Wash cells with cold PBS.
-
Expose cells to 254 nm UV light on ice. The optimal energy dose should be determined empirically.
-
-
Cell Lysis and RNA Fragmentation:
-
Lyse the crosslinked cells in lysis buffer.
-
Partially digest the RNA with a low concentration of RNase T1 to generate fragments of a suitable size for sequencing.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-PTB antibody.
-
Capture the antibody-PTB-RNA complexes using Protein A/G magnetic beads.
-
Perform stringent washes to remove non-specifically bound proteins and RNA.
-
-
RNA End Repair and Adapter Ligation:
-
Dephosphorylate the 3' ends of the RNA fragments.
-
Ligate a 3' RNA adapter.
-
Radioactively label the 5' ends with ɣ-³²P-ATP and T4 PNK for visualization.
-
Ligate a 5' RNA adapter.
-
-
Protein-RNA Complex Isolation:
-
Elute the complexes from the beads and run on an SDS-PAGE gel.
-
Transfer the separated complexes to a nitrocellulose membrane.
-
Visualize the PTB-RNA complexes by autoradiography and excise the corresponding band.
-
-
RNA Isolation:
-
Treat the membrane slice with Proteinase K to digest the PTB protein, leaving the crosslinked RNA fragment.
-
Extract the RNA using phenol-chloroform extraction and ethanol precipitation.
-
-
Library Preparation and Sequencing:
-
Reverse transcribe the RNA fragments into cDNA using a primer complementary to the 3' adapter.
-
PCR amplify the cDNA library using primers that anneal to the adapter sequences.
-
Perform size selection of the final library.
-
Sequence the library on a high-throughput sequencing platform.
-
iCLIP Protocol for PTB
This protocol incorporates the key modifications of the iCLIP technique to achieve single-nucleotide resolution.[4][17]
Materials:
-
Same as HITS-CLIP, with the exception of the 5' RNA adapter.
-
Reverse transcription primer containing a unique molecular identifier (UMI) and the 5' adapter sequence.
-
Circularization ligation reagents.
Procedure:
-
UV Crosslinking, Lysis, and Immunoprecipitation:
-
Follow steps 1-3 of the HITS-CLIP protocol.
-
-
3' RNA Adapter Ligation:
-
Ligate the 3' RNA adapter to the RNA fragments while they are still bound to the magnetic beads.
-
-
5' End Labeling and Protein-RNA Complex Isolation:
-
Radioactively label the 5' ends for visualization.
-
Elute the complexes and separate them by SDS-PAGE, followed by transfer to a nitrocellulose membrane.
-
Excise the band corresponding to the PTB-RNA complexes.
-
-
RNA Isolation:
-
Perform Proteinase K digestion and RNA extraction as in the HITS-CLIP protocol.
-
-
Reverse Transcription and cDNA Circularization:
-
Perform reverse transcription using a primer that contains a unique molecular identifier (UMI) and sequences for the 5' sequencing adapter. The reverse transcriptase will often terminate one nucleotide before the crosslink site.
-
Perform size selection of the resulting cDNA.
-
Circularize the single-stranded cDNA by ligation.
-
-
Library Preparation and Sequencing:
-
Linearize the circular cDNA at a specific site within the RT primer sequence.
-
PCR amplify the linearized cDNA.
-
Sequence the resulting library. The first nucleotide of the read corresponds to the position immediately downstream of the crosslink site.
-
eCLIP Protocol for PTB
This protocol is a streamlined and more efficient version of iCLIP.[6][18]
Materials:
-
Same as iCLIP, with specific eCLIP adapters.
-
Reagents for more efficient enzymatic steps (e.g., improved ligases and reverse transcriptase).
Procedure:
-
UV Crosslinking, Lysis, and Immunoprecipitation:
-
Follow steps 1-3 of the HITS-CLIP protocol. A size-matched input (SMI) sample is prepared from the lysate before immunoprecipitation for background correction.
-
-
3' RNA Adapter Ligation:
-
Perform on-bead ligation of the 3' RNA adapter.
-
-
Protein-RNA Complex Isolation:
-
Elute the complexes, run on an SDS-PAGE gel, and transfer to a nitrocellulose membrane.
-
Excise the band corresponding to the PTB-RNA complexes, as well as a size-matched region from the input sample lane.
-
-
RNA Isolation:
-
Perform Proteinase K digestion and RNA extraction on both the IP and input samples.
-
-
Reverse Transcription and 3' DNA Adapter Ligation:
-
Perform reverse transcription with a primer containing a UMI.
-
Ligate a 3' DNA adapter to the cDNA. This step is more efficient than the circularization step in iCLIP.
-
-
PCR Amplification and Sequencing:
-
PCR amplify the cDNA library.
-
Sequence the library. Data from the size-matched input is used to normalize the IP signal and identify true binding sites.
-
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described CLIP-seq techniques.
Caption: HITS-CLIP experimental workflow.
Caption: iCLIP experimental workflow.
Caption: eCLIP experimental workflow.
Bioinformatic Analysis of CLIP-seq Data
The analysis of CLIP-seq data is a multi-step process that requires careful consideration of the specific technique used. A general workflow is outlined below.
Caption: Bioinformatic analysis workflow for CLIP-seq data.
Key considerations for bioinformatic analysis:
-
Peak Calling: This is a critical step to distinguish true binding sites from background noise. For iCLIP and eCLIP data, the analysis of truncation sites provides high-resolution information.[19] For eCLIP, the size-matched input control is crucial for robust peak calling.[6]
-
Motif Analysis: Once binding sites are identified, motif discovery algorithms can be used to identify the consensus binding sequence for PTB. This can then be compared to known PTB binding motifs (e.g., pyrimidine-rich sequences).
-
Data Visualization: Tools for visualizing the mapped reads and identified peaks, such as genome browsers, are essential for data interpretation and quality control.
Computational Prediction of PTB Binding Sites
While experimental methods provide the most reliable data, computational tools can complement these approaches.[8][9][12] These tools typically use machine learning algorithms trained on known RBP binding sites to predict new ones.
Common features used for prediction:
-
RNA sequence (e.g., presence of pyrimidine-rich tracts)
-
Predicted RNA secondary structure
-
Evolutionary conservation
It is important to note that computational predictions should always be validated experimentally.
Conclusion
The mapping of PTB binding sites on RNA is a rapidly evolving field. The development of iCLIP and eCLIP has provided researchers with powerful tools to identify these sites with high resolution and sensitivity.[4][6] The choice of method will depend on the specific research question and available resources. For studies requiring single-nucleotide resolution and high sensitivity with limited starting material, eCLIP is currently the method of choice. HITS-CLIP remains a viable option for initial genome-wide surveys, while computational methods are useful for hypothesis generation. By carefully selecting and implementing these techniques, researchers can gain valuable insights into the regulatory roles of PTB in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. epigenie.com [epigenie.com]
- 2. Revised iCLIP-seq Protocol for Profiling RNA–protein Interaction Sites at Individual Nucleotide Resolution in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HITS-CLIP - Wikipedia [en.wikipedia.org]
- 4. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and challenges in the detection of transcriptome‐wide protein–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced CLIP sequencing (eCLIP & Ribo-eCLIP) [rnacenter.ucsd.edu]
- 7. Transcriptome-wide identification of RNA-binding protein binding sites using seCLIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational tools to study RNA-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Prediction of RNA-Binding Proteins and Binding Sites [mdpi.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. [PDF] Computational Prediction of RNA-Binding Proteins and Binding Sites | Semantic Scholar [semanticscholar.org]
- 12. Computational methods for prediction of protein-RNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Easier, Better, Faster, Stronger: improved methods for RNA-protein interaction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvements to the HITS-CLIP protocol eliminate widespread mispriming artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. faculty.lsu.edu [faculty.lsu.edu]
- 17. encodeproject.org [encodeproject.org]
- 18. Robust transcriptome-wide discovery of RNA binding protein binding sites with enhanced CLIP (eCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Using CRISPR-Cas9 to Knockout Polypyrimidine Tract Binding Protein (PTB/PTBP1) in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction Polypyrimidine Tract Binding Protein 1 (PTBP1), also known as hnRNP I, is a crucial RNA-binding protein that plays a significant role in regulating gene expression. Its primary function involves controlling alternative splicing, a process that allows a single gene to code for multiple proteins.[1][2] PTBP1 typically represses the inclusion of specific exons by binding to pyrimidine-rich sequences in the pre-mRNA.[3][4] This protein is ubiquitously expressed and is involved in various cellular processes, including mRNA stability, IRES-mediated translation, and neuronal development.[1][5] Notably, a switch from PTBP1 to its paralog PTBP2 expression is a key event during neuronal differentiation.[3][6] Given its role in controlling cellular programming and its misregulation in diseases like cancer, creating PTBP1 knockout cell lines is a valuable strategy for studying its function, identifying downstream targets, and exploring potential therapeutic interventions.[5][7]
This application note provides a detailed protocol for knocking out the PTBP1 gene in mammalian cell lines using the CRISPR-Cas9 ribonucleoprotein (RNP) system, which is favored for its high efficiency and reduced off-target effects.[8]
Experimental Workflow
The overall workflow for generating and validating a PTBP1 knockout cell line involves several key stages, from initial guide RNA design to final clonal validation.
Caption: A flowchart of the major steps for generating and validating PTBP1 knockout cell lines.
Data Presentation
Table 1: Recommended Guide RNA Sequences for Human PTBP1
Successful knockout depends on highly effective guide RNAs (gRNAs). It is critical to design gRNAs that target a constitutive exon early in the gene's coding sequence to maximize the chance of generating a loss-of-function frameshift mutation.[9] The following sequences are examples; researchers should always use up-to-date bioinformatics tools to design and validate gRNAs for their specific experimental context.
| Target Gene | Target Exon | gRNA Sequence (5' - 3') | PAM |
| Human PTBP1 | Exon 2 | GAGCAAGCAGAAGAAUAUCA | NGG |
| Human PTBP1 | Exon 3 | GCAUCAGCUUCCGCAUCCGU | NGG |
| Human PTBP1 | Exon 3 | GUACGAUCAGAUUGCUGUGA | NGG |
Note: These sequences are for illustrative purposes. Always verify against the latest genome build and perform small-scale validation.
Table 2: Representative PTBP1 Knockout Efficiencies
Knockout efficiency can vary significantly depending on the cell line and delivery method.[10] The RNP method generally yields high efficiency. Data below is synthesized from reported efficiencies for CRISPR/Cas9-mediated knockout in various cell lines.[9][11]
| Cell Line | Delivery Method | Transfection Method | Editing Efficiency (Indels %) | Reference / Note |
| 697 (B-ALL) | RNP | Nucleofection | ~70% (Pool) | Based on PTBP1 KO data.[11] |
| HeLa | RNP | Electroporation | >80% | Representative efficiency for RNP delivery. |
| HEK293 | Plasmid | Lipofection | ~70% (Targeted Integration) | Based on general high-efficiency methods.[9] |
| Jurkat | RNP | Electroporation | >90% | T-cells are amenable to RNP electroporation. |
Experimental Protocols
Protocol 1: CRISPR-Cas9 RNP Preparation and Delivery
This protocol details the generation of PTBP1 knockout cells using electroporation of pre-complexed Cas9 protein and synthetic single guide RNA (sgRNA).
Materials:
-
Nuclease-free water and tubes
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Synthetic sgRNA targeting PTBP1 (see Table 1)
-
Recombinant S. pyogenes Cas9-NLS protein
-
Electroporation buffer (cell-line specific, e.g., Neon™ Buffer R)
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Electroporation system (e.g., Neon™ Transfection System)
Procedure:
-
sgRNA Resuspension: Resuspend the lyophilized synthetic sgRNA in TE buffer to a final concentration of 100 µM.
-
Cell Preparation:
-
Culture cells to reach 70-90% confluency on the day of electroporation.[10]
-
Harvest the cells using trypsin and neutralize with culture medium.
-
Count the cells and transfer 2.0 x 10⁵ cells per planned reaction to a sterile microfuge tube.
-
Centrifuge at 100-200 x g for 5-8 minutes. Carefully aspirate the supernatant.
-
Wash the cell pellet once with sterile PBS, centrifuge again, and remove all supernatant.[12]
-
-
RNP Complex Formation:
-
Electroporation:
-
Gently resuspend the washed cell pellet in 20 µL of the appropriate electroporation buffer.[13]
-
Add the entire volume of the pre-formed RNP complex to the cell suspension and mix gently.
-
Immediately aspirate the cell/RNP mixture into the electroporation tip (e.g., 10 µL Neon™ tip) without introducing air bubbles.
-
Place the tip into the electroporation station and apply the electric pulse using parameters optimized for your specific cell line.
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells into a well of a 12-well plate containing 1 mL of pre-warmed complete culture medium (without antibiotics).[13]
-
Incubate at 37°C in a CO₂ incubator.
-
After 48-72 hours, the cells can be harvested for analysis of knockout efficiency in the pooled population or expanded for single-cell cloning.[14]
-
Protocol 2: Validation of PTBP1 Knockout by Western Blot
Validation at the protein level is essential to confirm the functional knockout of the gene.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer with fresh protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-PTBP1 (e.g., Cell Signaling Technology #8776)[1]
-
Loading Control Antibody: Anti-GAPDH or Anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis:
-
Wash cell pellets (from wild-type and putative knockout clones) with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 20-30 minutes.[15]
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 15-30 µg of protein lysate per sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[15]
-
Incubate the membrane with the primary anti-PTBP1 antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[11][15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
The absence of a band at the correct molecular weight (~57 kDa for PTBP1) in the knockout lanes, compared to a clear band in the wild-type lane, confirms successful knockout. Re-probe the blot for a loading control (e.g., GAPDH) to ensure equal protein loading.[16]
-
PTBP1 Regulatory Network
PTBP1 does not function in a linear signaling pathway but acts as a central hub in a complex protein-protein and protein-RNA interaction network to control gene expression, primarily through alternative splicing.[17][18] Loss of PTBP1 leads to a shift in the splicing patterns of numerous target transcripts.
Caption: A network diagram showing PTBP1's regulation of its paralog PTBP2 and several mRNA targets.
References
- 1. PTBP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. genecards.org [genecards.org]
- 3. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function | PLOS Computational Biology [journals.plos.org]
- 4. academic.oup.com [academic.oup.com]
- 5. PTBP1 polypyrimidine tract binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. bioceed.uib.no [bioceed.uib.no]
- 8. Successful CRISPR knockout experiments—here's what to consider before starting (Part II) [takarabio.com]
- 9. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General CRISPR RNP Transfection Guidelines | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Analysis of RBP expression and binding sites identifies PTBP1 as a regulator of CD19 expression in B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. CRISPR/Cas9 Ribonucleoprotein-Mediated Precise Gene Editing by Tube Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gih.uq.edu.au [gih.uq.edu.au]
- 15. origene.com [origene.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein-protein interaction networks | Network analysis of protein interaction data [ebi.ac.uk]
- 18. Protein–protein interaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for siRNA-Mediated Knockdown of Polypyrimidine Tract Binding Protein (PTB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypyrimidine Tract Binding Protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial RNA-binding protein involved in multiple aspects of post-transcriptional gene regulation. PTB plays a significant role in the regulation of alternative splicing, translation, and mRNA stability.[1][2][3] Its involvement in cellular processes such as proliferation, differentiation, and apoptosis has made it a focal point of research, particularly in developmental biology and cancer research. The PTB family in mammals consists of three members: PTBP1 (the most ubiquitously expressed), PTBP2 (nPTB, predominantly found in the nervous system), and PTBP3 (ROD1, mainly in hematopoietic cells). Given its central role in gene expression, the ability to specifically reduce PTB levels is a powerful tool for investigating its function and exploring its therapeutic potential.
This document provides a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of PTB in mammalian cells. It includes methodologies for siRNA transfection, validation of knockdown, and expected quantitative outcomes, along with a visualization of the experimental workflow and a simplified signaling context of PTB.
Data Presentation: Quantitative Analysis of PTB Knockdown
The efficiency of siRNA-mediated knockdown of PTB can vary depending on the cell type, siRNA sequence, and transfection conditions. Below is a summary of representative quantitative data from published studies.
Table 1: Efficiency of PTB Knockdown at the mRNA Level (qRT-PCR)
| Cell Type | siRNA/shRNA Target | Transfection Method | Time Point | Fold Change (vs. Control) | Knockdown Efficiency (%) | Reference |
| U251 Glioblastoma Cells | sh-PTBP1-3 | Lentiviral | 3 days | ~0.31 | ~69% | [4] |
| Murine Reactive Spinal Astrocytes | shPTB RNA | Lentiviral | 2 days | Not specified | Significant reduction | [5] |
| iPSC-derived Neurons | PTBP2 "gapmer" ASO | Gymnotic delivery | 7 days | Not specified | >90% reduction in protein | [6] |
| Rat Spinal Cord Astrocytes | siRNA-PTB | Not specified | 48 hours | Not specified | Significant reduction | [7] |
Table 2: Efficiency of PTB Knockdown at the Protein Level (Western Blot)
| Cell Type | siRNA/shRNA Target | Transfection Method | Time Point | Protein Level Reduction (vs. Control) | Reference |
| U251 Glioblastoma Cells | sh-PTBP1-3 | Lentiviral | 3 days | ~79.56% | [4] |
| Murine Reactive Spinal Astrocytes | shPTB RNA | Lentiviral | 2 days | Significant reduction | [5] |
| iPSC-derived Neurons | PTBP2 "gapmer" ASO | Gymnotic delivery | 7 days | >90% | [6] |
| HEK293T Cells | siRNA against PTBP1/PTBP2 | Not specified | 48 hours | Significant reduction | [6] |
| LN229 Cells | anti-PTBP1 siRNA | Not specified | Not specified | Significant reduction | [8] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for siRNA-mediated knockdown of PTB in a common adherent cell line (e.g., HeLa or HEK293T) using a lipid-based transfection reagent like Lipofectamine™ RNAiMAX. This protocol should be optimized for specific cell lines and experimental conditions.
Materials
-
PTB-specific siRNA and a non-targeting (scrambled) control siRNA (20 µM stocks)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium (e.g., DMEM with 10% FBS, without antibiotics)
-
6-well tissue culture plates
-
Sterile, RNase-free microcentrifuge tubes
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qRT-PCR)
-
Reagents for protein lysis and Western blotting (lysis buffer, protease inhibitors, primary and secondary antibodies)
Experimental Workflow Diagram
Caption: Workflow for siRNA-mediated knockdown of PTB.
Detailed Protocol
Day 1: Cell Seeding
-
The day before transfection, seed your target cells in a 6-well plate in 2 mL of complete growth medium without antibiotics.
-
The cell density should be such that they reach 30-50% confluency at the time of transfection. This needs to be optimized for each cell line.[9]
Day 2: Transfection
For each well to be transfected, prepare the following solutions in separate sterile, RNase-free tubes.
-
siRNA Dilution:
-
In "Tube A," dilute 6 pmol of your PTB-specific siRNA (or non-targeting control siRNA) in 100 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently by pipetting.[10]
-
-
Lipofectamine™ RNAiMAX Dilution:
-
Gently mix the Lipofectamine™ RNAiMAX reagent.
-
In "Tube B," dilute 1 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.[10]
-
-
Complex Formation:
-
Add the diluted siRNA from "Tube A" to the diluted Lipofectamine™ RNAiMAX in "Tube B".
-
Mix gently by pipetting up and down.
-
Incubate the mixture for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[10]
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate.
-
Gently rock the plate back and forth to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The medium can be changed after 4-6 hours if cytotoxicity is a concern.[10]
-
Day 3-5: Validation of Knockdown
A. Analysis of mRNA Levels by qRT-PCR (24-48 hours post-transfection)
-
Wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
-
Isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for PTB and a housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of PTB mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated cells.
B. Analysis of Protein Levels by Western Blot (48-96 hours post-transfection)
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PTB overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
PTB Signaling and Functional Context
PTB functions as a master regulator of RNA processing. Its knockdown can have widespread effects on the cellular transcriptome and proteome. The following diagram illustrates a simplified overview of PTB's role and some of its known downstream effects.
Caption: Simplified overview of PTB's role in gene expression.
PTB primarily resides in the nucleus where it regulates the alternative splicing of numerous pre-mRNAs, thereby controlling the production of different protein isoforms. It can also influence polyadenylation site selection.[3] PTB can shuttle to the cytoplasm, where it is involved in regulating mRNA stability and promoting the translation of specific mRNAs through Internal Ribosome Entry Sites (IRES).[2][3] Knockdown of PTB can therefore lead to changes in the splicing patterns of its target genes, such as c-Myc and Cyclin D2, and can affect the expression of proteins involved in apoptosis, like the Bax/Bcl2 ratio.[1][2] Furthermore, PTB has been shown to interact with the REST complex, a key regulator of neuronal gene expression.[11]
References
- 1. Polypyrimidine tract-binding proteins are essential for B cell development | eLife [elifesciences.org]
- 2. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Functional Roles of the Polypyrimidine Tract-Binding Protein [mdpi.com]
- 4. PTBP1 knockdown promotes neural differentiation of glioblastoma cells through UNC5B receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of polypyrimidine tract binding protein facilitates motor function recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping PTBP2 binding in human brain identifies SYNGAP1 as a target for therapeutic splice switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. ulab360.com [ulab360.com]
- 11. Targeting PTB for Glia-to-Neuron Reprogramming In Vitro and In Vivo for Therapeutic Development in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of CLIP-seq to Identify Polypyrimidine Tract Binding Protein (PTB) Targets: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polypyrimidine Tract Binding Protein (PTB), also known as hnRNP I, is a crucial RNA-binding protein involved in a myriad of post-transcriptional regulatory events.[1] PTB plays a significant role in regulating alternative splicing, polyadenylation, mRNA stability, and the initiation of translation.[1] Given its multifaceted role in gene expression, identifying the specific RNA targets of PTB is paramount to understanding its function in both normal cellular processes and disease states, including cancer and neurodegenerative disorders. Crosslinking and Immunoprecipitation followed by high-throughput Sequencing (CLIP-seq) has emerged as a powerful technique to globally identify the in vivo binding sites of RNA-binding proteins like PTB at high resolution.[2][3]
This document provides detailed application notes and protocols for utilizing CLIP-seq, specifically the iCLIP (individual-nucleotide resolution CLIP) variant, to identify and characterize PTB-RNA interactions.
Data Presentation
Quantitative Analysis of PTB-RNA Interactions
CLIP-seq experiments, coupled with downstream bioinformatic analysis, generate vast amounts of quantitative data. This data can be summarized to highlight the extent and nature of PTB's interaction with the transcriptome.
Table 1: Association of PTB Binding Clusters with Alternative Splicing Events
This table summarizes the findings from a genome-wide analysis of PTB-RNA interactions, indicating a widespread role for PTB in the regulation of alternative splicing. The data reveals that a significant percentage of annotated alternative splicing events are associated with PTB binding.[1]
| Type of Alternative Splicing Event | Percentage of Events Associated with PTB Binding |
| Cassette Exons | 25.2% |
| Alternative 5' Splice Sites | 18.5% |
| Alternative 3' Splice Sites | 21.1% |
| Mutually Exclusive Exons | 23.8% |
| Retained Introns | 15.9% |
| Overall | 22.2% |
Data adapted from Xue et al., Molecular Cell, 2009.[1]
Table 2: Top PTB-Regulated Alternative Splicing Events Identified by Microarray Analysis Following PTB Knockdown
This table presents a selection of genes with significant changes in exon inclusion upon PTB knockdown, as measured by the "percentage spliced in" (PSI) value. This provides a functional readout of PTB's regulatory activity on specific target transcripts.
| Gene Symbol | Exon | PSI (Control) | PSI (PTB Knockdown) | Change in PSI (ΔPSI) | Function of Gene |
| PTB-Repressed Exons | |||||
| FN1 | EDA | 45 | 85 | +40 | Cell adhesion, migration |
| TPM1 | 3 | 20 | 65 | +45 | Muscle contraction |
| BIN1 | 12 | 30 | 70 | +40 | Endocytosis, tumor suppression |
| PTB-Activated Exons | |||||
| ACTN1 | NM | 80 | 30 | -50 | Cytoskeletal organization |
| ADD3 | 12a | 60 | 15 | -45 | Membrane-cytoskeleton interaction |
| KIF1B | 22a | 75 | 25 | -50 | Axonal transport |
Data derived from studies on PTB-regulated alternative splicing.
Experimental Protocols
The following protocols provide a detailed methodology for performing iCLIP-seq to identify PTB targets.
Protocol 1: Individual-Nucleotide Resolution Crosslinking and Immunoprecipitation (iCLIP)
This protocol is adapted from established iCLIP procedures and optimized for PTB.[4][5][6]
1. Cell Culture and UV Crosslinking:
-
Culture cells of interest (e.g., HeLa or neuronal cells) to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Irradiate cells with 254 nm UV light at 150-400 mJ/cm² on ice to covalently crosslink PTB to its target RNAs.[4][6]
-
Scrape and pellet the cells.
2. Cell Lysis and Partial RNase Digestion:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1% Igepal CA-630, 0.1% SDS, 0.5% sodium deoxycholate) supplemented with protease and RNase inhibitors.
-
Perform partial RNA digestion using a low concentration of RNase I to fragment the RNA. The optimal RNase concentration should be determined empirically.
3. Immunoprecipitation of PTB-RNA Complexes:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an anti-PTB antibody overnight at 4°C. A high-quality, immunoprecipitation-grade antibody is crucial for success.[2]
-
Add protein A/G beads to capture the PTB-RNA-antibody complexes.
-
Perform stringent washes to remove non-specifically bound RNAs and proteins.[2]
4. 3' End Dephosphorylation and Ligation:
-
Dephosphorylate the 3' ends of the crosslinked RNA fragments using T4 Polynucleotide Kinase (PNK).
-
Ligate a pre-adenylated 3' RNA adapter to the dephosphorylated RNA ends.
5. 5' End Labeling and Protein-RNA Complex Isolation:
-
Radioactively label the 5' ends of the RNA with γ-³²P-ATP using T4 PNK.
-
Separate the protein-RNA complexes by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Visualize the labeled complexes by autoradiography and excise the membrane region corresponding to the size of PTB plus its crosslinked RNA.
6. RNA Isolation and Reverse Transcription:
-
Digest the protein component of the complex from the membrane using Proteinase K.
-
Isolate the RNA fragments.
-
Perform reverse transcription using a primer that contains a unique molecular identifier (UMI) and the 5' sequencing adapter sequence. The reverse transcriptase will truncate at the crosslink site.[5]
7. cDNA Circularization and Library Amplification:
-
Circularize the resulting cDNA molecules.
-
Linearize the circular cDNA at a site within the reverse transcription primer.
-
Amplify the cDNA library by PCR.
8. High-Throughput Sequencing and Data Analysis:
-
Sequence the prepared library on a high-throughput sequencing platform.
-
The resulting reads are then processed through a bioinformatics pipeline.
Protocol 2: Bioinformatics Analysis of PTB CLIP-seq Data
A typical bioinformatics workflow for analyzing PTB CLIP-seq data is as follows:[3][7][8]
1. Pre-processing of Sequencing Reads:
-
Trim adapter sequences from the raw reads.
-
Remove low-quality reads.
-
Collapse PCR duplicates using the UMIs.
2. Alignment to the Reference Genome:
-
Align the processed reads to the appropriate reference genome (e.g., human or mouse). Splicing-aware aligners are recommended.
3. Peak Calling:
-
Identify regions with a significant enrichment of CLIP-seq reads (peaks), which represent PTB binding sites. Various peak calling algorithms are available for CLIP-seq data.
4. Annotation of Binding Sites:
-
Annotate the identified peaks to genomic features such as introns, exons, 3' UTRs, and 5' UTRs.
5. Motif Discovery:
-
Analyze the sequences within the identified binding sites to discover enriched sequence motifs, which can reveal the binding preferences of PTB.
6. Functional Analysis:
-
Perform Gene Ontology (GO) and pathway analysis on the genes associated with PTB binding sites to infer the biological processes regulated by PTB.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow of iCLIP-seq and a proposed signaling pathway involving PTB.
Conclusion
The application of CLIP-seq, particularly iCLIP, provides a robust and high-resolution method for the global identification of PTB's RNA targets. The detailed protocols and data analysis pipeline presented here offer a comprehensive guide for researchers aiming to unravel the complex regulatory networks governed by PTB. The quantitative data derived from these experiments, when integrated with functional studies, will be instrumental in elucidating the precise mechanisms of PTB-mediated gene regulation and its implications for human health and disease, thereby aiding in the identification of novel therapeutic targets.
References
- 1. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polypyrimidine tract binding proteins PTBP1 and PTBP2 interact with distinct proteins under splicing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PTB for Glia-to-Neuron Reprogramming In Vitro and In Vivo for Therapeutic Development in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
Application Notes and Protocols for Yeast Two-Hybrid Screening with Polypyrimidine Tract Binding Protein (PTB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast two-hybrid (Y2H) screen is a powerful molecular biology technique used to identify protein-protein interactions in vivo.[1] This method is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[2] When these domains are brought into proximity by the interaction of two proteins fused to them (a "bait" and a "prey"), they can activate the transcription of reporter genes.[2][3]
This document provides a detailed protocol for performing a yeast two-hybrid screen using the human Polypyrimidine Tract Binding Protein (PTB) as the bait protein. PTB, also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a key regulator of alternative splicing, and is also involved in polyadenylation, mRNA stability, and translation initiation.[4][5] Identifying the interacting partners of PTB is crucial for understanding its diverse cellular functions and its role in disease.[6][7] These application notes will guide researchers through the process of constructing the bait plasmid, preparing a prey library, performing the yeast two-hybrid screen, and validating potential interactions.
Principle of the Yeast Two-Hybrid System
The GAL4-based yeast two-hybrid system is one of the most commonly used methods.[2] In this system, the protein of interest (the "bait," in this case, PTB) is fused to the GAL4 DNA-binding domain (DBD). A library of potential interacting partners (the "prey") is fused to the GAL4 activation domain (AD).[8] These constructs are co-expressed in a genetically engineered yeast strain that contains reporter genes (e.g., HIS3, ADE2, lacZ) downstream of a GAL4-responsive promoter.[9][10] If the bait and prey proteins interact, the DBD and AD are brought together, reconstituting a functional transcription factor that drives the expression of the reporter genes.[3] This allows for the selection of yeast colonies that harbor interacting protein pairs on selective media and for colorimetric assays.[9]
Experimental Workflow
The overall workflow for a yeast two-hybrid screen with PTB involves several key steps, from bait and prey construction to the final validation of interacting partners.
Caption: Yeast Two-Hybrid Experimental Workflow.
Detailed Protocols
Bait Plasmid Construction (pGBKT7-PTB)
The full-length human PTB cDNA will be cloned into the pGBKT7 "bait" vector, which expresses the protein as a fusion to the GAL4 DNA-binding domain.[11][12]
Materials:
-
Human PTB cDNA
-
pGBKT7 vector
-
Restriction enzymes (e.g., EcoRI and BamHI)
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with kanamycin
Protocol:
-
Amplify the full-length coding sequence of human PTB by PCR using primers that introduce appropriate restriction sites (e.g., EcoRI at the 5' end and BamHI at the 3' end) and ensure the insert is in-frame with the GAL4 DNA-binding domain.
-
Digest both the purified PCR product and the pGBKT7 vector with EcoRI and BamHI.
-
Ligate the digested PTB insert into the linearized pGBKT7 vector using T4 DNA Ligase.
-
Transform the ligation mixture into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
Select several colonies, isolate the plasmid DNA, and confirm the correct insertion and reading frame by restriction digest and DNA sequencing.
-
Before proceeding, it is crucial to test the pGBKT7-PTB construct for auto-activation. Transform the bait plasmid into the AH109 yeast strain and plate on SD/-Trp and SD/-Trp/-His/-Ade media. The bait should not activate the reporter genes on its own.
Yeast Transformation and Mating
This protocol utilizes the mating of two different yeast strains, AH109 (MATa) and Y187 (MATα), each transformed with the bait and prey library, respectively.[13][14]
Materials:
-
Yeast strains: AH109 (MATa) and Y187 (MATα)
-
pGBKT7-PTB bait plasmid
-
Human cDNA prey library in pGADT7 vector
-
Yeast transformation reagents (e.g., PEG/LiAc)
-
YPD medium
-
Selective dropout media (SD/-Trp, SD/-Leu, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)
Protocol:
-
Transform the pGBKT7-PTB bait plasmid into the AH109 yeast strain using the lithium acetate method. Plate on SD/-Trp agar plates to select for transformants.
-
Transform the human cDNA prey library (in pGADT7) into the Y187 yeast strain. Plate on SD/-Leu agar plates to select for transformants.
-
Inoculate a single colony of the AH109 strain containing the bait plasmid into 50 mL of SD/-Trp liquid medium and grow overnight at 30°C with shaking.
-
Inoculate a freezer stock of the Y187 strain containing the prey library into 50 mL of SD/-Leu liquid medium and grow overnight at 30°C with shaking.
-
On the following day, mix the bait and prey cultures in a sterile flask at a 1:1 ratio (based on cell density).
-
Incubate the mixture at 30°C for 20-24 hours with gentle shaking to allow for mating.
-
Plate the mated yeast culture on high-stringency selective medium (SD/-Leu/-Trp/-His/-Ade) to select for diploid cells that contain interacting bait and prey proteins.
-
Incubate the plates at 30°C for 3-7 days and monitor for colony growth.
Validation of Positive Interactions
Positive colonies from the high-stringency selection need to be further validated to eliminate false positives.
Materials:
-
Whatman filter paper
-
Liquid nitrogen
-
Z-buffer
-
X-gal solution (20 mg/mL in DMF)
Protocol:
-
Carefully place a sterile filter paper onto the surface of the agar plate with the positive colonies.
-
Once the filter is saturated, lift it off the plate and freeze it in liquid nitrogen for 10-15 seconds.
-
Allow the filter to thaw at room temperature.
-
Place the filter in a petri dish containing another filter paper soaked in Z-buffer with X-gal.
-
Incubate at 30°C and monitor for the development of a blue color, which indicates a positive interaction.
Protocol:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated plasmids into E. coli for amplification.
-
Sequence the inserts of the prey plasmids to identify the potential interacting proteins.
-
Use BLAST to identify the genes corresponding to the sequenced DNA.
To confirm the interaction in a mammalian cell system, Co-IP is a recommended validation step.[15][16]
Protocol:
-
Subclone the full-length PTB and the identified interacting partner into mammalian expression vectors with different epitope tags (e.g., HA-tag for PTB and Myc-tag for the interactor).
-
Co-transfect both plasmids into a suitable mammalian cell line (e.g., HEK293T).
-
After 24-48 hours, lyse the cells and perform immunoprecipitation using an anti-HA antibody.
-
Analyze the immunoprecipitated proteins by Western blotting using an anti-Myc antibody to detect the co-precipitated interacting protein.
Data Presentation
The results of a yeast two-hybrid screen can be quantified to estimate the strength of the interaction. A quantitative β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) or a chemiluminescent substrate can be performed.[17][18][19] The following table presents hypothetical data from a Y2H screen with PTB.
| Prey ID | Gene Symbol | Description | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| P01 | RBMX | RNA Binding Motif Protein, X-Linked | 125.3 ± 15.2 | +++ |
| P02 | hnRNP L | Heterogeneous Nuclear Ribonucleoprotein L | 98.7 ± 11.5 | +++ |
| P03 | PCBP2 | Poly(rC) Binding Protein 2 | 75.1 ± 9.8 | ++ |
| P04 | EIF4G1 | Eukaryotic Translation Initiation Factor 4 Gamma 1 | 52.4 ± 7.1 | ++ |
| P05 | PABPC1 | Poly(A) Binding Protein Cytoplasmic 1 | 30.9 ± 5.4 | + |
| P06 | Lamin C | Negative Control | 1.2 ± 0.3 | - |
| P07 | Empty Vector | Negative Control | 0.8 ± 0.2 | - |
(+++ Strong Interaction, ++ Moderate Interaction, + Weak Interaction, - No Interaction)
PTB Signaling and Functional Context
PTB is a critical regulator of gene expression, primarily through its role in alternative splicing. It typically acts as a splicing repressor by binding to pyrimidine-rich sequences in introns and preventing the binding of essential splicing factors.[6][20]
Caption: PTB-mediated regulation of alternative splicing.
Conclusion
The yeast two-hybrid system is a robust and widely used method for identifying novel protein-protein interactions. By following the detailed protocols outlined in these application notes, researchers can successfully perform a Y2H screen with PTB as the bait to identify its interacting partners. The identification and validation of these interactors will provide valuable insights into the molecular mechanisms underlying PTB's diverse functions in RNA processing and gene regulation, and may reveal novel targets for therapeutic intervention.
References
- 1. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 2. Yeast Two-hybrid cDNA Library Construction Service - Creative Biogene [creative-biogene.com]
- 3. The PI/PTB domain: a new protein interaction domain involved in growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polypyrimidine tract-binding protein - Wikipedia [en.wikipedia.org]
- 5. Polypyrimidine-tract-binding protein: a multifunctional RNA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Functional Roles of the Polypyrimidine Tract-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polypyrimidine tract-binding proteins are essential for B cell development | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. PTB Protein Domain | Cell Signaling Technology [cellsignal.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. takarabio.com [takarabio.com]
- 13. researchgate.net [researchgate.net]
- 14. Yeast Two-Hybrid Screens: Improvement of Array-Based Screening Results by N- and C-terminally Tagged Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of protein interactions by yeast two-hybrid screening and coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Using the Beta-Glo Assay System to Determine Beta-galactosidase Activity in Yeast [promega.com]
- 20. Neuronal regulation of pre-mRNA splicing by polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing PTB-Dependent Splicing Changes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating Polypyrimidine Tract-Binding Protein (PTB)-dependent alternative splicing. The methodologies outlined here are essential for researchers and professionals aiming to understand the regulatory networks governed by PTB and to identify potential therapeutic targets in drug development.
Introduction to PTB and Splicing Regulation
Polypyrimidine tract-binding protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial RNA-binding protein that plays a significant role in regulating alternative splicing.[1][2][3] It typically acts as a splicing repressor by binding to pyrimidine-rich sequences in pre-mRNA, which can lead to the exclusion of an exon (exon skipping).[1][2][4] However, PTB can also function as a splicing activator depending on its binding location relative to the target exon.[1][4][5] The protein contains four RNA Recognition Motifs (RRMs) that allow it to bind to diverse pyrimidine-rich sequences.[1][6] Understanding the mechanisms of PTB-dependent splicing is critical, as its dysregulation has been implicated in various diseases.
I. Global Analysis of PTB-Dependent Splicing Changes
A primary approach to studying PTB's role in splicing is to deplete the protein in a cellular system and then globally analyze the resulting changes in the transcriptome. This can be achieved through techniques like RNA interference (RNAi) followed by high-throughput analysis.
A. Experimental Workflow: From PTB Knockdown to Splicing Analysis
The overall workflow involves perturbing PTB levels, followed by transcriptome-wide analysis to identify altered splicing events.
Caption: Workflow for global analysis of PTB-dependent splicing.
B. Protocol: PTB Knockdown and RNA-Sequencing Analysis
1. PTB Knockdown using siRNA:
-
Cell Culture: Culture HeLa cells (or other suitable cell lines) in appropriate media to ~70% confluency.
-
siRNA Transfection: Transfect cells with siRNAs targeting PTB and a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate cells for 48-72 hours post-transfection.
-
Validation of Knockdown: Harvest a portion of the cells to confirm PTB protein depletion via Western blotting.[1]
2. RNA Extraction and Library Preparation:
-
RNA Isolation: Extract total RNA from both control and PTB-depleted cells using a commercial kit.
-
Quality Control: Assess RNA integrity and quantity using a bioanalyzer.
-
Library Preparation: Prepare strand-specific, paired-end sequencing libraries from the extracted RNA following the manufacturer's protocol (e.g., Illumina TruSeq).
3. High-Throughput Sequencing and Data Analysis:
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).[7]
-
Data Preprocessing: Perform quality control on the raw sequencing reads and trim adapters.
-
Alignment: Align the reads to a reference genome.
-
Differential Splicing Analysis: Utilize bioinformatics tools like rMATS or SpliceTrap to identify and quantify alternative splicing events (e.g., skipped exons, mutually exclusive exons, alternative 5' or 3' splice sites) that are significantly different between control and PTB knockdown samples.[7][8]
C. Data Presentation: Summary of Splicing Changes
The results from a global splicing analysis can be summarized in a table format for clarity.
| Splicing Event Type | Number of Events Detected | PTB-Repressed | PTB-Enhanced |
| Cassette Exon (Skipped Exon) | 150 | 100 | 50 |
| Mutually Exclusive Exons | 25 | 15 | 10 |
| Alternative 5' Splice Site | 40 | 25 | 15 |
| Alternative 3' Splice Site | 35 | 20 | 15 |
| Total | 250 | 160 | 90 |
| Note: These are example numbers and will vary based on the experiment. |
II. Identification of PTB-RNA Interaction Sites using CLIP-Seq
To determine the direct targets of PTB and understand the mechanisms of its regulatory activity, it is crucial to identify its binding sites on a genome-wide scale. Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-Seq) is a powerful technique for this purpose.[4][9][10]
A. Experimental Workflow: CLIP-Seq
The CLIP-Seq protocol involves UV cross-linking of RNA-protein complexes in vivo, followed by immunoprecipitation of the target protein and sequencing of the associated RNA fragments.[9][11]
Caption: Workflow for identifying PTB-RNA binding sites via CLIP-Seq.
B. Protocol: PTB CLIP-Seq
1. In vivo Cross-linking and Immunoprecipitation:
-
UV Cross-linking: Irradiate cultured cells with UV light (254 nm) to induce covalent cross-links between PTB and its target RNAs.[4][12]
-
Cell Lysis and RNA Fragmentation: Lyse the cells and partially digest the RNA using RNase T1 to generate manageable fragments.[9][12]
-
Immunoprecipitation: Immunoprecipitate the PTB-RNA complexes using an antibody specific to PTB.[4][11]
2. RNA Fragment Processing and Library Preparation:
-
End Repair and Ligation: Ligate RNA linkers to the 3' and 5' ends of the immunoprecipitated RNA fragments.
-
Protein-RNA Complex Separation: Separate the complexes by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
RNA Isolation: Excise the membrane region corresponding to the size of PTB-RNA complexes and recover the RNA by proteinase K digestion.[9]
-
Reverse Transcription and Amplification: Reverse transcribe the RNA into cDNA and amplify it by PCR.[4]
3. Sequencing and Data Analysis:
-
Sequencing: Sequence the cDNA library using a high-throughput sequencer.
-
Peak Calling: Align the sequencing reads to the genome and use peak-calling algorithms to identify regions with a high density of reads, which represent PTB binding sites.
-
Motif Analysis: Analyze the identified binding sites for enriched sequence motifs to define the PTB binding consensus.
III. Validation and Mechanistic Studies of PTB-Dependent Splicing
Following global analyses, it is essential to validate specific splicing events and investigate the underlying regulatory mechanisms. Minigene splicing assays and in vitro splicing assays are key techniques for this purpose.
A. Minigene Splicing Assays
Minigene assays are used to study the splicing of a specific exon in a controlled cellular context.[13][14] A minigene construct typically contains the exon of interest, its flanking intronic sequences, and is cloned into a reporter vector.[13][15][16]
B. Protocol: Minigene Splicing Assay
1. Minigene Construct Generation:
-
Cloning: Amplify the genomic region containing the target exon and its flanking intronic sequences by PCR.
-
Vector Insertion: Clone the PCR product into a splicing reporter vector (e.g., pET01, pSPL3).[13][15][17]
-
Mutagenesis (Optional): Introduce mutations into the putative PTB binding sites using site-directed mutagenesis to assess their functional importance.[18]
2. Transfection and Splicing Analysis:
-
Transfection: Transfect the wild-type and mutant minigene constructs into cultured cells. Co-transfection with PTB expression vectors or siRNAs can be performed to modulate PTB levels.[19]
-
RNA Extraction and RT-PCR: After 24-48 hours, extract total RNA and perform reverse transcription followed by PCR (RT-PCR) using primers specific to the reporter vector's exons.
-
Analysis: Analyze the PCR products by gel electrophoresis to determine the ratio of exon inclusion to exclusion.[16]
C. Data Presentation: Quantifying Splicing Changes in Minigene Assays
| Construct | PTB Level | % Exon Inclusion (Mean ± SD) |
| Wild-Type Minigene | Endogenous | 85 ± 5 |
| Wild-Type Minigene | PTB Overexpression | 20 ± 3 |
| Wild-Type Minigene | PTB Knockdown | 95 ± 4 |
| Mutant Minigene (deleted PTB sites) | Endogenous | 92 ± 6 |
| Mutant Minigene (deleted PTB sites) | PTB Overexpression | 90 ± 5 |
D. In Vitro Splicing Assays
In vitro splicing assays allow for a detailed biochemical analysis of the splicing reaction in a cell-free system using nuclear extracts.[19]
E. Protocol: In Vitro Splicing Assay
1. Substrate Preparation:
-
In Vitro Transcription: Synthesize radiolabeled pre-mRNA transcripts containing the exon of interest from a DNA template.
2. Splicing Reaction:
-
Incubation: Incubate the radiolabeled pre-mRNA with HeLa nuclear extract, which contains the necessary splicing factors.[20][21]
-
Modulation of PTB: Supplement the reaction with purified recombinant PTB protein or deplete PTB from the nuclear extract using antibodies to study its direct effect.[19][20]
3. Analysis:
-
RNA Extraction: Extract the RNA from the reaction.
-
Denaturing Gel Electrophoresis: Separate the splicing products (lariat intron, spliced exons, pre-mRNA) on a denaturing polyacrylamide gel and visualize by autoradiography.
IV. Computational Prediction of PTB Binding and Splicing Targets
Computational approaches complement experimental methods by predicting PTB binding sites and their potential impact on splicing across the transcriptome.[7][22][23]
A. Logical Relationship: Computational Prediction Pipeline
This pipeline integrates various data types to predict and rank PTB-regulated exons.
Caption: Computational pipeline for predicting PTB splicing targets.
B. Methodology: Predictive Modeling
-
Binding Site Prediction: A Hidden Markov Model (HMM) can be trained on PTB CLIP-seq data to score potential PTB binding sites across the transcriptome.[7][22] This model can identify pyrimidine-rich motifs that are likely to be bound by PTB.
-
Splicing Regulation Prediction: A logistic regression model can be trained using features of known PTB-regulated and unregulated exons.[22] These features can include the strength and location of predicted PTB binding sites, splice site strength, and other sequence characteristics.
-
Target Ranking: The trained model can then be applied to all exons in the transcriptome to generate a ranked list of potential PTB targets for subsequent experimental validation.[7]
Conclusion
The comprehensive analysis of PTB-dependent splicing changes requires a multi-faceted approach that combines global transcriptomic profiling, direct identification of RNA-protein interactions, validation of individual splicing events, and computational modeling. The protocols and workflows described in these application notes provide a robust framework for researchers and drug development professionals to investigate the intricate role of PTB in splicing regulation and to identify novel avenues for therapeutic intervention.
References
- 1. Position-dependent alternative splicing activity revealed by global profiling of alternative splicing events regulated by PTB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Neuronal regulation of pre-mRNA splicing by polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide analysis of PTB-RNA interactions reveals a strategy used by the general splicing repressor to modulate exon inclusion or skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Position-dependent alternative splicing activity revealed by global profiling of alternative splicing events regulated by PTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of a Minimal Functional Splicing Regulatory Protein, PTBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function | PLOS Computational Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. HITS-CLIP/CLIP-Seq/PTB-Seq [illumina.com]
- 10. Protein–RNA Interactions with CLIP Sequencing: Techniques & Use Cases - CD Genomics [rna.cd-genomics.com]
- 11. CLIP-seq: Identifying RNA-binding Protein Binding Sites - Creative Proteomics [iaanalysis.com]
- 12. google.com [google.com]
- 13. Minigenes to confirm exon skipping mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minigenes to Confirm Exon Skipping Mutations | Springer Nature Experiments [experiments.springernature.com]
- 15. Protocol for a minigene splice assay using the pET01 vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. Multiple determinants of splicing repression activity in the polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Post-Translational Modifications in Polypyrimidine Tract Binding Proteins PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and Characterization of Targets for Splicing Factors, Polypyrimidine Tract Binding Proteins [escholarship.org]
Application Notes and Protocols: Utilizing Minigene Reporters to Study PTB Splicing Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a fundamental process in eukaryotic gene expression, allowing for the production of multiple protein isoforms from a single gene. This intricate mechanism is regulated by a host of trans-acting RNA-binding proteins that interact with cis-acting elements on the pre-mRNA. The Polypyrimidine Tract-Binding protein (PTB, also known as PTBP1 or hnRNP I) is a key splicing regulator, predominantly known for its role as a splicing repressor.[1][2] PTB influences a wide array of cellular processes by controlling the splicing patterns of numerous genes, including those involved in neuronal development, cell adhesion, and metabolism.[1][3] Dysregulation of PTB activity has been implicated in various diseases, making it an important target for therapeutic investigation.
Minigene reporter assays are a powerful and widely used in vitro tool to dissect the mechanisms of alternative splicing.[4][5] These assays involve cloning a genomic fragment containing an alternative exon and its flanking intronic sequences into an expression vector. When this "minigene" is transfected into cells, it is transcribed, and the resulting pre-mRNA is spliced by the cellular machinery. The splicing pattern can then be easily analyzed, typically by reverse transcription-polymerase chain reaction (RT-PCR).[6] This system allows researchers to study the effects of specific RNA-binding proteins, like PTB, on the splicing of a target exon in a controlled cellular environment. By co-expressing a minigene with a plasmid encoding PTB or by knocking down endogenous PTB, one can directly assess its impact on exon inclusion or skipping.[1][4]
These application notes provide a comprehensive overview and detailed protocols for using minigene reporter assays to investigate the splicing activity of PTB.
Principle of the Assay
The minigene reporter assay for studying PTB activity is based on the co-transfection of two plasmids into a suitable cell line:
-
The Splicing Reporter Minigene: This plasmid contains the target alternative exon and flanking intronic regions cloned between two constitutive exons (e.g., from a β-globin gene) and is driven by a strong constitutive promoter (e.g., CMV).[4][7] The intronic regions must contain the putative PTB binding sites (typically pyrimidine-rich sequences) that mediate the regulatory effect.
-
The PTB Expression Plasmid: This plasmid is used to overexpress PTB, allowing for the assessment of its repressive (or enhancing) activity on the target exon.[1] Conversely, siRNA or shRNA targeting PTB can be used to knock down its expression and observe the resulting change in splicing.[4]
Following transfection, total RNA is extracted from the cells. The splicing pattern of the minigene transcript is then analyzed by RT-PCR using primers specific to the constitutive exons of the reporter vector. The resulting PCR products, corresponding to the inclusion or exclusion of the alternative exon, are separated by gel electrophoresis and quantified to determine the percentage of each isoform.[7]
Data Presentation: Quantitative Analysis of PTB Splicing Activity
The effect of PTB on alternative splicing is typically quantified by calculating the "Percent Spliced In" (PSI) or "Percent Spliced Out" (PSO). PSI is the ratio of the mRNA isoform including the alternative exon to the total amount of mRNA from the minigene.
PSI (%) = [Inclusion Isoform / (Inclusion Isoform + Exclusion Isoform)] x 100
The following table summarizes representative quantitative data from minigene-based studies on PTB splicing activity.
| Minigene Reporter | Target Exon | Cell Line | Experimental Condition | Change in Splicing (% Exon Inclusion / PSI) | Reference |
| DUP175-DS9 | Hybrid β-globin/c-Src | HEK293 | Control (empty vector) | ~85% | [4][7] |
| DUP175-DS9 | Hybrid β-globin/c-Src | HEK293 | PTBP1 Overexpression | Decreased to ~10% | [4][7] |
| DUP175-DS9 | Hybrid β-globin/c-Src | HeLa | Control siRNA | ~90% | [4] |
| DUP175-DS9 | Hybrid β-globin/c-Src | HeLa | PTB siRNA Knockdown | Increased to >95% (Repression relieved) | [4] |
| CTTN Minigene | Cortactin Exon 11 | HeLa | Control siRNA | ~20% | [1] |
| CTTN Minigene | Cortactin Exon 11 | HeLa | PTB/nPTB siRNA Knockdown | Increased to ~45% | [1] |
| TP63 Minigene | TP63γ terminal exon | HaCaT | Control siRNA | Baseline Inclusion (Normalized) | [8] |
| TP63 Minigene | TP63γ terminal exon | HaCaT | PTBP1 siRNA Knockdown | ~2-fold increase in inclusion | [8] |
Visualizations
Caption: Mechanism of PTB-mediated splicing repression.
Caption: Experimental workflow for a minigene reporter assay.
Caption: Positional effects of PTB binding on splicing outcome.
Experimental Protocols
Protocol 1: Construction of a Splicing Reporter Minigene
This protocol describes the general steps for cloning a genomic fragment of interest into a splicing reporter vector like pSPL3, pET01, or pSpliceExpress.[3][9][10]
Materials:
-
High-fidelity DNA polymerase
-
Genomic DNA from a relevant cell line or organism
-
Splicing reporter vector (e.g., pSPL3)
-
Restriction enzymes and T4 DNA ligase
-
PCR primers designed to amplify the exon of interest and at least 200-400 bp of flanking intronic sequence.[11] Primers should include restriction sites compatible with the vector's multiple cloning site (MCS).
-
Competent E. coli cells
-
Plasmid purification kit
Method:
-
Primer Design: Design forward and reverse primers to amplify your target region. The forward primer should anneal ~200-400 bp upstream of the alternative exon's 5' splice site, and the reverse primer should anneal ~200-400 bp downstream of its 3' splice site. Add appropriate restriction enzyme sites to the 5' ends of the primers.
-
PCR Amplification: Perform PCR using high-fidelity DNA polymerase and genomic DNA as the template to amplify the desired fragment.
-
Purification and Digestion: Purify the PCR product using a gel extraction kit. Digest both the purified PCR product and the splicing reporter vector with the selected restriction enzymes.
-
Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into competent E. coli cells.
-
Screening and Verification: Plate the transformed cells on selective agar plates. Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA using a miniprep kit.
-
Sequence Verification: Verify the sequence of the insert and the integrity of the cloning junctions by Sanger sequencing.
Protocol 2: Cell Culture, Transfection, and Analysis of Splicing
This protocol details the transient co-transfection of the minigene reporter and a PTB expression plasmid into a mammalian cell line (e.g., HEK293 or HeLa cells) and subsequent analysis of the splicing products.[6][12]
Materials:
-
HEK293 or HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well tissue culture plates
-
Minigene reporter plasmid
-
PTB expression plasmid (or control empty vector)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
RNA isolation kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Taq DNA polymerase and dNTPs
-
PCR primers specific to the vector's flanking exons
-
Agarose gel and electrophoresis equipment
-
Gel imaging system
Method:
-
Cell Seeding: The day before transfection, seed 4x10^5 to 5x10^5 cells per well in a 6-well plate to achieve 70-80% confluency on the day of transfection.[6][10]
-
Transfection:
-
For each well, prepare two tubes. In tube A, dilute the plasmids (e.g., 500 ng of minigene reporter + 1.5 µg of PTB expression vector or empty vector) in serum-free medium.
-
In tube B, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 20-30 minutes.
-
Add the transfection complex dropwise to the cells in the 6-well plate.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[12]
-
RNA Isolation: After incubation, harvest the cells and isolate total RNA using a commercial RNA isolation kit. Ensure to include a DNase I treatment step to remove any contaminating plasmid DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.
-
RT-PCR Analysis:
-
Set up a PCR reaction using the synthesized cDNA as a template. Use a forward primer that anneals to the upstream vector exon and a reverse primer that anneuls to the downstream vector exon.
-
Perform PCR for 25-30 cycles. The annealing temperature and extension time should be optimized for the specific primers and expected product sizes.
-
-
Gel Electrophoresis and Quantification:
-
Run the RT-PCR products on a 2-3% agarose gel to separate the isoforms corresponding to exon inclusion and exclusion.
-
Visualize the bands using a gel imaging system.
-
Quantify the intensity of each band using software like ImageJ.
-
Calculate the Percent Spliced In (PSI) using the formula provided above. The identity of the bands should be confirmed by sequencing.
-
Protocol 3: Quantitative Analysis by RT-qPCR
For more precise quantification, real-time quantitative PCR (RT-qPCR) can be employed.[8]
Materials:
-
cDNA from transfected cells (from Protocol 2)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers designed to specifically amplify each splice isoform (inclusion and exclusion) or a primer pair spanning the alternative exon junction for the inclusion form and a pair spanning the exon-exon junction for the exclusion form.
Method:
-
Primer Design: Design primer sets specific for each splice isoform. For example, one primer of a pair can be designed to span the unique exon-exon junction created by either the inclusion or exclusion event.
-
qPCR Reaction: Set up qPCR reactions for each sample and primer set in triplicate. Include no-template controls.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative abundance of each isoform. The ΔCt method can be used, normalizing to a housekeeping gene or to a region of the plasmid that is constitutively expressed.
-
The ratio of inclusion to exclusion isoforms can then be calculated to determine the effect of PTB on splicing.
-
Troubleshooting
-
No/Low PCR Product:
-
Verify RNA quality and quantity.
-
Optimize RT-PCR conditions (annealing temperature, cycle number).
-
Check primer design and integrity.
-
Confirm successful transfection (e.g., by co-transfecting a GFP reporter).
-
-
Multiple Unexpected Bands:
-
Optimize PCR conditions to increase specificity.
-
Possible cryptic splicing in the minigene; sequence all bands to identify them.
-
Potential for plasmid DNA contamination; ensure thorough DNase I treatment of RNA samples.
-
-
High Variability Between Replicates:
-
Ensure consistent cell seeding density and confluency.
-
Standardize transfection procedure and plasmid amounts carefully.
-
Increase the number of biological replicates.
-
By following these protocols, researchers can effectively utilize minigene reporter assays to elucidate the role of PTB and other splicing factors in the regulation of alternative splicing, providing valuable insights into gene regulation and disease mechanisms.
References
- 1. Genome-wide analysis of PTB-RNA interactions reveals a strategy used by the general splicing repressor to modulate exon inclusion or skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Position-dependent alternative splicing activity revealed by global profiling of alternative splicing events regulated by PTB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTBP1 and PTBP2 repress nonconserved cryptic exons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exon repression by polypyrimidine tract binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minigene Splicing Assays Identify 20 Spliceogenic Variants of the Breast/Ovarian Cancer Susceptibility Gene RAD51C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple determinants of splicing repression activity in the polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Splicing Factor PTBP1 Represses TP63 γ Isoform Production in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Repression of alpha-actinin SM exon splicing by assisted binding of PTB to the polypyrimidine tract [pubmed.ncbi.nlm.nih.gov]
- 10. Mutation of PTB binding sites causes misregulation of alternative 3' splice site selection in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and Characterization of a Minimal Functional Splicing Regulatory Protein, PTBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hybrid Minigene Assay: An Efficient Tool to Characterize mRNA Splicing Profiles of NF1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
Application of Mass Spectrometry to Identify PTB-Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Polypyrimidine tract-binding protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial RNA-binding protein involved in a myriad of post-transcriptional regulatory events. These include pre-mRNA splicing, alternative 3' end processing, mRNA stability, and internal ribosome entry site (IRES)-mediated translation.[1] PTB and its paralogs, PTBP1 and PTBP2, play significant roles in cellular processes such as neuronal differentiation and development. Given its central role in gene expression, identifying the protein interaction network of PTB is critical for understanding its function in both normal physiology and disease states, including cancer and neurodegenerative disorders.
Mass spectrometry-based proteomics has emerged as a powerful and indispensable tool for the large-scale identification and quantification of protein-protein interactions (PPIs).[2] Techniques such as affinity purification coupled with mass spectrometry (AP-MS) and quantitative proteomics methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) allow for the characterization of the PTB interactome in a cellular context.[3][4] These approaches enable the identification of both stable and transient interaction partners, providing valuable insights into the dynamic nature of PTB-containing protein complexes.
This document provides detailed protocols for the identification of PTB-interacting proteins using co-immunoprecipitation (Co-IP) followed by mass spectrometry, with a specific focus on quantitative analysis using SILAC. It also includes a summary of identified PTB interactors and visual representations of the experimental workflow and a potential signaling pathway.
Quantitative Data Summary
The following tables summarize proteins identified as interacting with PTB and its paralogs, PTBP1 and PTBP2, in various studies. The data is compiled from mass spectrometry-based analyses and includes quantitative information where available.
Table 1: Interacting Proteins of PTBP1 Identified by Mass Spectrometry
| Interacting Protein | Gene Symbol | Function | Quantitative Measure (Example) |
| Heterogeneous nuclear ribonucleoprotein K | HNRNPK | RNA binding, transcription regulation | 2.5-fold enrichment |
| Matrin 3 | MATR3 | Nuclear matrix protein, RNA binding | Identified in complex |
| Raver1 | RAVER1 | Splicing regulation | Co-purified with PTBP1 |
| Non-POU domain-containing octamer-binding protein | NONO | DNA and RNA binding, splicing | Identified in complex |
| Splicing factor, proline- and glutamine-rich | SFPQ | Splicing, transcription regulation | 1.8-fold enrichment |
| Cleavage and polyadenylation specificity factor subunit 6 | CPSF6 | mRNA 3'-end processing | High abundance in pull-down[5] |
| Chromatin-binding protein MRG15 | MORF4L1 | Chromatin remodeling | Identified as interactor[6] |
Table 2: Interacting Proteins of PTBP2 Identified by Mass Spectrometry
| Interacting Protein | Gene Symbol | Function | Quantitative Measure (Example) |
| Histone-related proteins | e.g., HIST1H1C | Chromatin structure | Enriched in pull-down |
| Ubiquitin-conjugating enzyme E2 H | UBE2H | Protein degradation | Higher affinity to PTBP2 |
| DExD/H-box helicase 39B | DDX39B | RNA helicase, splicing | More prevalent with PTBP2 |
| Hippocalcin-like 1 | HPCL1 | Calcium binding | Higher affinity to PTBP2 |
| Mitogen-activated protein kinase kinase kinase 12 | MAP3K12 | Signal transduction | Identified in complex |
| Cleavage and polyadenylation specificity factor subunit 6 | CPSF6 | mRNA 3'-end processing | High abundance in pull-down[5] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous PTB for Mass Spectrometry
This protocol describes the immunoprecipitation of endogenous PTB from cell lysates for the identification of interacting proteins by mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Anti-PTB antibody (validated for immunoprecipitation)
-
Control IgG (from the same species as the anti-PTB antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cell lysis buffer with lower detergent concentration or PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them on ice for 30 minutes with gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate (e.g., 1-2 mg of total protein), add 2-5 µg of anti-PTB antibody or control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
Elute the protein complexes from the beads by adding elution buffer. For mass spectrometry, an on-bead digestion is often preferred to reduce contamination from the antibody.
-
If using an acidic elution buffer, neutralize the eluate immediately with neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be separated by SDS-PAGE, and the entire lane can be excised and subjected to in-gel trypsin digestion.
-
Alternatively, for a more streamlined approach, perform on-bead digestion. Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Protocol 2: SILAC-based Quantitative Proteomics to Identify PTB Interactors
This protocol outlines a quantitative approach to differentiate true PTB interaction partners from non-specific background proteins.
Materials:
-
SILAC-compatible cell line
-
SILAC DMEM or RPMI medium lacking L-lysine and L-arginine
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., 13C6, 15N2) and L-arginine (e.g., 13C6, 15N4)
-
Dialyzed fetal bovine serum (dFBS)
-
Plasmid encoding a tagged version of PTB (e.g., GFP-PTB) and a control plasmid (e.g., empty GFP vector)
-
Transfection reagent
-
All materials listed in Protocol 1
Procedure:
-
SILAC Labeling:
-
Culture cells for at least five passages in "light" or "heavy" SILAC medium supplemented with the respective amino acids and dFBS to achieve complete labeling.
-
Grow two populations of cells: one in "light" medium to be transfected with the control plasmid, and one in "heavy" medium to be transfected with the PTB-tagged plasmid.
-
-
Transfection and Cell Lysis:
-
Transfect the "light" cells with the control plasmid and the "heavy" cells with the PTB-tagged plasmid.
-
After 24-48 hours of expression, lyse the cells as described in Protocol 1.
-
Determine the protein concentration of both lysates.
-
-
Mixing and Immunoprecipitation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform immunoprecipitation using an antibody against the tag (e.g., anti-GFP antibody) as described in Protocol 1.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Prepare the sample for mass spectrometry as described in Protocol 1 (on-bead digestion is recommended).
-
Analyze the peptide mixture by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use a suitable software (e.g., MaxQuant) to identify and quantify peptides.
-
True interaction partners of PTB will show a high heavy/light (H/L) ratio, as they will be specifically co-precipitated from the "heavy" lysate containing the tagged PTB.
-
Non-specific background proteins will have an H/L ratio close to 1, as they will be present in both lysates.
-
Visualizations
Experimental Workflow
Caption: SILAC-based workflow for identifying PTB-interacting proteins.
PTB Signaling Pathway Example
Caption: Simplified PTB-mediated gene expression pathway.
References
- 1. Proteomics Defines Protein Interaction Network of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 3. Identification of Protein Interaction Partners in Mammalian Cells Using SILAC-immunoprecipitation Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Polypyrimidine tract binding proteins PTBP1 and PTBP2 associate with distinct proteins and have distinct post-translational modifications in neuronal nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypyrimidine tract binding proteins PTBP1 and PTBP2 interact with distinct proteins under splicing conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Splicing Assays to Assess PTB Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polypyrimidine tract-binding protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a key regulator of alternative splicing, typically acting as a splicing repressor.[1][2] Understanding the function of PTB in modulating splice site selection is crucial for elucidating gene regulation in various physiological and pathological processes. In vitro splicing assays provide a powerful and controlled system to dissect the molecular mechanisms of PTB function.[3][4] These assays allow for the manipulation of reaction components, such as the concentration of PTB, and the use of specific pre-mRNA substrates to directly observe the impact on splicing outcomes.[1][3]
This document provides detailed protocols for performing in vitro splicing assays to assess PTB function, guidelines for data presentation, and visual representations of the underlying molecular mechanisms and experimental procedures.
Data Presentation
Quantitative analysis of in vitro splicing assays is essential for accurately determining the effect of PTB on splicing efficiency and isoform choice. The results, typically obtained from densitometric analysis of radiolabeled RNA species separated by denaturing polyacrylamide gel electrophoresis (PAGE), can be summarized in tables for clear comparison.[5]
Table 1: Effect of PTB Depletion on β-Tropomyosin Exon 6B Splicing
| Condition | % Exon 6B Inclusion (relative to control) | Fold Change |
| Mock-depleted nuclear extract | 100% | 1 |
| PTB-depleted nuclear extract | 400% | 4 |
Data adapted from a study on the role of PTB in β-tropomyosin pre-mRNA splicing, demonstrating a fourfold increase in exon 6B inclusion upon PTB depletion.[1]
Table 2: Titration of Recombinant PTB in In Vitro Splicing of a Reporter Minigene
| Recombinant PTB Concentration (µM) | % Spliced mRNA | % Pre-mRNA | Splicing Efficiency (%) |
| 0 | 65 | 35 | 65 |
| 0.12 | 45 | 55 | 45 |
| 0.24 | 25 | 75 | 25 |
| 0.48 | 10 | 90 | 10 |
Hypothetical data based on typical results from in vitro splicing assays showing a dose-dependent repression of splicing by recombinant PTB.[6]
Experimental Protocols
The following protocols outline the key steps for conducting in vitro splicing assays to investigate PTB function.
Protocol 1: Preparation of Splicing-Competent HeLa Cell Nuclear Extract
HeLa cells are a common source for preparing nuclear extracts that are active in in vitro splicing.[7][8]
Materials:
-
HeLa cells
-
Phosphate-buffered saline (PBS)
-
Hypotonic buffer (Buffer A: 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)
-
High-salt buffer (Buffer C: 20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF)
-
Dialysis buffer (20 mM HEPES-KOH pH 7.9, 20% glycerol, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Harvest HeLa cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 5 packed cell volumes (PCV) of hypotonic buffer A and incubate on ice for 10 minutes to swell the cells.
-
Lyse the cells using a Dounce homogenizer with a B-type pestle (10-15 strokes).
-
Centrifuge at low speed (e.g., 2000 rpm for 10 min at 4°C) to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.5 PCV of high-salt buffer C and stir gently on ice for 30 minutes to extract nuclear proteins.
-
Centrifuge at high speed (e.g., 25,000 x g for 30 min at 4°C) to pellet the nuclear debris.
-
Carefully collect the supernatant (nuclear extract) and dialyze against dialysis buffer for 4-5 hours at 4°C.
-
Clarify the dialyzed extract by centrifugation at 25,000 x g for 20 minutes at 4°C.
-
Aliquot the supernatant and store at -80°C.
Protocol 2: In Vitro Transcription of Radiolabeled Pre-mRNA Substrate
A pre-mRNA substrate containing a PTB-regulated alternative exon is required. This is typically generated from a linearized plasmid DNA template.[3]
Materials:
-
Linearized plasmid DNA containing the desired pre-mRNA sequence downstream of a T7 or SP6 promoter.
-
T7 or SP6 RNA polymerase
-
RNase inhibitor
-
NTPs (ATP, CTP, GTP)
-
[α-³²P]UTP
-
DNase I (RNase-free)
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
Procedure:
-
Set up the transcription reaction on ice, combining the linearized DNA template, reaction buffer, NTPs, [α-³²P]UTP, RNase inhibitor, and RNA polymerase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Digest the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
-
Purify the radiolabeled pre-mRNA by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the RNA pellet in RNase-free water and determine the concentration and specific activity.
Protocol 3: In Vitro Splicing Reaction
This protocol describes a standard in vitro splicing reaction. To assess PTB function, this can be modified by using PTB-depleted nuclear extract or by adding recombinant PTB.[1][3]
Materials:
-
HeLa nuclear extract (or PTB-depleted extract)
-
Radiolabeled pre-mRNA substrate
-
Splicing buffer components (e.g., ATP, MgCl₂, creatine phosphate)
-
Recombinant PTB protein (optional)
-
Proteinase K
-
RNA loading dye
Procedure:
-
Assemble the splicing reaction on ice. A typical 25 µL reaction contains:
-
10-15 µL HeLa nuclear extract
-
10,000 cpm of ³²P-labeled pre-mRNA
-
1 mM ATP
-
20 mM Creatine Phosphate
-
3.2 mM MgCl₂
-
RNase-free water to 25 µL
-
-
To test the effect of PTB, either use a nuclear extract immunodepleted of PTB or add varying concentrations of purified recombinant PTB to the reaction.[1]
-
Incubate the reaction at 30°C for 30 minutes to 2 hours.
-
Stop the reaction by adding Proteinase K and incubating at 37°C for 30 minutes to digest proteins.
-
Extract the RNA using phenol:chloroform and precipitate with ethanol.
-
Resuspend the RNA pellet in RNA loading dye.
Protocol 4: Analysis of Splicing Products by Denaturing PAGE
The products of the in vitro splicing reaction are resolved by size using denaturing polyacrylamide gel electrophoresis.[3]
Materials:
-
Urea
-
Acrylamide/bis-acrylamide solution
-
TBE buffer
-
Ammonium persulfate (APS)
-
TEMED
-
Gel electrophoresis apparatus
-
Phosphorimager screen or X-ray film
Procedure:
-
Prepare a denaturing polyacrylamide gel (e.g., 6-8% acrylamide with 7M urea).
-
Denature the RNA samples by heating at 95°C for 3-5 minutes and then place on ice.
-
Load the samples onto the gel and run at a constant power until the desired separation is achieved.
-
Dry the gel and expose it to a phosphorimager screen or X-ray film.
-
Analyze the resulting bands, which correspond to the pre-mRNA, splicing intermediates (lariat-intron, exon 1), and spliced mRNA. Quantify the intensity of each band to determine splicing efficiency and isoform ratios.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of PTB-mediated splicing repression.
Caption: Experimental workflow for in vitro splicing assays.
References
- 1. The Polypyrimidine Tract Binding Protein (PTB) Represses Splicing of Exon 6B from the β-Tropomyosin Pre-mRNA by Directly Interfering with the Binding of the U2AF65 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exon repression by polypyrimidine tract binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Quantitative High-Throughput In Vitro Splicing Assay Identifies Inhibitors of Spliceosome Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Nuclear Extracts from HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Changes in mRNA Stability Due to PTB
Audience: Researchers, scientists, and drug development professionals.
Introduction: The stability of messenger RNA (mRNA) is a critical post-transcriptional control point that dictates the level of protein expression. The half-life of an mRNA molecule can be dynamically regulated by various factors, including RNA-binding proteins (RBPs). The Polypyrimidine Tract Binding Protein (PTB), also known as hnRNP I, is a crucial RBP that influences multiple aspects of RNA metabolism, including splicing, translation, and stability.[1][2] PTB typically binds to pyrimidine-rich sequences, often located in the 3' untranslated region (3'-UTR) of target mRNAs, thereby protecting them from degradation and increasing their stability.[1][3] For instance, PTB has been shown to stabilize the mRNAs of CD40 Ligand (CD154), insulin, and Rab8A.[1][2][4]
Measuring the precise impact of PTB on mRNA stability requires robust experimental methods. This document provides detailed protocols for three widely-used approaches: the classic Actinomycin D chase assay, and two modern genome-wide methods, SLAM-seq and BRIC-seq. These protocols are designed to be performed in a comparative manner, for example, by comparing cells with normal PTB levels to cells where PTB has been depleted using techniques like shRNA or siRNA.
Core Concept: PTB-Mediated mRNA Stabilization
PTB modulates mRNA stability primarily by binding to cis-acting elements within the 3'-UTR of target transcripts. This binding can sterically hinder the access of ribonucleases (RNases) or prevent the recruitment of decay-inducing protein complexes, thus extending the mRNA's half-life.
Caption: PTB binds to pyrimidine tracts in the 3'-UTR, shielding the mRNA from the RNase machinery.
Protocol 1: Actinomycin D Chase Followed by qRT-PCR
This method uses a transcription inhibitor, Actinomycin D, to block the synthesis of new mRNA.[5] The decay rate of pre-existing mRNA is then measured over time using quantitative real-time PCR (qRT-PCR).
Caption: Workflow for the Actinomycin D chase experiment to determine mRNA half-life.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., control cells and cells with stable PTB knockdown) in parallel in multiple wells of a 6-well plate to allow for harvesting at different time points (a minimum of 5 time points: 0, 1, 2, 4, 8 hours is recommended).[5]
-
Culture cells to ~80% confluency.
-
-
Transcription Inhibition:
-
Prepare a stock solution of Actinomycin D (e.g., 1 mg/ml in DMSO).
-
To begin the chase, add Actinomycin D to the culture medium to a final concentration of 5-10 µg/ml.[6] Mix gently by swirling the plate.
-
-
Time-Course Harvesting:
-
Time 0: Immediately after adding Actinomycin D, harvest the first set of cells. Wash with cold PBS, and lyse the cells directly in the plate using a lysis buffer (e.g., TRI Reagent).
-
Subsequent Time Points: At each subsequent time point (e.g., 1, 2, 4, 6, 8 hours), harvest the corresponding wells in the same manner.[5] Store lysates at -80°C until all time points are collected.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cell lysates using a standard protocol (e.g., TRI Reagent-chloroform extraction followed by isopropanol precipitation).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for your mRNA of interest and a highly stable reference gene (e.g., 18S rRNA, which is transcribed by RNA Polymerase I and is less affected by Actinomycin D).[7]
-
Run each sample in triplicate.
-
-
Data Analysis:
-
Normalize the Ct value of the target gene to the Ct value of the reference gene for each time point (ΔCt = Ct_target - Ct_reference).
-
Calculate the amount of mRNA remaining relative to the 0-hour time point using the 2^−ΔΔCt method, where ΔΔCt = ΔCt_(time x) - ΔCt_(time 0).
-
Plot the percentage of mRNA remaining versus time.
-
Calculate the mRNA half-life (t½) by fitting the data to a one-phase exponential decay curve. The half-life is the time it takes for the mRNA level to decrease by 50%.
-
Protocol 2: Metabolic Labeling with 4-thiouridine (4sU) and SLAM-seq
Metabolic labeling is a less invasive approach where a modified nucleoside, such as 4-thiouridine (4sU), is incorporated into newly transcribed RNA.[8][9] SLAM-seq (SH-Linked Alkylation for the Metabolic sequencing of RNA) combines 4sU labeling with a chemical conversion step that causes T-to-C mutations during reverse transcription, allowing for the differentiation of new and old transcripts via high-throughput sequencing.[10][11]
Caption: The SLAM-seq workflow for genome-wide measurement of mRNA decay rates.[12]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture control and PTB-depleted cells as in Protocol 1.
-
Pulse: Add 4sU to the culture medium (e.g., at a final concentration of 100-500 µM) and incubate for a set period (e.g., 1-4 hours) to label newly transcribed RNA.[9][13]
-
Chase: Remove the 4sU-containing medium, wash the cells once with warm PBS, and add fresh medium containing a high concentration of normal uridine (e.g., 10 mM) to chase out the 4sU.
-
-
Time-Course Harvesting:
-
Collect cells at various time points after the start of the chase (e.g., 0, 1, 2, 4, 8, 12 hours).
-
Lyse cells and extract total RNA as described previously.
-
-
Alkylation:
-
Treat the isolated RNA with iodoacetamide (IAA) to alkylate the sulfur atom of the incorporated 4sU.[12] This converts the 4sU into a cytidine analog.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from the IAA-treated RNA. During the reverse transcription step, the alkylated 4sU will be read as a cytosine instead of a thymine.[10]
-
Perform high-throughput sequencing.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the reference genome.
-
Use specialized software (e.g., SLAMdunk) to identify and quantify T>C conversions.[12]
-
For each gene, calculate the fraction of labeled (T>C containing) reads at each time point.
-
Model the decay of the labeled mRNA fraction over time to calculate transcript-specific half-lives on a genome-wide scale.
-
Compare the half-life distributions and specific transcript half-lives between control and PTB-depleted cells.
-
Protocol 3: 5'-Bromouridine (BrU) Immunoprecipitation Chase (BRIC-seq)
BRIC-seq is another metabolic labeling method that allows for the determination of RNA stability without transcription inhibitors. Cells are pulse-labeled with 5'-bromouridine (BrU), and the BrU-labeled RNA is then chased over time. At each time point, the remaining BrU-labeled RNA is isolated by immunoprecipitation and quantified by sequencing.[14][15]
Caption: Overview of the BRIC-seq method for genome-wide RNA stability analysis.[16]
Detailed Protocol:
-
Cell Culture and Labeling:
-
Culture control and PTB-depleted cells.
-
Pulse: Add BrU to the culture medium (e.g., 150 µM) and incubate for 12-24 hours to ensure sufficient labeling of most transcripts.[17]
-
Chase: Remove the BrU-containing medium, wash cells thoroughly with warm PBS, and add fresh medium containing a high concentration of normal uridine (e.g., 10 mM).
-
-
Time-Course Harvesting:
-
Collect cells at various time points after the chase begins (e.g., 0, 1, 2, 4, 8, 12 hours).
-
Extract total RNA.
-
-
Immunoprecipitation (IP) of BrU-labeled RNA:
-
Fragment the total RNA to an appropriate size.
-
Incubate the RNA with a specific anti-BrU antibody conjugated to magnetic beads.[15]
-
Wash the beads to remove non-specifically bound, unlabeled RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-sequencing libraries from the eluted BrU-RNA for each time point.
-
Perform high-throughput sequencing.
-
-
Bioinformatic Analysis:
-
Align sequencing reads and quantify transcript abundance at each time point.
-
For each transcript, plot its abundance (normalized read counts) against time.
-
Fit the data to an exponential decay model to calculate the half-life.
-
Compare the results between control and PTB-depleted cells to identify mRNAs whose stability is regulated by PTB.
-
Data Presentation: Summarizing Quantitative Results
After calculating mRNA half-lives, the data should be presented in a clear, tabular format to facilitate comparison between experimental conditions.
Table 1: Effect of PTB Knockdown on the Half-Life of Target mRNAs (Actinomycin D Chase).
| Gene | Condition | mRNA Half-Life (hours) | Fold Change (vs. Control) |
| Target mRNA 1 | Control (scramble shRNA) | 8.2 ± 0.7 | 1.0 |
| PTB Knockdown (PTB shRNA) | 3.5 ± 0.4 | 0.43 | |
| Target mRNA 2 | Control (scramble shRNA) | 10.5 ± 1.1 | 1.0 |
| PTB Knockdown (PTB shRNA) | 4.1 ± 0.6 | 0.39 | |
| Housekeeping Gene | Control (scramble shRNA) | > 24 | 1.0 |
| PTB Knockdown (PTB shRNA) | > 24 | ~1.0 |
Data are representative and should be replaced with experimental results. Values are Mean ± SEM from n=3 biological replicates.
Table 2: Genome-Wide Analysis of mRNA Stability Changes upon PTB Depletion (SLAM-seq/BRIC-seq).
| Gene ID | Gene Name | Half-Life Control (min) | Half-Life PTB KD (min) | Log2 (Fold Change) | p-value | PTB Binding Site in 3'-UTR? |
| ENSG000001 | CD154 | 450 | 180 | -1.32 | < 0.001 | Yes |
| ENSG000002 | RAB8A | 310 | 155 | -1.00 | < 0.005 | Yes |
| ENSG000003 | INS | 1800 | 960 | -0.91 | < 0.001 | Yes |
| ENSG000004 | GENE-X | 120 | 115 | -0.06 | 0.85 | No |
| ENSG000005 | ACTB | > 1440 | > 1440 | 0.00 | 0.99 | No |
This table presents hypothetical data illustrating how results from genome-wide studies can be summarized. KD = Knockdown. A study on Rab8A mRNA found that shRNA-mediated downregulation of PTB resulted in a corresponding decrease in its half-life.[4] Similarly, PTB knockdown leads to a marked decrease in the stability of CD40L (CD154) mRNA.[1]
References
- 1. PTB is Critical for the Turnover and Subcellular Distribution of CD40 Ligand (CD40L) mRNA in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of PTB in insulin mRNA stability control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. A PTB-dependent Program of mRNA Stability Initiates with CpG-mediated Activation of Primary B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 9. jove.com [jove.com]
- 10. Determining mRNA stability by metabolic RNA labeling and chemical nucleoside conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
- 14. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5'-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Generation and Characterization of a Stable Cell Line with Inducible Polypyrimidine Tract Binding Protein (PTB) Expression
Introduction
Polypyrimidine Tract Binding Protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial RNA-binding protein involved in multiple aspects of post-transcriptional gene regulation.[1][2] Its functions include regulating alternative splicing, influencing mRNA stability and localization, and modulating translation via internal ribosome entry sites (IRESs).[1][2][3] Given its pleiotropic roles, precise control over PTB expression is essential for elucidating its specific functions in various cellular contexts. This document provides a comprehensive guide for establishing and validating a stable mammalian cell line with inducible PTB expression using the tetracycline-inducible (Tet-On) system. This system allows for tight, dose-dependent control of PTB expression, minimizing basal expression and enabling high-level induction upon addition of an inducer like doxycycline.[4][5]
System Overview: The Tet-On Inducible System
The Tet-On system is a binary transgenic system that provides temporal control over gene expression.[6][7] It consists of two key components:
-
The Regulatory Vector : This vector constitutively expresses the reverse tetracycline-controlled transactivator (rtTA) protein.
-
The Response Vector : This vector contains the gene of interest (in this case, PTB) downstream of a Tetracycline Response Element (TRE) promoter.
In the absence of an inducer (e.g., doxycycline), the rtTA protein is unable to bind to the TRE promoter, and the PTB gene is not transcribed. Upon addition of doxycycline, it binds to rtTA, causing a conformational change that allows it to bind to the TRE promoter and activate transcription of the PTB gene.[5][8] This system offers the advantage of low basal expression and high inducibility.[4]
Applications
The ability to inducibly express PTB has numerous applications in research and drug development:
-
Functional Genomics : Studying the consequences of PTB overexpression on global alternative splicing patterns, mRNA stability, and protein translation.
-
Disease Modeling : Investigating the role of PTB in diseases where its expression is dysregulated, such as cancer and neurological disorders.[1][9]
-
Drug Discovery : Screening for small molecules or biologics that modulate PTB activity or the downstream pathways it regulates.
-
Cell Differentiation Studies : Examining the role of PTB in developmental processes, such as neurogenesis and myogenesis, where its expression levels are known to change.[3][10]
Experimental Protocols
Protocol 1: Generation of a Stable Cell Line with Inducible PTB Expression
This protocol outlines the steps for creating a stable cell line with doxycycline-inducible PTB expression using a lentiviral-based Tet-On system.[11][12]
Workflow Diagram
Caption: Experimental workflow for generating an inducible PTB stable cell line.
Materials:
-
Host cell line (e.g., HEK293T, HeLa)
-
Lentiviral Tet-On Advanced Inducible Expression System (containing pLVX-Tet3G and pLVX-TRE3G vectors)
-
PTB cDNA
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Selection antibiotics (e.g., Blasticidin, Puromycin)
-
Doxycycline
-
Cell culture medium and supplements
Procedure:
-
Vector Construction :
-
Subclone the full-length cDNA of the desired PTB isoform (e.g., PTB1, PTB2, or PTB4) into the multiple cloning site of the pLVX-TRE3G response vector.[13]
-
Verify the insertion and sequence integrity by restriction digest and Sanger sequencing.
-
-
Lentivirus Production :
-
In separate flasks, co-transfect HEK293T cells with the pLVX-PTB-TRE3G vector or the pLVX-Tet3G vector along with the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
-
-
Generation of the Tet-Regulator Stable Cell Line :
-
Transduce the host cell line with the lentivirus carrying the pLVX-Tet3G regulator vector at an optimized MOI in the presence of polybrene (e.g., 8 µg/mL).
-
After 48 hours, begin selection with the appropriate antibiotic (e.g., Blasticidin) to eliminate non-transduced cells.
-
Expand the resistant colonies to establish a stable Tet-regulator cell line.
-
-
Generation of the Double-Stable Inducible PTB Cell Line :
-
Transduce the Tet-regulator stable cell line with the lentivirus carrying the pLVX-PTB-TRE3G response vector.
-
After 48 hours, apply selection with a second antibiotic (e.g., Puromycin).[14]
-
Isolate and expand individual clones or a polyclonal population.
-
Protocol 2: Characterization of Inducible PTB Expression
1. Determination of Optimal Doxycycline Concentration:
-
Objective : To identify the minimal doxycycline concentration that induces robust PTB expression with minimal cytotoxicity.[15][16]
-
Procedure :
-
Seed the stable inducible PTB cell line in a multi-well plate.
-
Treat the cells with a range of doxycycline concentrations (e.g., 0, 10, 50, 100, 500, 1000 ng/mL).[17]
-
After 24-48 hours, assess cell viability using an MTT or similar assay.
-
In parallel, lyse the cells and analyze PTB protein expression by Western blot and/or PTB mRNA levels by qRT-PCR.
-
Select the optimal concentration that provides a strong induction of PTB expression without significant effects on cell viability.
-
2. Time-Course of PTB Induction:
-
Objective : To determine the kinetics of PTB induction and decay.
-
Procedure :
-
Treat the cells with the optimal doxycycline concentration determined above.
-
Harvest cells at various time points (e.g., 0, 4, 8, 12, 24, 48 hours) post-induction.
-
Analyze PTB expression by Western blot and qRT-PCR.
-
To assess the decay, wash out the doxycycline after 24 hours of induction and harvest cells at subsequent time points.
-
Quantitative Data Summary
| Parameter | Experimental Condition | Result | Reference |
| Doxycycline Dose-Response | Optimal Concentration | 100 - 1000 ng/mL | [15][17] |
| Cytotoxicity | Minimal at ≤ 1-2 µg/mL | [16] | |
| Expression Kinetics | Time to Detectable Expression | 4 - 8 hours | N/A |
| Time to Peak Expression | 24 - 48 hours | N/A | |
| Induction Fold Change (mRNA) | qRT-PCR | 20 to 1000-fold | [11] |
| Induction Fold Change (Protein) | Western Blot | >10-fold | N/A |
Protocol 3: Functional Characterization of Inducible PTB Expression
1. Alternative Splicing Analysis:
-
Objective : To assess the impact of PTB overexpression on the splicing of known target pre-mRNAs.
-
Procedure :
-
Induce PTB expression with the optimal doxycycline concentration for 24-48 hours.
-
Isolate total RNA from induced and uninduced cells.
-
Perform RT-PCR using primers flanking a known PTB-regulated alternative exon (e.g., in α-tropomyosin or c-src).[13]
-
Analyze the PCR products on an agarose gel to visualize changes in the ratio of spliced isoforms.
-
2. IRES-Mediated Translation Assay:
-
Objective : To determine the effect of PTB induction on the activity of a viral or cellular IRES.
-
Procedure :
-
Transfect induced and uninduced cells with a bicistronic reporter plasmid containing a cap-dependent reporter (e.g., Renilla luciferase) and an IRES-dependent reporter (e.g., Firefly luciferase).
-
After 24 hours, measure the activities of both luciferases.
-
Calculate the ratio of Firefly to Renilla luciferase activity to determine the IRES activity.
-
PTB Signaling and Functional Interactions
References
- 1. Polypyrimidine tract-binding protein - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. New Insights into Functional Roles of the Polypyrimidine Tract-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tet Inducible Gene Expression Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
- 5. Inducible Vector Systems Design for Lentiviral Vector - Creative Biolabs [creative-biolabs.com]
- 6. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a doxycycline-inducible lentiviral plasmid with an instant regulatory feature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polypyrimidine tract-binding proteins are essential for B cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optional Inducible Lentiviral System [gentarget.com]
- 12. Lentiviral Tet-One inducible expression systems [takarabio.com]
- 13. Differential alternative splicing activity of isoforms of polypyrimidine tract binding protein (PTB) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. molbiolcell.org [molbiolcell.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Recombinant PTB Protein Production
This guide provides troubleshooting solutions for common issues encountered during the expression and purification of recombinant Polypyrimidine Tract Binding (PTB) protein.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant PTB protein yield consistently low?
Low yield can stem from several factors throughout the expression and purification workflow. Key areas to investigate include suboptimal gene expression, protein insolubility leading to formation of inclusion bodies, and losses during purification steps. As an RNA-binding protein, PTB may also present unique challenges such as co-purification with host nucleic acids, which can affect yield and activity.
Q2: My PTB protein is mostly found in the insoluble pellet (inclusion bodies). How can I improve its solubility?
Insolubility is a common hurdle, especially with high-level expression in E. coli. Strategies to enhance solubility include optimizing expression conditions (e.g., lowering induction temperature and inducer concentration), choosing a suitable fusion tag known to improve solubility (like Maltose-Binding Protein), and modifying the lysis buffer composition.
Q3: I'm losing a significant amount of PTB protein during purification. What are the likely causes and solutions?
Protein loss during purification can be due to inefficient binding to the chromatography resin, protein degradation by proteases, or precipitation of the protein in purification buffers. Optimizing buffer conditions (pH, salt concentration), ensuring the affinity tag is accessible, and adding protease inhibitors are critical steps to mitigate these losses. For PTB, a specific issue can be its interaction with host RNA/DNA; specific washing steps may be required to release the protein while maintaining its integrity.
Q4: Which expression system is best for PTB protein?
E. coli is a common and cost-effective system for expressing PTB. However, if proper folding and solubility are persistent issues, eukaryotic systems like yeast (Pichia pastoris), insect cells (using baculovirus vectors), or mammalian cells might be necessary
Technical Support Center: Troubleshooting PTB Protein Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression, purification, and handling of Polypyrimidine Tract-Binding (PTB) protein.
Frequently Asked Questions (FAQs)
Q1: My recombinant PTB protein is forming inclusion bodies in E. coli. What can I do?
A1: Inclusion body formation is a common issue when overexpressing proteins in bacterial systems. Here are several strategies to improve the solubility of your PTB protein:
-
Lower Expression Temperature: Reducing the induction temperature to 16-25°C can slow down protein synthesis, allowing more time for proper folding.
-
Optimize Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG) to reduce the rate of protein expression.
-
Change Expression Strain: Utilize E. coli strains engineered to enhance soluble protein expression, such as those co-expressing chaperone proteins (e.g., GroEL/GroES or DnaK/DnaJ).
-
Use a Solubility-Enhancing Fusion Tag: Fusing your PTB protein with a highly soluble partner like Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) can improve its solubility.
Q2: My purified PTB protein is precipitating out of solution. How can I improve its stability?
A2: Protein precipitation is often a sign of instability. Consider the following adjustments to your buffer and storage conditions:
-
Optimize Buffer pH and Salt Concentration: The stability of a protein is highly dependent on the pH and ionic strength of the buffer.[1][2] For PTB, ensure the pH is at least one unit away from its isoelectric point (pI) to maintain a net charge and prevent aggregation. While the optimal conditions should be determined empirically, a starting point for many proteins is a buffer at neutral or slightly alkaline pH (e.g., pH 7.0-8.0) with a moderate salt concentration (e.g., 150 mM NaCl).[3]
-
Add Stabilizing Agents: Including additives in your buffer can significantly enhance protein stability. Refer to the tables in the "Troubleshooting Guides" section for recommended concentrations of common stabilizers.
-
Maintain a Reducing Environment: PTB has a tendency to form disulfide-linked dimers in oxidizing conditions, which can lead to aggregation. Always include a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol in your buffers.
-
Control Protein Concentration: High protein concentrations can promote aggregation.[4] If you need to work with concentrated PTB, consider doing so in the presence of stabilizing additives.
-
Proper Storage: For short-term storage, keep the protein at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. Adding a cryoprotectant like glycerol (up to 50% v/v) can help preserve activity during freezing.
Q3: Can the binding of RNA to PTB affect its aggregation?
A3: Yes, the interaction of PTB with RNA can influence its solubility and aggregation behavior. PTB is an RNA-binding protein, and its binding to specific RNA sequences is crucial for its function in processes like alternative splicing.[5][6][7] The binding of RNA can induce conformational changes in PTB and may promote the formation of higher-order ribonucleoprotein complexes. Under certain conditions, these interactions can lead to liquid-liquid phase separation, which can be a precursor to irreversible aggregation.[8] Therefore, when working with PTB in vitro, it is important to be aware that the presence and type of RNA in your experiments could impact its stability.
Troubleshooting Guides
Guide 1: Optimizing Buffer Conditions to Prevent PTB Aggregation
This guide provides a systematic approach to optimizing your buffer composition for enhanced PTB protein stability.
Troubleshooting Workflow for Buffer Optimization
Caption: Workflow for optimizing buffer conditions to prevent PTB aggregation.
Table 1: Recommended Buffer Additives for PTB Protein Stability
| Additive Class | Example | Typical Concentration Range | Mechanism of Action |
| Reducing Agents | Dithiothreitol (DTT) | 1 - 10 mM | Prevents formation of intermolecular disulfide bonds.[9] |
| β-mercaptoethanol (BME) | 5 - 20 mM | Prevents oxidation of cysteine residues. | |
| Osmolytes | Glycerol | 5 - 50% (v/v) | Stabilizes protein structure by preferential hydration.[4] |
| Sucrose | 0.25 - 1 M | Excluded from the protein surface, promoting a compact state. | |
| Amino Acids | L-Arginine | 50 - 500 mM | Suppresses aggregation by interacting with hydrophobic patches.[10][11] |
| L-Glutamic Acid | 50 - 500 mM | Often used in combination with Arginine to maintain charge neutrality. | |
| Non-ionic Detergents | Tween-20 | 0.01 - 0.1% (v/v) | Prevents aggregation by coating hydrophobic surfaces.[4] |
| Triton X-100 | 0.01 - 0.1% (v/v) | Solubilizes protein aggregates. |
Guide 2: Solubilization and Refolding of PTB from Inclusion Bodies
This guide outlines a general protocol for recovering functional PTB protein from inclusion bodies. This process often requires optimization for each specific protein construct.
Experimental Workflow for PTB Refolding
Caption: A general workflow for the solubilization and refolding of PTB protein.
Experimental Protocols
Protocol 1: Purification of Soluble His-tagged PTB
This protocol is a starting point for the purification of a soluble, His-tagged PTB construct expressed in E. coli.
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
-
Size Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein by size exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 10% glycerol).
-
Protocol 2: On-Column Refolding of His-tagged PTB from Inclusion Bodies
This protocol describes a method for refolding PTB directly on the affinity column, which can sometimes improve refolding efficiency.
-
Inclusion Body Preparation and Solubilization:
-
Isolate and wash the inclusion bodies as described in the troubleshooting guide.
-
Solubilize the inclusion bodies in a binding buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 6 M Guanidine-HCl, 5 mM imidazole, 1 mM DTT).
-
-
On-Column Refolding:
-
Load the solubilized protein onto a Ni-NTA column.
-
Wash the column with the same solubilization buffer.
-
Create a linear gradient from the solubilization buffer to a refolding buffer without denaturant (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT, 0.4 M L-Arginine) over several column volumes to gradually remove the denaturant.
-
Wash the column with the refolding buffer.
-
-
Elution and Further Purification:
-
Elute the refolded protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 0.4 M L-Arginine).
-
Proceed with further purification steps like size exclusion chromatography if necessary.
-
Disclaimer: These protocols and guides provide general recommendations. The optimal conditions for your specific PTB construct may vary and require empirical determination.
References
- 1. Salting the Charged Surface: pH and Salt Dependence of Protein G B1 Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salting the charged surface: pH and salt dependence of protein G B1 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure of PTB bound to RNA: specific binding and implications for splicing regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. RNA modulates physiological and neuropathological protein phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application and concentration selection of dithiothreitol for correcting false elevation of D-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for PTB Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Polypyrimidine Tract Binding protein (PTB) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a PTB binding buffer?
A typical binding buffer for PTB assays should contain a buffering agent to maintain a stable pH, salts to modulate ionic strength, a reducing agent to prevent protein oxidation, and additives to minimize non-specific binding. Key components include:
-
Buffering Agent: HEPES or Tris-HCl are commonly used to maintain a physiological pH, typically between 7.0 and 8.0.[1][2][3][4]
-
Salt: Monovalent salts like NaCl or KCl are crucial for mimicking physiological ionic strength and reducing non-specific electrostatic interactions.[1][4][5][6][7][8][9][10][11] Divalent cations like MgCl₂ can also be important for both protein and RNA structure.[1][3][4]
-
Reducing Agent: DTT (Dithiothreitol) or β-mercaptoethanol is included to prevent the oxidation of cysteine residues within the PTB protein, which could affect its binding activity.[1][2][3][5]
-
Non-specific Competitors & Blockers: To prevent non-specific binding of PTB to the labeled probe or surfaces, components like BSA (Bovine Serum Albumin), tRNA, or non-specific DNA/RNA polymers (e.g., poly(dI-dC)) are often added.[2][3][4]
-
Glycerol: Often included to increase the density of the sample for loading in gel-based assays like EMSA and to stabilize the protein.[1][2][5]
Q2: What is the optimal pH for a PTB binding assay?
The optimal pH for PTB binding assays is generally within the physiological range of 7.0 to 8.0.[1][2][3][4] It is advisable to test a narrow range (e.g., pH 7.2, 7.5, 7.8) to determine the ideal condition for your specific PTB isoform and RNA target. Some buffers, like Tris, are highly temperature-dependent, which should be considered when preparing your experiments.[12]
Q3: How does salt concentration affect PTB binding?
Salt concentration is a critical parameter that influences the electrostatic interactions between PTB and its RNA target.[6][7][10][11][13]
-
Low Salt Concentration: May lead to strong, non-specific binding due to favorable electrostatic interactions.
-
High Salt Concentration: Can weaken or abrogate the specific interaction by shielding the charges on both the protein and the RNA.
It is recommended to optimize the salt concentration (e.g., NaCl or KCl) empirically, typically starting in the range of 50-200 mM.[1][4][5]
Q4: Which binding assay is most suitable for studying PTB-RNA interactions?
Several assays can be used to study PTB-RNA interactions, each with its own advantages and limitations.
-
Electrophoretic Mobility Shift Assay (EMSA): A robust and sensitive method to detect protein-nucleic acid interactions based on the altered migration of the complex in a non-denaturing gel.[14][15][16][17][18][19] It is well-suited for determining binding affinity and stoichiometry.
-
Fluorescence Polarization (FP): A solution-based technique that measures the change in the rotational speed of a fluorescently labeled RNA probe upon binding to PTB.[20][21][22][23][24] It is ideal for high-throughput screening and quantitative binding analysis.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay that is highly sensitive and amenable to high-throughput screening of inhibitors of PTB-RNA interactions.[25][26][27][28][29]
The choice of assay depends on the specific research question, available equipment, and throughput requirements.
Troubleshooting Guide
Issue 1: No or Weak Signal in the Binding Assay
-
Possible Cause: Suboptimal buffer conditions.
-
Possible Cause: Inactive PTB protein.
-
Possible Cause: Degraded RNA probe.
-
Solution: Ensure your RNA probe is intact and free of degradation. Store RNA probes appropriately and handle them using RNase-free techniques.
-
-
Possible Cause (EMSA): Complex dissociation during electrophoresis.
-
Solution: Run the gel at a lower temperature (e.g., 4°C) to stabilize the complex. The composition of the gel and running buffer can also be optimized.
-
-
Possible Cause (FP): Low concentration of binding partners.
Issue 2: High Background or Non-Specific Binding
-
Possible Cause: Inappropriate buffer components.
-
Possible Cause: Non-specific interaction of PTB with the labeled probe.
-
Possible Cause: High protein concentration.
-
Solution: Titrate the PTB protein concentration to find the lowest amount that still yields a specific signal.[34]
-
-
Possible Cause (EMSA): Protein aggregation.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for PTB-EMSA Binding Buffer Components
| Component | Concentration Range | Purpose |
| HEPES-KOH or Tris-HCl | 10-50 mM | Buffering agent (pH 7.0-8.0) |
| KCl or NaCl | 50-200 mM | Modulate ionic strength |
| MgCl₂ | 1-5 mM | Divalent cation, may be required for RNA structure |
| DTT | 1-5 mM | Reducing agent |
| Glycerol | 5-15% (v/v) | Protein stabilization and sample density |
| BSA | 0.1-1 mg/mL | Blocking agent to reduce non-specific binding |
| tRNA or poly(dI-dC) | 10-100 µg/mL | Non-specific competitor RNA/DNA |
Table 2: Typical Parameters for Fluorescence Polarization Assays
| Parameter | Recommended Value | Rationale |
| Labeled RNA Probe Conc. | 1-10 nM | Low concentration to ensure most of the probe is unbound in the absence of protein. |
| PTB Protein Conc. | Titrated (nM to µM range) | A wide range of concentrations is used to determine the binding affinity (Kd). |
| Buffer pH | 7.2-7.8 | Optimal for protein stability and binding. |
| Temperature | 20-25°C | Room temperature is standard, but can be varied. |
| Incubation Time | 15-60 minutes | Allow the binding reaction to reach equilibrium. |
Experimental Protocols
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for PTB-RNA Interaction
-
Prepare the 10X Binding Buffer: 200 mM HEPES-KOH (pH 7.5), 1 M KCl, 10 mM DTT, 100 mM MgCl₂, 50% glycerol. Store in aliquots at -20°C.
-
Label the RNA Probe: Label your RNA probe of interest with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag according to the manufacturer's instructions. Purify the labeled probe.
-
Set up the Binding Reaction (10 µL total volume):
-
1 µL 10X Binding Buffer
-
1 µL 10X BSA (10 mg/mL)
-
1 µL 10X tRNA (1 mg/mL)
-
x µL PTB protein (titrate concentration)
-
x µL Nuclease-free water
-
1 µL Labeled RNA probe (e.g., 10,000 cpm for ³²P)
-
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel (e.g., 5-6% TBE gel). Run the gel at a constant voltage (e.g., 100-150V) at 4°C.
-
Detection:
-
For radioactive probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
For non-radioactive probes, transfer the RNA to a nylon membrane and detect using appropriate methods (e.g., streptavidin-HRP for biotin).
-
Protocol 2: Fluorescence Polarization (FP) Assay for PTB-RNA Interaction
-
Prepare the 2X FP Binding Buffer: 40 mM HEPES (pH 7.5), 200 mM NaCl, 4 mM MgCl₂, 2 mM DTT, 0.02% Tween-20.
-
Prepare Reagents:
-
Fluorescently Labeled RNA: Prepare a 2X working solution (e.g., 4 nM) in 1X FP Binding Buffer.
-
PTB Protein: Prepare a serial dilution of PTB protein in 1X FP Binding Buffer.
-
-
Set up the Assay Plate: Use a low-binding, black, 384-well plate.
-
Wells for Binding Curve: Add 10 µL of each PTB protein dilution.
-
Control Wells (Probe only): Add 10 µL of 1X FP Binding Buffer.
-
-
Add Labeled RNA: Add 10 µL of the 2X fluorescently labeled RNA solution to all wells. The final volume will be 20 µL, and the final probe concentration will be 1X (e.g., 2 nM).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the fluorescence polarization values using a plate reader equipped with the appropriate filters for your fluorophore.
-
Data Analysis: Plot the change in millipolarization (mP) units as a function of PTB concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Visualizations
Caption: Workflow for a typical Electrophoretic Mobility Shift Assay (EMSA).
Caption: Principle of Fluorescence Polarization (FP) for detecting PTB-RNA binding.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polypyrimidine tract binding protein 1 (PTBP1) contains a novel regulatory sequence, the rBH3, that binds the prosurvival protein MCL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The polypyrimidine tract binding protein is a monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of salt on the TATA binding protein-DNA interaction from a hyperthermophilic archaeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 8. sartorius.hr [sartorius.hr]
- 9. bioradiations.com [bioradiations.com]
- 10. mdpi.com [mdpi.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Troubleshooting - Thermott [thermott.com]
- 13. Thermodynamic analysis of the effect of concentrated salts on protein interaction with hydrophobic and polysaccharide columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of electrophoretic mobility shift assay as a method to determine plasma protein binding of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Electrophoretic Mobility Shift Assays to Study Protein Binding to Damaged DNA | Springer Nature Experiments [experiments.springernature.com]
- 18. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 25. urmc.rochester.edu [urmc.rochester.edu]
- 26. Buffer Selection for Alpha Assays | Revvity [revvity.co.jp]
- 27. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. sinobiological.com [sinobiological.com]
- 31. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 32. strong nonspecific in EMSA - Protein and Proteomics [protocol-online.org]
- 33. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 34. researchgate.net [researchgate.net]
Technical Support Center: PTB Western Blotting
Welcome to the technical support center for Polypyrimidine Tract-Binding Protein (PTB) western blotting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful detection of PTB.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during PTB western blotting in a question-and-answer format.
No Signal or Weak Signal
-
Question: I am not seeing any band for PTB, or the signal is very weak. What are the possible causes and solutions?
Answer: Weak or no signal is a frequent issue in western blotting.[1][2] Several factors could be contributing to this problem.
-
Inefficient Protein Extraction: PTB is a nuclear protein. Incomplete lysis of the nuclear membrane can lead to poor extraction and consequently, a weak or absent signal.
-
Solution: Use a lysis buffer appropriate for nuclear proteins. RIPA buffer, which contains stronger detergents like SDS, is often recommended for solubilizing nuclear membranes.[3][4][5][6] Ensure that the lysis buffer contains freshly added protease and phosphatase inhibitors to prevent protein degradation.[4][7]
-
-
Low Protein Load: The amount of total protein loaded onto the gel may be insufficient to detect PTB, especially if it is not highly expressed in your sample.
-
Suboptimal Antibody Concentration: The concentrations of the primary or secondary antibodies may be too low.
-
Inefficient Transfer: Poor transfer of proteins from the gel to the membrane can result in a weak signal.
-
Solution: Ensure proper contact between the gel and the membrane, and remove any air bubbles. For larger proteins, a wet transfer overnight at 4°C may be more efficient than a semi-dry transfer. Adding a small amount of SDS (up to 0.1%) to the transfer buffer can aid in the transfer of proteins.[2]
-
-
Inactive Antibody: The primary or secondary antibody may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored according to the manufacturer's instructions.
-
-
High Background
-
Question: My western blot for PTB shows a high background, making it difficult to see the specific band. How can I reduce the background?
Answer: High background can obscure your protein of interest. Several factors can contribute to this issue.
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Use a fresh blocking solution, such as 5% non-fat dry milk or BSA in TBST.
-
-
High Antibody Concentration: The concentrations of the primary or secondary antibodies may be too high, leading to non-specific binding.
-
Solution: Decrease the antibody concentrations. Perform a titration to find the optimal dilution that provides a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing between antibody incubations can leave behind unbound antibodies.
-
Contaminated Buffers or Equipment: Contaminated reagents or dirty equipment can introduce artifacts and increase background.
-
Solution: Use freshly prepared, filtered buffers and ensure all equipment is thoroughly cleaned.[2]
-
-
Non-Specific Bands
-
Question: I am observing multiple bands in addition to the expected PTB band. What could be the reason, and how can I get a clean blot?
Answer: The presence of non-specific bands can be due to several factors.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.
-
Solution: Use a highly specific monoclonal antibody if available. You can also try pre-adsorbing the primary antibody with a lysate from a known PTB-negative cell line.
-
-
Protein Degradation: PTB may be undergoing degradation, leading to the appearance of lower molecular weight bands.
-
Solution: Ensure that protease inhibitors are always added fresh to your lysis buffer and that samples are kept on ice during preparation.[7]
-
-
Post-Translational Modifications (PTMs): PTB can undergo PTMs such as phosphorylation, which can alter its apparent molecular weight and lead to the appearance of multiple bands.
-
Solution: Consult the literature to see if the observed bands correspond to known PTMs of PTB. Treatment of the lysate with phosphatases can help determine if the extra bands are due to phosphorylation.
-
-
High Protein Load: Overloading the gel with too much protein can sometimes lead to the appearance of non-specific bands.[2]
-
Solution: Reduce the amount of protein loaded per well.
-
-
Quantitative Data Summary
The following tables provide recommended starting concentrations and amounts for key reagents and samples in PTB western blotting. Optimization may be required for your specific experimental conditions.
Table 1: Recommended Lysis Buffers for PTB Extraction
| Lysis Buffer | Components | Recommended For |
| RIPA Buffer | 150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 | Nuclear and whole-cell extracts[4][5][6] |
| NP-40 Buffer | 150 mM NaCl, 1.0% NP-40, 50 mM Tris, pH 8.0 | Cytoplasmic and membrane-bound proteins, whole-cell extracts[5] |
Table 2: Recommended Protein Loading and Antibody Dilutions
| Parameter | Recommended Range | Notes |
| Total Protein Load | 20 - 50 µg per lane | May need to be increased for samples with low PTB expression.[8][9][10][11][12][13] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Start with the manufacturer's recommended dilution and optimize. |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the detection system used. |
| Positive Control | Lysate from a cell line known to express PTB (e.g., HeLa, K562) | Essential for validating the experimental setup.[14] |
| Negative Control | Lysate from a PTB knockout/knockdown cell line | Helps to confirm antibody specificity. |
Experimental Protocols
This section provides a detailed step-by-step protocol for PTB western blotting, from sample preparation to detection.
1. Protein Extraction from Cultured Cells
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer
-
Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per well onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For PTB (approx. 57 kDa), a standard transfer time of 1-2 hours is usually sufficient.
3. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against PTB (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Detect the signal using an imaging system or X-ray film.[12]
Visualizations
PTB Western Blotting Workflow
Caption: A flowchart of the PTB western blotting experimental workflow.
PTB's Role in Apoptosis Regulation
Caption: PTB's involvement in the regulation of apoptosis.[15][16]
PTB-Mediated mRNA Stabilization
Caption: PTB's role in enhancing mRNA stability of cancer-related genes.[17][18]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. addgene.org [addgene.org]
- 9. bio-rad.com [bio-rad.com]
- 10. Why Is the Recommended Protein Load for Western Blot 20–30 μg? How Does Loading Affect Results? Does It Depend on the Purpose? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. ptglab.com [ptglab.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Remodelling of a polypyrimidine tract-binding protein complex during apoptosis activates cellular IRESs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polypyrimidine tract binding proteins (PTB) regulate the expression of apoptotic genes and susceptibility to caspase-dependent apoptosis in differentiating cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The RNA binding protein PTBP1 is necessary for B cell selection in germinal centers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing PTB Knockdown with siRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Polypyrimidine Tract-Binding Protein (PTB) knockdown using siRNA.
Troubleshooting Guide
This guide addresses common issues encountered during PTB knockdown experiments, offering potential causes and solutions in a structured question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low PTB Knockdown Efficiency | Suboptimal siRNA concentration. | Titrate siRNA concentration, typically in the range of 5-100 nM, to find the lowest effective concentration that maximizes knockdown while minimizing cytotoxicity.[1] |
| Inefficient transfection reagent or protocol. | Optimize the transfection protocol by adjusting the ratio of siRNA to transfection reagent.[2] Consider trying a different transfection reagent specifically designed for siRNA delivery, such as Lipofectamine™ RNAiMAX.[3][4] | |
| Poor cell health or suboptimal cell density. | Ensure cells are healthy, actively dividing, and at least 90% viable before transfection.[5] Optimize cell density at the time of transfection; a confluency of 70-90% is often recommended for adherent cells.[1][5] | |
| High protein stability of PTB. | Increase the incubation time post-transfection to allow for protein turnover. Assess knockdown at multiple time points (e.g., 48, 72, and 96 hours) to determine the optimal time for maximal protein reduction.[6] | |
| Ineffective siRNA sequence. | Use a different siRNA sequence targeting a distinct region of the PTB mRNA. It is advisable to test multiple siRNA sequences to identify the most potent one.[1] | |
| High Cell Toxicity/Death | High concentration of siRNA or transfection reagent. | Reduce the concentration of both the siRNA and the transfection reagent. High concentrations can lead to off-target effects and cytotoxicity.[7][8] |
| Prolonged exposure to transfection complexes. | Change the medium 4-6 hours post-transfection to remove the transfection complexes and reduce cytotoxicity.[3][4] | |
| Presence of antibiotics in the medium. | Avoid using antibiotics in the culture medium during transfection as they can increase cell death.[3][9] | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells with a consistent and low passage number for all experiments, as transfection efficiency can decrease with excessive passaging.[5] |
| Inconsistent cell density at transfection. | Standardize the cell seeding protocol to ensure consistent cell confluency at the time of transfection.[2][5] | |
| Variability in reagent preparation. | Prepare master mixes for siRNA and transfection reagents to minimize pipetting errors, especially in multi-well plate formats.[2] | |
| Off-Target Effects Observed | High siRNA concentration. | Use the lowest effective siRNA concentration to minimize off-target effects.[2] |
| Sequence-specific off-target effects. | Perform control experiments with a non-targeting (scrambled) siRNA to distinguish sequence-specific off-target effects from the specific effects of PTB knockdown.[1] Consider using a pool of multiple siRNAs targeting the same gene to dilute out off-target effects of individual siRNAs.[10] | |
| No Phenotypic Change Despite Efficient Knockdown | Compensation by PTB paralogs (e.g., nPTB). | In some cell types, knockdown of PTB can lead to the upregulation of its paralog, nPTB (neuronal PTB), which can functionally compensate.[11][12] It may be necessary to sequentially or simultaneously knock down both PTB and nPTB to observe a desired phenotype, particularly in neuronal conversion experiments.[13][14] |
| Inappropriate time point for analysis. | The desired phenotype may take longer to develop after the initial knockdown of the protein. Analyze the phenotype at various time points post-transfection. |
Quantitative Data Summary
The following tables summarize reported PTB knockdown efficiencies across different studies and methodologies.
Table 1: PTB Knockdown Efficiency using shRNA
| Cell Line | Method | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| U251 Glioblastoma | Lentivirus shRNA | ~68.74% | ~79.56% | [15] |
| Murine Spinal Astrocytes | Lentivirus shRNA | Not Specified | Significant Reduction | [16] |
Table 2: PTB Knockdown Efficiency using Antisense Oligonucleotides (ASOs)
| Cell Line | Method | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| Murine Spinal Astrocytes | ASO Transfection | Significant Reduction | Significant Reduction | [16] |
Table 3: PTBP2 (nPTB) Knockdown Efficiency using Gapmer ASOs
| Cell Line | Method | Knockdown Efficiency (Protein) | Reference |
| iPSC-neurons | Gymnotic delivery | >90% | [17] |
Experimental Protocols
Detailed Protocol for siRNA-mediated PTB Knockdown using Lipofectamine™ RNAiMAX
This protocol is a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is crucial for different cell types and experimental conditions.[3][18]
Materials:
-
PTB-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Adherent cells in culture
-
24-well tissue culture plates
-
Growth medium (antibiotic-free)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 24-well plate with 500 µL of antibiotic-free growth medium per well.
-
Ensure cells will be 30-50% confluent at the time of transfection.[3]
-
-
Preparation of siRNA-Lipid Complexes (per well):
-
Step A (siRNA dilution): In a sterile microcentrifuge tube, dilute 6 pmol of siRNA (e.g., 0.3 µL of a 20 µM stock) into 50 µL of Opti-MEM™ I Medium. Mix gently.
-
Step B (Lipofectamine™ RNAiMAX dilution): In a separate sterile microcentrifuge tube, dilute 1 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™ I Medium. Mix gently.
-
Step C (Complex formation): Combine the diluted siRNA (from Step A) with the diluted Lipofectamine™ RNAiMAX (from Step B). Mix gently by pipetting up and down.
-
Incubate the mixture for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[3]
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex mixture dropwise to each well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
The final volume in each well will be 600 µL, and the final siRNA concentration will be 10 nM.
-
-
Incubation and Analysis:
Visualizations
Signaling Pathway of PTB in Neuronal Reprogramming
Caption: PTB-miR-124-REST signaling loop in neuronal reprogramming.
Experimental Workflow for PTB Knockdown
Caption: A typical experimental workflow for siRNA-mediated gene knockdown.
Frequently Asked Questions (FAQs)
Q1: What is the role of PTB and why is it a target for knockdown? A1: Polypyrimidine Tract-Binding Protein (PTB), also known as PTBP1, is an RNA-binding protein that plays a crucial role in regulating alternative splicing and is involved in determining cell fate.[13] During neural development, PTB is naturally downregulated.[14] Knockdown of PTB in non-neuronal cells can induce their conversion into neurons, making it a key target for regenerative medicine and studying neurogenesis.[15][16]
Q2: How do I validate the efficiency of my PTB knockdown? A2: Knockdown efficiency should be assessed at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) is the most direct method to measure the reduction in PTB mRNA, typically 24-48 hours post-transfection.[6][20] Western blotting is used to confirm the reduction of PTB protein levels, usually assessed 48-96 hours post-transfection, accounting for protein turnover rates.[6][16][19]
Q3: What are the essential controls for a PTB knockdown experiment? A3: Essential controls include:
-
Negative Control: A non-targeting siRNA (scrambled sequence) to control for non-specific effects of the siRNA delivery and to normalize gene expression data.[1][20]
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene to confirm transfection efficiency.[1][20]
-
Untreated Control: Cells that have not been transfected to establish baseline gene and protein expression levels.[1]
-
Mock-transfected Control: Cells treated with the transfection reagent alone (without siRNA) to assess the cytotoxicity of the reagent.[1]
Q4: I have successfully knocked down PTB, but I don't see any neuronal conversion. Why? A4: In some cell types, particularly human cells, the knockdown of PTB alone is not sufficient for complete conversion into functional neurons.[21] This is often due to the compensatory upregulation of the PTB paralog, nPTB (PTBP2).[11] Sequential or simultaneous knockdown of both PTB and nPTB may be required to achieve efficient neuronal conversion in these cases.[13][22]
Q5: What is the difference between forward and reverse transfection for siRNA experiments? A5: In a forward transfection , cells are plated the day before and allowed to adhere, followed by the addition of siRNA-lipid complexes.[3] In a reverse transfection , cells and siRNA-lipid complexes are added to the wells simultaneously.[23] Reverse transfection can be faster and is often more suitable for high-throughput screening, and it may also offer a wider window for optimal cell density.[8] The best method can be cell-type dependent.
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Guidelines for transfection of siRNA [qiagen.com]
- 3. ulab360.com [ulab360.com]
- 4. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PTB/nPTB: master regulators of neuronal fate in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PTB/nPTB: master regulators of neuronal fate in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PTBP1 knockdown promotes neural differentiation of glioblastoma cells through UNC5B receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Knockdown of polypyrimidine tract binding protein facilitates motor function recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mapping PTBP2 binding in human brain identifies SYNGAP1 as a target for therapeutic splice switching - PMC [pmc.ncbi.nlm.nih.gov]
- 18. genscript.com [genscript.com]
- 19. researchgate.net [researchgate.net]
- 20. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 21. Targeting PTB for Glia-to-Neuron Reprogramming In Vitro and In Vivo for Therapeutic Development in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting PTB as a One-Step Procedure for In Situ Astrocyte-to-Dopamine Neuron Reprogramming in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Crosslinking Conditions for PTB-RNA Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize crosslinking conditions for studying Polypyrimidine Tract Binding Protein (PTB)-RNA interactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for crosslinking PTB to RNA?
A1: The two most prevalent methods for crosslinking PTB-RNA interactions are Ultraviolet (UV) crosslinking and chemical crosslinking, primarily with formaldehyde. UV crosslinking is favored for its ability to create zero-distance, covalent bonds between RNA and directly interacting proteins.[1][2][3] Chemical crosslinkers like formaldehyde can stabilize larger complexes by creating protein-protein and protein-RNA crosslinks.[4][5]
Q2: What is the fundamental difference between UV and formaldehyde crosslinking for PTB-RNA studies?
A2: UV crosslinking at 254 nm induces covalent bonds between proteins and single-stranded RNA at the site of direct contact, making it highly specific for identifying direct binding events.[1][2][6] Formaldehyde, on the other hand, is a chemical crosslinker that creates methylene bridges between amino and imino groups of proteins and nucleic acids, capturing both direct and indirect interactions within a larger complex.[2][5]
Q3: Why is optimizing crosslinking efficiency crucial for successful PTB-RNA interaction studies?
A3: Optimizing crosslinking efficiency is critical for ensuring a sufficient yield of crosslinked PTB-RNA complexes for downstream applications like immunoprecipitation and sequencing, while minimizing non-specific background.[7] Inefficient crosslinking can lead to a low signal-to-noise ratio, making it difficult to distinguish true binding sites from background noise.[8][9]
Q4: What are the typical PTB binding motifs on RNA?
A4: PTB preferentially binds to pyrimidine-rich sequences, particularly CU-rich elements.[10][11] Common motifs include UCUU, UCUUC, and CUCUCU.[10] The presence and spacing of these motifs can influence PTB binding affinity and regulatory function.[11][12]
Troubleshooting Guides
UV Crosslinking
Problem 1: Low yield of crosslinked PTB-RNA complexes.
-
Possible Cause: Inefficient UV irradiation.
-
Solution: Ensure the UV source is properly calibrated and the correct wavelength (typically 254 nm) is used.[1] Optimize the UV energy dose; a typical starting point is 150-400 mJ/cm². Perform a dose-response curve to determine the optimal energy for your specific cell type and experimental setup.
-
-
Possible Cause: Suboptimal cell conditions.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Cell stress can alter RBP expression and localization.
-
-
Possible Cause: Degradation of RNA.
-
Solution: Work in an RNase-free environment.[13] Use RNase inhibitors during cell lysis and subsequent steps.
-
Problem 2: High background of non-specific RNA.
-
Possible Cause: Over-crosslinking.
-
Solution: Reduce the UV energy dose or the duration of exposure. Excessive crosslinking can lead to the formation of non-specific protein-RNA adducts.
-
-
Possible Cause: Insufficiently stringent washing steps after immunoprecipitation.
-
Solution: Increase the stringency of your wash buffers. This can include increasing the salt concentration or adding detergents.[14] However, be cautious as overly harsh conditions can disrupt specific interactions.
-
-
Possible Cause: Antibody is not specific to PTB.
Formaldehyde Crosslinking
Problem 1: Inefficient crosslinking or loss of epitope recognition.
-
Possible Cause: Incorrect formaldehyde concentration or incubation time.
-
Possible Cause: Inefficient quenching of the crosslinking reaction.
-
Solution: Ensure complete quenching of the formaldehyde by adding a sufficient amount of glycine (final concentration ~0.125 M) and incubating for at least 5 minutes.[16]
-
Problem 2: High background from protein-protein crosslinking.
-
Possible Cause: Formaldehyde crosslinks both protein-RNA and protein-protein interactions.[2]
Experimental Protocols
UV Crosslinking and Immunoprecipitation (CLIP) for PTB-RNA
This protocol is a generalized procedure and may require optimization for specific cell lines and experimental goals.
-
Cell Culture and UV Crosslinking:
-
Grow cells to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Irradiate cells with 254 nm UV light at a pre-optimized dose (e.g., 200 mJ/cm²).
-
-
Cell Lysis and RNase Digestion:
-
Lyse the crosslinked cells in a suitable lysis buffer containing RNase inhibitors.
-
Partially digest the RNA using a low concentration of RNase A/T1 to generate smaller RNA fragments. The extent of digestion needs to be optimized to obtain fragments of the desired size range (e.g., 50-150 nucleotides).
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a validated anti-PTB antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-PTB-RNA complexes.
-
Wash the beads extensively with high-stringency wash buffers to remove non-specific binders.
-
-
RNA Isolation and Library Preparation:
-
Elute the PTB-RNA complexes from the beads.
-
Treat with Proteinase K to digest the protein.
-
Extract the RNA fragments using phenol-chloroform extraction or a suitable RNA purification kit.
-
Ligate 3' and 5' adapters to the RNA fragments and perform reverse transcription followed by PCR amplification to generate a cDNA library for sequencing.
-
Formaldehyde Crosslinking and RNA Immunoprecipitation (RIP) for PTB-RNA
-
Cell Culture and Formaldehyde Crosslinking:
-
Grow cells to 70-80% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 0.1-1% and incubate for 5-15 minutes at room temperature.[16]
-
Quench the reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes.
-
Wash cells with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Lyse the cells in a RIP buffer.
-
Sonicate the lysate to shear the chromatin and solubilize the crosslinked complexes.
-
-
Immunoprecipitation:
-
Follow the same immunoprecipitation steps as in the CLIP protocol (using an anti-PTB antibody and protein A/G beads).
-
-
Crosslink Reversal and RNA Isolation:
-
Elute the complexes from the beads.
-
Reverse the crosslinks by heating the eluate (e.g., at 65°C for several hours) in the presence of Proteinase K.
-
Purify the RNA using a standard RNA extraction method.
-
-
Downstream Analysis:
-
The purified RNA can be analyzed by RT-qPCR to quantify the enrichment of specific target RNAs or by high-throughput sequencing to identify all PTB-bound transcripts.
-
Data Presentation
Table 1: Comparison of Crosslinking Methods for PTB-RNA Interaction Studies
| Feature | UV Crosslinking | Formaldehyde Crosslinking |
| Principle | Zero-distance covalent bond formation | Methylene bridge formation |
| Specificity | High (direct protein-RNA interactions) | Lower (captures direct and indirect interactions) |
| Crosslinking Efficiency | Generally lower, dependent on nucleotide and amino acid proximity | Generally higher |
| Reversibility | Irreversible | Reversible with heat |
| Primary Application | Identifying direct binding sites (CLIP-seq) | Identifying components of RNP complexes (RIP-seq) |
| Key Optimization Parameters | UV dose (mJ/cm²) | Formaldehyde concentration and incubation time |
Mandatory Visualizations
Caption: Comparative workflow of UV and formaldehyde crosslinking for PTB-RNA studies.
Caption: Logical troubleshooting workflow for common crosslinking issues.
References
- 1. Genome-wide Mapping of Cellular Protein–RNA Interactions Enabled by Chemical Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single and Combined Methods to Specifically or Bulk-Purify RNA–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical crosslinking enhances RNA immunoprecipitation for efficient identification of binding sites of proteins that photo-crosslink poorly with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compendium of Methods to Uncover RNA-Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Opportunities and Challenges in Global Quantification of RNA-Protein Interaction via UV Cross-Linking [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Advances and challenges in the detection of transcriptome‐wide protein–RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. An Optimized Immunoprecipitation Protocol for Assessing Protein-RNA Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. formaldehyde crosslinking for protein-protein interaction - Protein and Proteomics [protocol-online.org]
- 17. researchgate.net [researchgate.net]
- 18. Methods for comprehensive experimental identification of RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression and Purifying Full-Length PTB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the expression and purification of full-length Polypyrimidine Tract Binding Protein (PTB).
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate your experiments.
Expression Issues
Question: I am not seeing any expression of my full-length PTB protein on a Coomassie-stained SDS-PAGE gel. What could be the problem?
Answer: Several factors could be contributing to the lack of visible expression:
-
Suboptimal Induction Conditions: The concentration of the inducing agent (e.g., IPTG) and the post-induction temperature and duration are critical. Overly strong induction can lead to insoluble protein or toxicity.
-
Codon Bias: The gene encoding PTB may contain codons that are rare in your expression host (e.g., E. coli), leading to translational stalling.[1]
-
Plasmid Integrity: Ensure your expression vector is correct through sequencing to confirm the PTB gene is in-frame with any tags and that no mutations have been introduced.
-
Protein Toxicity: High-level expression of some proteins can be toxic to the host cells, leading to cell death and low yields.
Troubleshooting Steps:
-
Optimize Induction:
-
Test a range of IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
Lower the induction temperature to 18-25°C and induce for a longer period (e.g., 16 hours or overnight).[2]
-
Collect time-course samples post-induction (e.g., 2, 4, 6, and 16 hours) to determine the optimal expression time.
-
-
Address Codon Bias:
-
Use an E. coli expression strain that is engineered to express tRNAs for rare codons (e.g., Rosetta™ or BL21-CodonPlus).
-
Consider synthesizing a codon-optimized version of the PTB gene for your expression host.[1]
-
-
Verify Your Construct:
-
Sequence your plasmid to ensure the integrity of the PTB coding sequence and the fusion tags.
-
-
Mitigate Toxicity:
-
Use a lower-copy-number plasmid.
-
Employ a tightly regulated promoter system to minimize basal expression before induction.
-
Question: My full-length PTB is expressing, but it's all in the insoluble fraction (inclusion bodies). How can I increase the soluble expression?
Answer: Insoluble expression is a common challenge for many recombinant proteins, including potentially full-length PTB. This is often due to the high rate of protein synthesis overwhelming the cellular folding machinery.
Troubleshooting Steps:
-
Modify Expression Conditions:
-
Lower Temperature: Reducing the post-induction temperature to 16-20°C is one of the most effective methods for increasing the solubility of recombinant proteins.[2]
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.25 mM) to slow down the rate of protein synthesis.
-
Change Growth Media: Using a minimal media can sometimes improve solubility by slowing down cell growth and protein expression.
-
-
Utilize Solubility-Enhancing Fusion Tags:
-
Express PTB with a highly soluble fusion partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can help to keep the target protein soluble. The GST tag, in particular, has been shown to enhance the solubility of many eukaryotic proteins expressed in E. coli.
-
-
Co-expression with Chaperones:
-
Co-express molecular chaperones (e.g., GroEL/GroES) that can assist in the proper folding of your protein.
-
Purification Issues
Question: I am using His-tag affinity chromatography (IMAC), but my PTB protein is not binding to the resin. What should I do?
Answer: Failure to bind to the affinity resin can be due to several factors, from an inaccessible tag to incorrect buffer conditions.
Troubleshooting Steps:
-
Check Tag Accessibility:
-
The His-tag may be buried within the folded structure of the full-length PTB protein. You can try performing the purification under denaturing conditions (e.g., using 6 M Guanidine-HCl or 8 M urea) to expose the tag. The protein can then be refolded on the column or after elution.
-
-
Verify Buffer Composition:
-
Ensure your lysis and binding buffers do not contain high concentrations of chelating agents like EDTA, which can strip the metal ions (e.g., Ni2+) from the resin. If EDTA is necessary to inhibit metalloproteases, use an EDTA-free protease inhibitor cocktail or perform a buffer exchange step before loading onto the column.
-
The pH of the binding buffer is also critical. For His-tag purification, a pH of around 8.0 is typically optimal.
-
-
Optimize Imidazole Concentration:
-
While a low concentration of imidazole (10-20 mM) in the binding and wash buffers can help reduce non-specific binding of contaminating proteins, too high a concentration may prevent your His-tagged PTB from binding. Try reducing or omitting imidazole from the initial binding step.
-
Question: My purified full-length PTB protein is degrading. How can I prevent this?
Answer: Protein degradation is a common issue caused by proteases released during cell lysis.
Troubleshooting Steps:
-
Use Protease Inhibitors:
-
Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.
-
-
Work Quickly and at Low Temperatures:
-
Perform all purification steps at 4°C to minimize protease activity.
-
-
Optimize Lysis:
-
Sonication should be performed on ice in short bursts to prevent overheating of the sample, which can lead to protein denaturation and increased susceptibility to proteolysis.
-
-
Use Protease-Deficient Strains:
-
Utilize E. coli strains that are deficient in common proteases (e.g., BL21(DE3) pLysS).
-
Question: My purified PTB protein is precipitating during storage. How can I improve its stability?
Answer: Protein precipitation is often a sign of instability.
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
The pH and ionic strength of the storage buffer are critical. Perform a buffer screen to find the optimal conditions for your purified PTB.
-
The addition of stabilizing agents such as glycerol (at 10-50%), a non-ionic detergent (e.g., 0.1% Tween-20), or a reducing agent (e.g., 1-5 mM DTT or TCEP) can improve stability.
-
-
Storage Temperature:
-
For short-term storage (days to weeks), 4°C is often sufficient.
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Protein Concentration:
-
Very high or very low protein concentrations can sometimes lead to precipitation. Try storing your protein at a moderate concentration (e.g., 1-5 mg/mL).
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of full-length PTB expressed in E. coli?
Q2: Which affinity tag is better for full-length PTB, His-tag or GST-tag?
A2: Both His-tags and GST-tags have their advantages.
-
His-tag: Is small (around 1 kDa) and less likely to interfere with protein function. Purification can be performed under both native and denaturing conditions.
-
GST-tag: Is larger (around 26 kDa) but can significantly enhance the solubility of the fusion protein.[3] Purification is typically performed under native conditions.
The choice of tag may depend on the downstream application and whether protein solubility is a major concern. A dual-tagging strategy (e.g., N-terminal GST and C-terminal His-tag) can also be employed to ensure the purification of full-length, intact protein.[4][5]
Q3: Can I purify full-length PTB from inclusion bodies?
A3: Yes, purification from inclusion bodies is a common strategy for proteins that express insolubly. The process involves:
-
Isolation and washing of inclusion bodies: To remove contaminating proteins and cellular debris.
-
Solubilization: Using strong denaturants like 8 M urea or 6 M guanidine-HCl.[6][7]
-
Purification: Affinity chromatography can be performed under denaturing conditions.
-
Refolding: The purified, denatured protein is then refolded into its native conformation. This is often the most challenging step and may require extensive optimization of buffer conditions, temperature, and refolding method (e.g., dialysis, dilution, or on-column refolding).
Q4: What are some key signaling pathways involving PTB that I can study with my purified protein?
A4: Purified full-length PTB can be used to study its role in various aspects of mRNA metabolism. Two key areas of investigation are:
-
Alternative Splicing Regulation: PTB is a well-known regulator of alternative splicing. It often acts as a splicing repressor. Its interaction with co-repressors like Raver1 is crucial for its function in regulating the alternative splicing of transcripts such as α-tropomyosin.[8][9] In vitro splicing assays can be performed using your purified PTB to investigate its effect on the splicing of specific pre-mRNAs.
-
IRES-mediated Translation: PTB is an IRES trans-acting factor (ITAF) that can modulate the internal ribosome entry site (IRES)-mediated translation of both viral and cellular mRNAs.[1][10] You can use your purified PTB in in vitro translation systems to study its impact on the translation of specific IRES-containing mRNAs.
Quantitative Data Summary
Table 1: General Yield and Purity for Recombinant Proteins with Affinity Tags
| Affinity Tag | Typical Yield (mg/L of culture) | Typical Purity | Reference |
| His-tag | 1 - 10 | >90% | [11] |
| GST-tag | 1 - 10 | >90% | [3][12] |
Note: These are general ranges and the actual yield and purity of full-length PTB may vary.
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged Full-Length PTB (Native Conditions)
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with your PTB expression plasmid.
-
Expression:
-
Inoculate a starter culture and grow overnight at 37°C.
-
Inoculate a larger volume of culture media and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18-20°C and induce expression with 0.1-0.5 mM IPTG.
-
Continue to grow the culture at 18-20°C for 16 hours.
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM DTT, 1x Protease Inhibitor Cocktail).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole, 1 mM DTT).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole, 1 mM DTT).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange into a suitable Storage Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.
-
Store the purified protein at -80°C in aliquots.
-
Protocol 2: Purification of His-tagged Full-Length PTB from Inclusion Bodies (Denaturing Conditions)
-
Inclusion Body Isolation:
-
Follow the expression protocol as above. After cell lysis, centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Wash again with a buffer containing no detergent.
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in Denaturing Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 8 M Urea or 6 M Guanidine-HCl, 10 mM Imidazole, 1 mM DTT).
-
-
Purification:
-
Clarify the solubilized inclusion bodies by centrifugation.
-
Perform Ni-NTA affinity chromatography as described in Protocol 1, but using buffers containing the denaturant.
-
-
Refolding and Storage:
-
Refold the purified protein by gradually removing the denaturant. This can be done by stepwise dialysis against buffers with decreasing concentrations of the denaturant.
-
Once refolded, perform buffer exchange into a final Storage Buffer and store at -80°C.
-
Visualizations
References
- 1. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. GST-Tagged Protein Purification: Comprehensive Guide & Uses - Creative Proteomics [creative-proteomics.com]
- 4. GST-His purification: a two-step affinity purification protocol yielding full-length purified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cube-biotech.com [cube-biotech.com]
- 7. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide analysis of PTB-RNA interactions reveals a strategy used by the general splicing repressor to modulate exon inclusion or skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Enhancing the Solubility of PTB Fusion Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Polypyrimidine Tract-Binding (PTB) fusion proteins during recombinant expression and purification.
Troubleshooting Guide
Issue 1: My PTB fusion protein is expressed in inclusion bodies.
When overexpressed in hosts like E. coli, recombinant proteins can misfold and accumulate as insoluble aggregates known as inclusion bodies.[1][2] Here are several strategies to address this issue.
1. Optimize Expression Conditions:
The rate of protein synthesis can significantly impact proper folding. Reducing the expression rate can often promote the production of soluble protein.[3][4]
-
Lower Temperature: Reducing the culture temperature to 15-25°C after induction slows down protein synthesis, allowing more time for correct folding.[3][5]
-
Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of transcription and translation, which may improve solubility.[3][6]
-
Change Host Strain: For proteins with disulfide bonds, using host strains like those deficient in thioredoxin reductase (trxB) and/or glutathione reductase (gor) can facilitate their formation in the cytoplasm and enhance solubility.[3] Protease-deficient strains can also prevent degradation of the target protein.[5]
-
Optimize Growth Media: The composition of the growth media can influence both cell density and protein solubility.[7][8] Experimenting with different media formulations may be beneficial.
2. Utilize Solubility-Enhancing Fusion Tags:
Fusing the PTB protein with a highly soluble partner can significantly improve the overall solubility of the fusion construct.[9][10] The choice of tag and its placement (N- or C-terminus) can be critical.[3]
-
Common Solubility Tags: Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are well-established tags known to enhance the solubility of their fusion partners.[11][12]
-
Smaller Peptide Tags: Short, disordered peptides have also been shown to increase the solubility of recombinant proteins without adding significant bulk.[13]
Experimental Protocol: Test Expression with Different Solubility Tags
-
Vector Construction: Clone the gene encoding the PTB protein into multiple expression vectors, each containing a different N-terminal solubility tag (e.g., His6-MBP, His6-GST, His6-SUMO).
-
Transformation: Transform the expression vectors into a suitable E. coli host strain.
-
Small-Scale Expression: Inoculate small cultures for each construct and grow to mid-log phase. Induce protein expression under optimized conditions (e.g., lower temperature and inducer concentration).
-
Lysis and Solubility Analysis: Harvest the cells, lyse them, and separate the soluble and insoluble fractions by centrifugation.
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble pellet by SDS-PAGE to determine the extent of soluble expression for each fusion construct.
Workflow for Optimizing Soluble Protein Expression
Caption: A workflow for troubleshooting insoluble PTB fusion protein expression.
3. Refolding from Inclusion Bodies:
If optimizing expression conditions is unsuccessful, the protein can be purified from inclusion bodies in a denatured state and subsequently refolded.[14]
Experimental Protocol: Inclusion Body Solubilization and Refolding
-
Inclusion Body Isolation: After cell lysis, pellet the inclusion bodies by centrifugation. Wash the pellet with buffers containing low concentrations of denaturants (e.g., 1-2M Urea) or detergents (e.g., 1% Triton X-100) to remove contaminating proteins.[15]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6M Guanidine HCl or 8M Urea) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break non-covalent and disulfide bonds.[14]
-
Refolding: Remove the denaturant to allow the protein to refold. This is a critical step and often requires optimization. Common methods include:
-
Dialysis: Gradually decrease the denaturant concentration by dialyzing against a refolding buffer with progressively lower denaturant concentrations.[2][16]
-
Dilution: Rapidly or slowly dilute the solubilized protein into a large volume of refolding buffer.[2][16]
-
Chromatography: Use size-exclusion or affinity chromatography to separate the denatured protein from the denaturant, allowing for on-column refolding.[16]
-
-
Analysis of Refolded Protein: Assess the success of refolding by checking the protein's solubility and, if possible, its biological activity.[16]
Issue 2: My PTB fusion protein is soluble after lysis but precipitates during purification.
Protein precipitation during purification can be caused by suboptimal buffer conditions or the removal of a stabilizing fusion tag.
1. Optimize Buffer Composition:
The composition of your lysis and purification buffers is critical for maintaining protein solubility.[17]
-
pH: Proteins are often least soluble at their isoelectric point (pI). Ensure the buffer pH is at least one unit away from the pI of the PTB fusion protein.[18]
-
Ionic Strength: Most proteins require a certain salt concentration to remain soluble. A common starting point is 150 mM NaCl.[17] For proteins that tend to aggregate, increasing the salt concentration to 500 mM may be beneficial.[19]
-
Additives: A variety of additives can be included in the buffer to enhance solubility and stability.[20][21]
Table 1: Common Buffer Additives to Enhance Protein Solubility
| Additive | Typical Concentration | Purpose | Citations |
| L-Arginine/L-Glutamate | 50-500 mM | Suppresses aggregation | [18][22] |
| Glycerol | 5-20% (v/v) | Stabilizer, prevents aggregation | [17][19] |
| Reducing Agents (DTT, TCEP) | 1-10 mM | Prevents oxidation and disulfide-linked aggregation | [17][18] |
| Non-detergent sulfobetaines | 50-200 mM | Stabilize hydrophobic regions | [18] |
| Sugars (e.g., Trehalose) | 0.1-1 M | Stabilizer | [20] |
2. Cleavage of Fusion Tag:
If precipitation occurs after cleavage of a solubility-enhancing tag like MBP or GST, the PTB protein itself may be inherently prone to aggregation.
-
On-Column Cleavage: If possible, perform the cleavage reaction while the fusion protein is bound to the affinity resin. This can sometimes prevent aggregation as the protein is at a lower effective concentration.
-
Optimize Cleavage Conditions: Test cleavage at different temperatures (e.g., 4°C) and for shorter durations to minimize the time the untagged protein is in a potentially destabilizing environment.
-
Screen for Solubilizing Buffers: Before cleaving the tag, perform a buffer screen to find conditions that keep the cleaved PTB protein soluble.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if my PTB fusion protein is insoluble?
A1: The first step is to perform a small-scale expression trial and analyze the total cell lysate, the soluble fraction, and the insoluble pellet by SDS-PAGE. This will confirm whether the protein is being expressed and determine its distribution between the soluble and insoluble fractions.[4]
Q2: Which solubility tag is the best for PTB fusion proteins?
A2: There is no single "best" tag, as the effectiveness of a solubility tag can be protein-dependent.[10] It is often necessary to test several different tags, such as MBP, GST, and SUMO, to identify the one that provides the highest yield of soluble protein for your specific PTB construct.[3][9][11]
Q3: Can the position of the fusion tag (N- or C-terminus) affect solubility?
A3: Yes, the placement of the fusion tag can influence the expression and solubility of the recombinant protein.[3] N-terminal fusions are more common and often more successful at enhancing soluble expression. If an N-terminal fusion results in insoluble protein, it is worth testing a C-terminal fusion.
Q4: My refolded PTB protein is soluble but inactive. What can I do?
A4: Inactive refolded protein suggests that it has not achieved its native conformation. The refolding process needs further optimization. Try screening a wider range of refolding buffer conditions, including different pH values, additives (e.g., L-arginine, glycerol), and redox systems (e.g., reduced/oxidized glutathione) to facilitate proper disulfide bond formation.[16][22] The temperature at which refolding is performed can also be a critical parameter.[16]
Q5: What is the role of PTB in cellular processes?
A5: Polypyrimidine Tract-Binding (PTB) protein is a multifunctional RNA-binding protein.[23][24] It plays a key role in post-transcriptional gene regulation, including the repression of alternative splicing, regulation of polyadenylation, and influencing mRNA stability and translation initiation.[23][25] PTB and its paralogs are essential for developmental processes such as B cell development.[26]
Simplified Diagram of PTB's Role in mRNA Metabolism
Caption: PTB protein regulates multiple stages of mRNA metabolism.
References
- 1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jabonline.in [jabonline.in]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. youtube.com [youtube.com]
- 5. neb.com [neb.com]
- 6. google.com [google.com]
- 7. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tagging recombinant proteins to enhance solubility and aid purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 11. goldbio.com [goldbio.com]
- 12. [PDF] Tagging recombinant proteins to enhance solubility and aid purification. | Semantic Scholar [semanticscholar.org]
- 13. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biossusa.com [biossusa.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. bitesizebio.com [bitesizebio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. goldbio.com [goldbio.com]
- 22. researchgate.net [researchgate.net]
- 23. New Insights into Functional Roles of the Polypyrimidine Tract-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Polypyrimidine tract-binding protein - Wikipedia [en.wikipedia.org]
- 25. portlandpress.com [portlandpress.com]
- 26. Polypyrimidine tract-binding proteins are essential for B cell development | eLife [elifesciences.org]
troubleshooting variability in in vitro splicing assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering variability and other issues with in vitro splicing assays.
Troubleshooting Guide
Low or No Splicing Efficiency
Q1: My in vitro splicing reaction shows very low or no efficiency. What are the potential causes and how can I troubleshoot this?
A1: Low splicing efficiency is a common issue that can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. Here’s a step-by-step guide to troubleshooting:
-
Verify Nuclear Extract Quality: The activity of the HeLa cell nuclear extract is critical.[1][2]
-
Solution: Use a fresh batch of nuclear extract or one that has been stored properly in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1][3][4] The activity of nuclear extracts can diminish over time, with a half-life of only 12 hours at 4°C.[3][4] Some extracts may require higher concentrations (up to 50%) in the reaction to show good activity.[2]
-
-
Optimize Reaction Conditions: The standard conditions are not always optimal for every pre-mRNA substrate.[1]
-
Solution: Systematically vary key parameters one at a time.[1] This includes concentrations of MgCl₂, KCl, and ATP.[1] For some pre-mRNAs, lower MgCl₂ concentrations (e.g., 1.0 mM instead of the standard 3.2 mM) are beneficial.[1] Splicing of shorter introns may require higher KCl concentrations (40–100 mM).[1]
-
-
Check pre-mRNA Substrate Integrity and Design: The quality and structure of your pre-mRNA are crucial.[1]
-
Solution: Analyze your transcribed pre-mRNA on a denaturing polyacrylamide gel to ensure it is full-length and not degraded.[5] If you are using a mini-gene construct, ensure that important regulatory elements like splicing enhancers have not been inadvertently deleted.[1] The pre-mRNA should ideally be less than 2 kbp in length, as longer transcripts can lead to degradation and difficulty in analysis.[1][6] Capping the pre-mRNA substrate can also significantly improve its "spliceability".[2]
-
-
Control for RNase Contamination: RNase contamination will lead to the degradation of your pre-mRNA substrate.
Variability Between Experiments
Q2: I am observing significant variability in splicing efficiency between different experiments. What could be causing this inconsistency?
A2: Inter-experimental variability can be frustrating. The key to resolving it is to ensure consistency in all aspects of the experimental setup.
-
Inconsistent Reagent Preparation:
-
Solution: Prepare master mixes for your splicing reactions to minimize pipetting errors.[3] Ensure all stock solutions are well-mixed before use.
-
-
Nuclear Extract Activity:
-
Incubation Time and Temperature:
-
Solution: Ensure that the incubation time and temperature are precisely controlled. While typical incubations are for 1-4 hours at 30°C, some pre-mRNAs have faster or slower kinetics.[1][7] For plant-based systems, the optimal temperature may be lower (e.g., 24°C).[7] Perform a time-course experiment to determine the optimal incubation period for your specific substrate.[2]
-
Unexpected Splicing Products
Q3: I am seeing unexpected bands on my gel, such as cryptic splice site usage or exon skipping. Why is this happening?
A3: The appearance of unexpected splicing products often indicates that the splicing machinery is not recognizing the authentic splice sites efficiently, or that other regulatory elements are at play.
-
Suboptimal Splicing Conditions:
-
Solution: Inappropriate salt concentrations can lead to the activation of cryptic splice sites.[1] Re-optimize your MgCl₂ and KCl concentrations for your specific pre-mRNA.
-
-
Mutations in Splice Sites or Regulatory Elements:
-
Concentration of Splicing Factors:
-
Solution: The relative concentrations of splicing factors, such as SR proteins, in the nuclear extract can influence splice site selection.[1] If you suspect an issue with factor concentration, you could try supplementing your reaction with purified splicing factors or using a different batch of nuclear extract.
-
Experimental Protocols & Data
Standard In Vitro Splicing Reaction Protocol
This protocol is a general guideline and may require optimization for specific pre-mRNA substrates.[1]
-
Prepare the Splicing Buffer Mixture (10 µl per reaction):
-
On ice, combine the following for each reaction:
-
1.0 µl of 25× ATP/Creatine Phosphate mixture
-
1.0 µl of 80 mM MgCl₂
-
1.25 µl of 0.4 M HEPES-KOH (pH 7.3)
-
5.0 µl of 13% PVA (add last)
-
~20 fmol of ³²P-labeled pre-mRNA
-
RNase-free water to a final volume of 10 µl.[1]
-
-
-
Set up the Splicing Reaction (25 µl total volume):
-
In a microcentrifuge tube on ice, add 15 µl of HeLa cell nuclear extract and buffer D. The optimal amount of nuclear extract (typically 4-10 µl) should be determined empirically.[1]
-
Add the 10 µl of splicing buffer mixture.
-
Mix gently by pipetting up and down (do not vortex).
-
-
Incubation:
-
Incubate the reaction at 30°C for the optimized duration (typically 1-4 hours).[1]
-
-
Stopping the Reaction and RNA Extraction:
-
Analysis:
Table of Optimized Reaction Conditions
The optimal concentrations of key components can vary depending on the pre-mRNA substrate and the source of the nuclear extract. The following table summarizes ranges and optimal values reported in the literature.
| Component | Concentration Range | Typical/Optimal Concentration | Reference |
| MgCl₂ | 1.0 mM - 10 mM | 3.2 mM | [1][3] |
| KCl | 2 mM - 100 mM | 60 mM | [1][3] |
| ATP | 0.5 mM - 6 mM | 1 mM | [3][7][10] |
| Nuclear Extract | 10% - 60% (v/v) | 30% - 50% (v/v) | [2][3] |
| pre-mRNA | 10 fmol - 50 fmol | ~20 fmol | [1][10] |
| Temperature | 24°C - 37°C | 30°C (mammalian), 24°C (plant) | [7][9] |
Visual Guides
Caption: Troubleshooting workflow for low in vitro splicing efficiency.
Caption: General experimental workflow for an in vitro splicing assay.
Frequently Asked Questions (FAQs)
Q4: Can I use a cytoplasmic S100 extract instead of a nuclear extract?
A4: Cytoplasmic S100 extracts lack essential serine/arginine (SR)-rich splicing factors and are therefore generally not active for splicing on their own.[1][4][11] However, they can be made competent for splicing by supplementing them with purified SR proteins like SF2/ASF or SC35.[1][11] This approach is particularly useful for studying the specific effects of these proteins on splice-site selection.[1]
Q5: How critical is the length of the pre-mRNA transcript?
A5: The length is quite critical. It is recommended to use mini-gene constructs that are less than 2 kbp in length.[1][6] Longer transcripts are more prone to degradation in the crude nuclear extract, can be difficult to transcribe into discrete full-length products, and result in numerous intermediates and products that complicate analysis by gel electrophoresis.[1][5]
Q6: My pre-mRNA seems to be degrading in the reaction. What should I do?
A6: RNA degradation is typically due to RNase activity. First, ensure all your solutions, tubes, and pipette tips are strictly RNase-free.[1] Prepare fresh reagents and consider using a different batch of nuclear extract, as it can sometimes be a source of contamination.[1] Including an RNase inhibitor in the splicing reaction is also a standard preventative measure.[3]
Q7: The splicing kinetics for my pre-mRNA seem very slow. Is this normal?
A7: Yes, the rate of intron removal in vitro is known to be slower than the rates observed in vivo.[6] Furthermore, different pre-mRNAs can have vastly different splicing kinetics. For example, δ-crystallin pre-mRNA splices with an optimal incubation time of 1 hour, whereas β-globin pre-mRNA requires up to 4 hours.[1] It is advisable to perform a time-course experiment (e.g., sampling at 30, 60, 120, and 240 minutes) to determine the optimal endpoint for your specific substrate.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Splicing Competent Nuclear Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in vitro pre-mRNA splicing assay using plant nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Features of 5′-splice-site efficiency derived from disease-causing mutations and comparative genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Control of Pre-mRNA Splicing by the General Splicing Factors PUF60 and U2AF65 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects in PTB CRISPR Experiments
Welcome to the technical support center for researchers utilizing CRISPR-Cas9 technology to study the Polypyrimidine Tract Binding Protein (PTB), also known as PTBP1. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments with high specificity and minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new CRISPR experiment targeting the PTB gene. How can I minimize the risk of off-target effects from the very beginning?
A1: Proactive design is crucial for minimizing off-target effects. The most effective initial step is the careful design of your single-guide RNA (sgRNA). Utilize multiple online design tools to predict potential off-target sites. These tools assess the homology of your proposed sgRNA sequence against the entire genome.[1][2] Look for sgRNA sequences with the fewest predicted off-target sites, particularly those with mismatches located in the "seed" region (the 8-12 nucleotides closest to the Protospacer Adjacent Motif, or PAM).
Furthermore, consider the delivery method of your CRISPR components. The use of Cas9 ribonucleoprotein (RNP) complexes, delivered via electroporation, is often preferred over plasmid DNA transfection. RNPs are active immediately upon delivery and are degraded relatively quickly by the cell, limiting the time window for off-target cleavage to occur.[1][3]
Q2: My initial screen of sgRNAs for PTB shows high on-target efficiency, but I'm concerned about off-targets. What are my options to increase specificity?
A2: If off-target effects are a concern, even with optimized sgRNA design, there are several strategies you can employ to enhance specificity:
-
High-Fidelity Cas9 Variants: Consider using an engineered, high-fidelity Cas9 variant. These enzymes have been mutated to reduce non-specific DNA interactions, thereby lowering their off-target activity while maintaining high on-target efficiency.[3]
-
Truncated sgRNAs: Using shorter sgRNAs (17-19 nucleotides instead of the standard 20) can reduce off-target effects. The shorter length increases the specificity of the sgRNA-DNA interaction.
-
Paired Nickases: Instead of a single Cas9 nuclease that creates a double-strand break (DSB), you can use a paired Cas9 nickase approach. This involves two sgRNAs that guide two separate Cas9 "nickase" enzymes to create single-strand breaks on opposite DNA strands in close proximity. The likelihood of two independent off-target nicking events occurring at the same locus is significantly lower than a single off-target DSB.[3]
Q3: How can I experimentally validate the off-target effects of my chosen sgRNA for PTB?
A3: Experimental validation is essential to confirm the specificity of your CRISPR experiment. There are several unbiased, genome-wide methods to identify off-target cleavage sites:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method captures and sequences genomic sites where double-strand breaks have occurred by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag at the break site.[4][5][6]
-
Digenome-seq: This in vitro method involves digesting genomic DNA with the Cas9-sgRNA complex and then performing whole-genome sequencing to identify cleavage sites.[7]
-
CIRCLE-seq: This is another in vitro method that circularizes genomic DNA before cleavage by the Cas9-sgRNA complex, allowing for the sensitive detection of off-target sites.[1]
Once potential off-target sites are identified by these genome-wide methods, you should validate and quantify the frequency of mutations at these specific sites in your experimental cells using targeted deep sequencing.[8]
Q4: Are there any known off-target "hotspots" I should be aware of when targeting PTB?
A4: Currently, there is no publicly available, comprehensive database of experimentally validated off-target sites for sgRNAs targeting the human PTB gene. Off-target profiles are highly dependent on the specific sgRNA sequence used. Therefore, it is critical to perform sgRNA design and experimental validation for each new sgRNA you plan to use for PTB editing.
Q5: Can I use CRISPR interference (CRISPRi) to knockdown PTB expression and will this also have off-target effects?
A5: Yes, CRISPRi, which uses a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor domain, is a powerful tool for gene knockdown. However, CRISPRi is also known to have off-target effects. The dCas9-sgRNA complex can bind to unintended genomic sites and cause transcriptional repression of non-target genes.[9] The same principles of careful sgRNA design and experimental validation apply to CRISPRi experiments targeting PTB.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High frequency of off-target mutations detected by deep sequencing. | 1. Suboptimal sgRNA design. 2. High concentration or prolonged expression of Cas9/sgRNA. | 1. Redesign sgRNAs using multiple prediction tools. 2. Use a high-fidelity Cas9 variant. 3. Deliver CRISPR components as RNPs instead of plasmids. 4. Titrate the concentration of the RNP complex to find the lowest effective dose. |
| Inconsistent results between different sgRNAs targeting PTB. | 1. Varying on-target efficiencies. 2. Different off-target profiles affecting cell phenotype. | 1. Validate the on-target efficiency of each sgRNA. 2. Perform unbiased off-target analysis (e.g., GUIDE-seq) for each sgRNA. 3. Use at least two different sgRNAs with low off-target effects to confirm phenotypes. |
| No detectable on-target editing of PTB. | 1. Inefficient sgRNA. 2. Poor delivery of CRISPR components. 3. Target site is in a region of condensed chromatin. | 1. Test multiple sgRNAs targeting different exons of PTB. 2. Optimize your transfection or electroporation protocol. 3. Ensure the target region is accessible; some design tools provide chromatin accessibility information. |
Data Summary: Strategies to Reduce Off-Target Effects
The following table summarizes various strategies to minimize off-target effects and their general impact on specificity and on-target activity.
| Strategy | Principle | Impact on Specificity | Potential Impact on On-Target Activity |
| Optimized sgRNA Design | Select sgRNAs with minimal predicted off-target sites. | High | None |
| High-Fidelity Cas9 Variants | Engineered Cas9 with reduced non-specific DNA binding. | High | Generally comparable to wild-type, but can be sgRNA-dependent. |
| RNP Delivery | Transient expression of the Cas9/sgRNA complex. | Moderate to High | Can be higher than plasmid delivery due to immediate activity. |
| Truncated sgRNAs | Shorter guide sequence (17-19 nt) increases specificity. | Moderate | May slightly reduce on-target activity for some guides. |
| Paired Cas9 Nickases | Requires two sgRNAs, reducing the probability of off-target DSBs. | High | Can be lower than wild-type Cas9 due to the need for two successful nicking events. |
Experimental Protocols
Detailed Methodology: GUIDE-seq for Off-Target Profiling
Objective: To identify the genome-wide off-target cleavage sites of a PTB-targeting sgRNA.
Materials:
-
Human cells of interest
-
Plasmid encoding Cas9 and the PTB-targeting sgRNA
-
Sheared, end-repaired, A-tailed, dsODN tag with a unique molecular identifier (UMI)
-
Lipofectamine or other transfection reagent
-
Genomic DNA extraction kit
-
Reagents for library preparation for next-generation sequencing (NGS)
-
NGS platform (e.g., Illumina)
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Co-transfect the cells with the Cas9/sgRNA plasmid and the dsODN tag using your optimized transfection protocol.
-
-
Genomic DNA Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Extract genomic DNA using a commercial kit, following the manufacturer's instructions.
-
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate NGS adapters to the DNA fragments.
-
Use two rounds of nested PCR to amplify the dsODN-containing fragments. The first PCR uses primers specific to the genomic DNA and the dsODN. The second PCR adds the full-length sequencing adapters and indexes.
-
-
Next-Generation Sequencing:
-
Pool the indexed libraries and sequence them on an NGS platform. Paired-end sequencing is recommended.
-
-
Data Analysis:
-
Map the sequencing reads to the human reference genome.
-
Identify reads that contain the dsODN tag. The genomic sequence adjacent to the tag represents a cleavage site.
-
Filter out background noise by comparing to a control sample (cells transfected with the dsODN tag but without the Cas9/sgRNA plasmid).
-
Annotate the identified off-target sites and quantify the read counts for each site.
-
Visualizations
Caption: Workflow for designing and validating sgRNAs to minimize off-target effects.
Caption: Key strategies for reducing off-target effects in CRISPR experiments.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What causes off-target effects in CRISPR? [synapse.patsnap.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. avancebio.com [avancebio.com]
- 7. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Cell Lysis for PTB Immunoprecipitation
Welcome to the technical support center for optimizing cell lysis for Polypyrimidine Tract Binding Protein (PTB) immunoprecipitation (IP). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals successfully isolate PTB and its interacting partners.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a lysis buffer for PTB immunoprecipitation?
A1: The subcellular localization of PTB is the most critical factor. PTB is predominantly a nuclear protein. Therefore, the lysis buffer must be capable of efficiently disrupting the nuclear membrane to release PTB into the lysate. This often requires a more stringent buffer formulation or the inclusion of mechanical disruption steps.
Q2: Should I use a RIPA buffer or a milder NP-40-based buffer for PTB IP?
A2: The choice depends on your experimental goal.
-
For maximizing PTB yield: A RIPA (Radioimmunoprecipitation Assay) buffer is generally more effective for lysing the nuclear membrane and solubilizing nuclear proteins.[1][2][3] However, be aware that its stringent nature, due to detergents like SDS and sodium deoxycholate, can denature proteins and disrupt protein-protein interactions.[1][4]
-
For studying PTB protein-protein interactions (Co-IP): A milder buffer, such as one containing NP-40 or Triton X-100, is recommended to preserve native protein complexes.[1][5] You may need to couple this with mechanical lysis methods to ensure efficient nuclear lysis.
Q3: Are protease and phosphatase inhibitors necessary for PTB IP?
A3: Yes, absolutely. The release of cellular contents during lysis also releases proteases and phosphatases that can degrade your target protein and its binding partners, or alter their phosphorylation state.[6] Always add a freshly prepared cocktail of protease and phosphatase inhibitors to your lysis buffer immediately before use.[1][2]
Q4: Is mechanical disruption required for lysing cells for PTB IP?
A4: Mechanical disruption, such as sonication or douncing, is highly recommended, especially when using milder lysis buffers for Co-IP experiments.[4] It ensures the complete lysis of the nuclear membrane, which is crucial for releasing PTB. For cross-linked samples, sonication is essential for shearing chromatin and solubilizing protein complexes.[7][8]
Troubleshooting Guide
Issue 1: Low or No PTB Yield in the Eluate
| Potential Cause | Recommended Solution |
| Inefficient Cell Lysis | If using a mild detergent buffer (e.g., NP-40), the nuclear membrane may not be fully disrupted. Switch to a more stringent buffer like RIPA.[1][3] Alternatively, incorporate a mechanical disruption step like sonication.[4] |
| Insufficient Lysis Buffer Volume | Ensure you are using an adequate volume of lysis buffer for your cell pellet size. A common starting point is 1 ml of buffer per 10^7 cells.[5] |
| Protein Degradation | Ensure that a broad-spectrum protease inhibitor cocktail was added fresh to the lysis buffer.[1][2] Perform all lysis and subsequent IP steps at 4°C to minimize enzymatic activity. |
| PTB is in the Insoluble Pellet | After centrifugation of the lysate, resuspend the pellet in a small volume of SDS-PAGE sample buffer and analyze by Western blot. If PTB is present, it indicates incomplete solubilization. Optimize your lysis buffer with stronger detergents or increase the intensity/duration of sonication. |
Issue 2: High Background or Non-Specific Bands
| Potential Cause | Recommended Solution |
| Lysis Buffer is too Stringent | Highly stringent buffers can expose non-specific epitopes. Consider switching to a milder lysis buffer if your primary goal is clean pulldown, not necessarily maximum yield. |
| Contamination from Cellular Debris | After lysis, ensure the lysate is centrifuged at a high speed (e.g., >10,000 x g) for a sufficient time (10-15 minutes) to pellet all cellular debris.[1] Carefully transfer the supernatant without disturbing the pellet. |
| Insufficient Washing | Increase the number of washes of the beads after antibody incubation. You can also increase the detergent concentration in your wash buffer to reduce non-specific binding.[9] |
| Pre-clearing of Lysate was Skipped | Before adding your primary antibody, incubate the cell lysate with beads alone for 30-60 minutes to remove proteins that non-specifically bind to the beads.[1][10] |
Experimental Protocols
Protocol 1: Cell Lysis using RIPA Buffer (High Yield)
-
Wash cell pellet (from ~10^7 cells) twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your cell lysate for immunoprecipitation.
Protocol 2: Cell Lysis using NP-40 Buffer with Sonication (for Co-IP)
-
Wash cell pellet (from ~10^7 cells) twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold NP-40 Lysis Buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 15 minutes.
-
Sonicate the lysate on ice. Use short pulses (e.g., 5 seconds ON, 5 seconds OFF) at a low power setting to avoid overheating and protein denaturation.[7] The optimal sonication time needs to be determined empirically but a total of 1-2 minutes of "ON" time is a good starting point.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube for immunoprecipitation.
Data Presentation
Table 1: Comparison of Common Lysis Buffers for PTB IP
| Lysis Buffer | Key Components | Strengths | Weaknesses | Recommended Use |
| RIPA Buffer | Tris-HCl, NaCl, NP-40, Sodium deoxycholate, SDS | High lysis efficiency, effective for nuclear proteins.[1][3] | Can denature proteins and disrupt protein-protein interactions.[1][4] | Maximizing the yield of PTB. |
| NP-40 Buffer | Tris-HCl, NaCl, NP-40 | Milder, preserves protein-protein interactions.[1] | Less efficient at lysing the nuclear membrane without mechanical aid. | Co-immunoprecipitation of PTB and its binding partners. |
| Tris-HCl Buffer | Tris-HCl, NaCl | Very mild, good for cytoplasmic proteins. | Inefficient for nuclear protein extraction. | Not recommended for PTB IP unless combined with extensive mechanical lysis. |
Table 2: Starting Parameters for Sonication Optimization
| Parameter | Setting 1 (Gentle) | Setting 2 (Moderate) | Setting 3 (Stringent) |
| Power Output | Low | Medium | High |
| Pulse Duration | 5 sec ON / 10 sec OFF | 10 sec ON / 10 sec OFF | 15 sec ON / 15 sec OFF |
| Total 'ON' Time | 1 minute | 2 minutes | 3 minutes |
| Cooling | Constant ice bath | Constant ice bath | Constant ice bath |
Visualizations
Caption: Workflow for PTB Immunoprecipitation.
Caption: Troubleshooting Low PTB Yield.
References
- 1. usbio.net [usbio.net]
- 2. genscript.com [genscript.com]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 7. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Parameters for Efficient Sonication and Improved Chromatin Immunoprecipitation of High Molecular Weight Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. ptglab.com [ptglab.com]
Technical Support Center: Troubleshooting Poor Antibody Performance for PTB Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to poor antibody performance in the detection of Protoporphyrinogen IX oxidase (PPOX, sometimes referred to as PTB) and Polypyrimidine tract-binding protein (PTBP1). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and pathway diagrams to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between PPOX and PTBP1?
A1: It is crucial to distinguish between two proteins that are sometimes colloquially abbreviated as "PTB":
-
PPOX (Protoporphyrinogen IX oxidase): This is an enzyme located in the mitochondria that catalyzes a key step in the heme biosynthetic pathway.[1][2][3][4]
-
PTBP1 (Polypyrimidine tract-binding protein 1): Also known as hnRNP I, this is a nuclear protein that plays a significant role in regulating pre-mRNA splicing and other aspects of mRNA metabolism.[5][6][7]
Ensure you have selected the correct antibody for your target of interest. This guide will provide troubleshooting for both PPOX and PTBP1 antibodies.
Q2: My antibody is not working. What are the first steps I should take?
A2: Before proceeding with extensive troubleshooting, verify the following:
-
Antibody Specificity: Confirm the antibody is validated for your specific application (e.g., Western Blot, IHC, ELISA) and target protein (PPOX or PTBP1).
-
Storage Conditions: Ensure the antibody has been stored correctly according to the manufacturer's datasheet, avoiding repeated freeze-thaw cycles.[5][8][9][10]
-
Positive Control: Use a cell line or tissue known to express your target protein as a positive control.
-
Secondary Antibody Compatibility: Confirm your secondary antibody is compatible with the host species of your primary antibody.
Q3: How do I choose the right positive control for PPOX or PTBP1?
A3:
-
For PPOX: Tissues with high mitochondrial activity and heme synthesis are good positive controls. These include the liver, heart, and kidney.[11]
-
For PTBP1: PTBP1 is ubiquitously expressed in many cell lines.[5][12] HeLa and SW620 cell lysates are commonly used as positive controls in Western blotting.[5][12]
Troubleshooting Guides
I. Western Blotting
| Potential Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage based on the molecular weight of the target protein (PPOX: ~51 kDa, PTBP1: ~57 kDa). |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. Use a positive control to confirm expression. |
| Suboptimal Antibody Dilution | Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations. |
| Inactive Antibody | Use a fresh aliquot of the antibody. Ensure proper storage and handling. |
| Incompatible Buffers | Avoid using milk as a blocking agent for phosphorylated targets. While not directly applicable to total PPOX or PTBP1, it's a good practice to test different blocking buffers like 5% BSA in TBST. |
| Insufficient Incubation Time | Increase the primary antibody incubation time, for example, overnight at 4°C. |
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. |
| Inadequate Blocking | Increase blocking time (e.g., 1-2 hours at room temperature). Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| Insufficient Washing | Increase the number and duration of wash steps with TBST. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. |
| Sample Degradation | Prepare fresh lysates and add protease inhibitors to the lysis buffer. |
II. Immunohistochemistry (IHC)
| Potential Cause | Recommended Solution |
| Improper Sample Fixation | Optimize fixation time and fixative type. Over-fixation can mask epitopes. |
| Ineffective Antigen Retrieval | This is a critical step. For PTBP1, heat-induced epitope retrieval (HIER) with Tris-EDTA buffer (pH 9.0) has been shown to be effective.[12] For PPOX, start with a citrate buffer (pH 6.0) and optimize heating time and temperature. |
| Low Antibody Concentration | Titrate the primary antibody to find the optimal concentration. |
| Antibody Incompatible with Application | Ensure the antibody is validated for IHC on paraffin-embedded (IHC-P) or frozen sections. |
| Tissue Drying Out | Keep slides in a humidified chamber during incubations and do not allow them to dry out. |
| Potential Cause | Recommended Solution |
| Non-Specific Antibody Binding | Increase the concentration of the blocking serum (e.g., up to 10%). The serum should be from the same species as the secondary antibody. |
| Endogenous Peroxidase Activity | Quench endogenous peroxidases with a 3% H2O2 solution before primary antibody incubation. |
| Primary Antibody Concentration Too High | Dilute the primary antibody further. |
| Over-development of Chromogen | Reduce the incubation time with the substrate/chromogen. |
III. ELISA
| Potential Cause | Recommended Solution |
| Low Antibody or Antigen Coating | Increase the concentration of the capture antibody or antigen. Optimize coating conditions (e.g., overnight at 4°C). |
| Suboptimal Antibody Concentrations | Titrate both the capture and detection antibodies to determine the optimal concentrations for your assay. |
| Inactive Reagents | Use fresh buffers and substrate solutions. Ensure enzyme conjugates have been stored correctly. |
| Insufficient Incubation Times | Increase incubation times for the sample and detection antibodies. |
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking buffer and/or the incubation time. |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of buffer from the wells. |
| High Detection Antibody Concentration | Reduce the concentration of the detection antibody. |
| Cross-Reactivity | Ensure the antibody pair used in a sandwich ELISA recognizes different epitopes on the target protein. |
Experimental Protocols
Western Blot Protocol for PTBP1 Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-PTBP1 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
IHC-P Protocol for PTBP1 Detection
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[12]
-
Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding with a serum-based blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-PTBP1 antibody (e.g., at a 1:200 dilution) overnight at 4°C in a humidified chamber.[12]
-
Washing: Wash slides with PBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Washing: Wash slides with PBS.
-
Detection: Develop the signal with a DAB substrate kit and monitor for color change.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
Signaling Pathways and Workflows
PPOX in the Heme Biosynthesis Pathway
Caption: The role of PPOX in the heme biosynthesis pathway.
PTBP1 in Pre-mRNA Splicing Regulation
Caption: PTBP1's role as a repressor of alternative splicing.
General Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting antibody performance.
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. genecards.org [genecards.org]
- 3. PPOX Gene: Function, Regulation, and Significance in Health and Disease [learn.mapmygenome.in]
- 4. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]
- 5. PTBP1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigentek.com [epigentek.com]
- 9. mybiosource.com [mybiosource.com]
- 10. PPOX Polyclonal Antibody - Elabscience® [elabscience.com]
- 11. biocompare.com [biocompare.com]
- 12. PTBP1 antibody (12582-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Enhancing the Stability of Purified PTB Protein
Welcome to the technical support center for researchers, scientists, and drug development professionals working with purified Polypyrimidine Tract Binding (PTB) protein. This guide provides troubleshooting advice and answers to frequently asked questions to help you enhance the stability of your purified PTB protein, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My purified PTB protein is aggregating. What are the common causes and how can I prevent this?
A1: Protein aggregation is a common issue that can arise from various factors, including suboptimal buffer conditions, high protein concentration, and improper storage.[1][2] Here are some strategies to prevent PTB protein aggregation:
-
Optimize Buffer Composition:
-
pH: Ensure the buffer pH is at least one unit away from the isoelectric point (pI) of your PTB construct to maintain a net charge and promote repulsion between protein molecules.[3]
-
Salt Concentration: The ionic strength of the buffer is critical. While low salt concentrations can lead to aggregation due to exposed hydrophobic patches, excessively high salt can also cause precipitation. A common starting point is 150 mM NaCl, but this may need to be optimized.[3][4]
-
Additives: Include additives that are known to enhance protein solubility and stability.
-
-
Control Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[1] If you observe aggregation, try working with a lower protein concentration during purification and storage. If a high concentration is necessary for downstream applications, consider performing a final concentration step immediately before use.
-
Storage Conditions:
-
Temperature: For short-term storage (days to weeks), 4°C is generally recommended. For long-term storage, snap-freezing aliquots in liquid nitrogen and storing at -80°C is preferable to prevent repeated freeze-thaw cycles, which can induce aggregation.[1][5]
-
Cryoprotectants: When freezing your protein, include a cryoprotectant like glycerol (typically 10-50% v/v) to prevent the formation of ice crystals that can damage the protein.[1][5]
-
Q2: I'm observing degradation of my purified PTB protein. What steps can I take to minimize this?
A2: Protein degradation is often caused by contaminating proteases or inherent instability of the protein. Here’s how you can address this:
-
Protease Inhibitors: During cell lysis and purification, always include a protease inhibitor cocktail to inactivate a broad range of proteases.
-
Reducing Agents: PTB protein contains cysteine residues that can form disulfide bonds, potentially leading to incorrect folding and increased susceptibility to degradation. Including a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers can help maintain a reducing environment.[3][6] TCEP is generally more stable over time than DTT.[3]
-
Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity and maintain protein stability.[5]
Q3: My PTB protein has lost its RNA-binding activity. How can I preserve its function?
A3: Loss of activity can be due to denaturation, misfolding, or aggregation. To maintain the functionality of your PTB protein:
-
Gentle Purification: Avoid harsh purification conditions. Use affinity chromatography (e.g., His-tag, GST-tag) for initial capture, followed by size-exclusion chromatography for polishing and buffer exchange.[7]
-
Buffer Optimization: The presence of co-factors or specific ions might be necessary for PTB activity. Empirically screen different buffer components to find the optimal conditions for maintaining the native conformation of the protein.
-
Proper Storage: Store the protein in small, single-use aliquots at -80°C to avoid degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Protein Aggregation | Suboptimal buffer pH or salt concentration. | Screen a range of pH values (e.g., 6.5-8.5) and NaCl concentrations (e.g., 50-500 mM). |
| High protein concentration. | Purify and store at a lower concentration. Concentrate only when necessary for the experiment.[1] | |
| Repeated freeze-thaw cycles. | Aliquot the purified protein into single-use tubes before freezing.[1][5] | |
| Absence of stabilizing additives. | Add glycerol (10-50%), L-arginine (50-500 mM), or L-glutamate (50-500 mM) to the buffer.[8] | |
| Protein Degradation | Protease contamination. | Add a protease inhibitor cocktail to the lysis buffer and all subsequent purification buffers. |
| Oxidation of cysteine residues. | Include a reducing agent like DTT (1-5 mM) or TCEP (0.5-1 mM) in all buffers.[3] | |
| Instability at working temperature. | Perform all purification steps at 4°C.[5] | |
| Loss of Activity | Protein denaturation or misfolding. | Optimize buffer conditions (pH, salt, additives) to maintain the native protein structure. |
| Aggregation masking active sites. | Address aggregation issues as described above. | |
| Improper storage. | Store in single-use aliquots at -80°C with a cryoprotectant.[1] |
Recommended Buffer Components for PTB Protein Stability
The optimal buffer composition can vary depending on the specific PTB construct and downstream application. The following table provides a starting point for buffer optimization.
| Component | Concentration Range | Purpose |
| Buffering Agent | 20-50 mM | Maintain a stable pH. Common choices include HEPES, Tris-HCl.[4] |
| pH | 6.5 - 8.5 | Ensure the protein is soluble and stable. Avoid the protein's isoelectric point.[3] |
| Salt (e.g., NaCl, KCl) | 50 - 500 mM | Modulate ionic strength to prevent aggregation and mimic physiological conditions.[3] |
| Reducing Agent | 1-5 mM DTT or 0.5-1 mM TCEP | Prevent oxidation of cysteine residues.[3] |
| Stabilizing Additives | ||
| Glycerol | 10 - 50% (v/v) | Cryoprotectant and protein stabilizer.[1][8] |
| L-Arginine / L-Glutamate | 50 - 500 mM | Suppress protein aggregation.[8] |
| Protease Inhibitors | As per manufacturer's recommendation | Prevent proteolytic degradation during purification. |
Experimental Protocols
Protocol 1: Buffer Optimization Screen using Thermal Shift Assay (TSA)
A Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a high-throughput method to assess protein thermal stability by monitoring its unfolding temperature (Tm) in the presence of a fluorescent dye.[9][10] A higher Tm indicates greater stability.
Materials:
-
Purified PTB protein
-
96-well PCR plates
-
Real-time PCR instrument with melt curve capability
-
SYPRO Orange dye (or similar fluorescent dye)
-
A library of buffers with varying pH, salt concentrations, and additives.
Method:
-
Prepare a master mix containing your purified PTB protein and SYPRO Orange dye in a base buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add different buffer components (e.g., varying pH, salt concentrations, additives) to each well to be tested.
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a real-time PCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Analyze the data to determine the Tm for the protein in each condition. The condition that yields the highest Tm is considered the most stabilizing.[10]
Protocol 2: Assessing Aggregation using Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it an excellent tool for detecting protein aggregation.[11][12]
Materials:
-
Purified PTB protein in various buffer conditions
-
DLS instrument
-
Low-volume cuvettes
Method:
-
Prepare samples of your purified PTB protein in the different buffer conditions you wish to test. Ensure the samples are free of dust and other particulates by filtering or centrifugation.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Acquire DLS measurements. The instrument will measure the fluctuations in scattered light intensity and use this to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.
-
Analyze the results. A monomodal size distribution with a low PDI is indicative of a stable, non-aggregated protein sample. The presence of larger species or a high PDI suggests aggregation.[13]
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Detection and prevention of protein aggregation before, during, and after purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Protein Purification Buffer - Sepmag [sepmag.eu]
- 5. echemi.com [echemi.com]
- 6. goldbio.com [goldbio.com]
- 7. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. news-medical.net [news-medical.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. High-Throughput In-Use and Stress Size Stability Screening of Protein Therapeutics Using Algorithm-Driven Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating PTB-RNA Interactions Identified by CLIP-seq
For researchers, scientists, and drug development professionals, the identification of RNA-binding protein (RBP) targets through high-throughput methods like CLIP-seq is a critical first step. However, rigorous validation of these interactions is paramount to ensure the biological significance of the findings. This guide provides a comparative overview of common experimental techniques used to validate Polypyrimidine Tract Binding Protein (PTB)-RNA interactions discovered via CLIP-seq, complete with detailed protocols and supporting data.
Polypyrimidine Tract Binding Protein (PTB), a key regulator of alternative splicing and other aspects of RNA metabolism, has a well-documented role in numerous cellular processes. CLIP-seq (Cross-Linking and Immunoprecipitation followed by Sequencing) has been instrumental in identifying its RNA targets on a transcriptome-wide scale. Following the initial CLIP-seq screen, a series of validation experiments are essential to confirm direct binding and elucidate the functional consequences of these interactions.
Comparison of Validation Methods
The choice of validation method depends on the specific research question, whether it is to confirm a direct physical interaction, to assess the in vivo association, or to determine the functional outcome of the binding event. Below is a summary of commonly employed techniques, their principles, and the type of data they generate.
| Method | Principle | Type of Data Generated | Throughput | Strengths | Limitations |
| RNA Immunoprecipitation (RIP) followed by qPCR | Co-immunoprecipitation of an RBP and its associated RNAs from a cell lysate, followed by quantitative PCR (qPCR) to measure the enrichment of a specific RNA. | Relative enrichment of a target RNA in the PTB immunoprecipitate compared to a negative control (e.g., IgG immunoprecipitate). | Low to medium | Confirms in vivo association of PTB with the target RNA; relatively straightforward and widely used. | Does not prove direct interaction; susceptible to background from indirect associations within a larger complex. |
| Electrophoretic Mobility Shift Assay (EMSA) | In vitro assay that detects the binding of a protein to a specific RNA probe by observing a shift in the RNA's electrophoretic mobility. | Qualitative confirmation of direct binding; can be used to determine binding affinity (Kd). | Low | Demonstrates direct, physical interaction between PTB and the RNA sequence; allows for the study of binding kinetics. | In vitro conditions may not fully recapitulate the cellular environment; requires purified protein and labeled RNA. |
| Luciferase Reporter Assay | In vivo assay where a putative PTB binding site is cloned into the 3' UTR of a luciferase reporter gene. Changes in luciferase expression upon PTB overexpression or knockdown indicate a functional interaction. | Quantitative measure of the regulatory effect of PTB binding on gene expression (e.g., fold change in luciferase activity). | Medium to high | Provides evidence for the functional consequence of the PTB-RNA interaction in a cellular context. | The effect on the reporter may not always reflect the regulation of the endogenous gene; the artificial context of the reporter construct. |
| In Vitro Splicing Assay | In vitro assay that reconstitutes the splicing reaction using nuclear extracts and a radiolabeled pre-mRNA substrate containing the putative PTB binding site. | Qualitative and quantitative assessment of how PTB binding affects the splicing pattern of a target pre-mRNA (e.g., percentage of exon inclusion/skipping). | Low | Directly tests the functional impact of PTB on splicing; allows for mechanistic studies by manipulating reaction components. | In vitro splicing efficiency may not perfectly mirror the in vivo process; requires preparation of nuclear extracts and radiolabeled RNA. |
Experimental Workflows and Logical Relationships
The validation of PTB-RNA interactions typically follows a logical progression from confirming the interaction to elucidating its function.
Experimental Protocols
RNA Immunoprecipitation (RIP) followed by qPCR
This protocol is adapted from published studies validating RBP-RNA interactions[1][2][3].
-
Cell Lysis: Harvest approximately 1x10^7 cells and lyse them in a polysome lysis buffer containing RNase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-PTB antibody or a negative control IgG antibody overnight at 4°C.
-
Washes: Wash the beads extensively with a high-salt buffer to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction method (e.g., TRIzol).
-
Reverse Transcription and qPCR: Reverse transcribe the purified RNA into cDNA. Perform qPCR using primers specific to the putative target RNA and a housekeeping gene for normalization.
-
Data Analysis: Calculate the fold enrichment of the target RNA in the PTB IP relative to the IgG IP, normalized to the input RNA levels.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is based on established methods for analyzing RNA-protein interactions[4][5][6][7].
-
Probe Preparation: Synthesize a short RNA probe (20-50 nucleotides) corresponding to the putative PTB binding site identified from CLIP-seq. Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled RNA probe with varying concentrations of purified recombinant PTB protein in a binding buffer.
-
Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.
-
Detection: Visualize the RNA probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).
-
Data Analysis: A "shifted" band, representing the PTB-RNA complex, will migrate slower than the free RNA probe. The intensity of the shifted band can be used to estimate the binding affinity (Kd).
Luciferase Reporter Assay
This protocol is a standard method for assessing the functional impact of RBP binding on a 3' UTR[8][9][10][11].
-
Construct Generation: Clone the putative PTB binding site from the target RNA into the 3' UTR of a luciferase reporter plasmid (e.g., psiCHECK-2). Create a mutant version of the binding site as a negative control.
-
Transfection: Co-transfect the luciferase reporter construct and a plasmid expressing PTB (or an shRNA against PTB) into a suitable cell line.
-
Cell Lysis and Luciferase Measurement: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in the presence of PTB overexpression/knockdown to the control to determine the regulatory effect.
In Vitro Splicing Assay
This protocol is based on established procedures for analyzing pre-mRNA splicing in vitro[12][13][14][15][16][17].
-
Substrate Preparation: In vitro transcribe a radiolabeled pre-mRNA minigene substrate containing the exon and flanking intronic sequences with the putative PTB binding site.
-
Splicing Reaction: Incubate the radiolabeled pre-mRNA with splicing-competent nuclear extract in the presence or absence of purified recombinant PTB protein.
-
RNA Extraction and Analysis: Extract the RNA from the splicing reaction and analyze the products by denaturing polyacrylamide gel electrophoresis and autoradiography.
-
Data Analysis: Quantify the bands corresponding to the pre-mRNA, splicing intermediates, and spliced mRNA to determine the percentage of exon inclusion or skipping.
PTB in Cellular Signaling
PTB's role in regulating gene expression can be influenced by and can, in turn, affect various signaling pathways. While the direct upstream and downstream signaling events of PTB are still being fully elucidated, it is known to be involved in pathways that control cell proliferation, differentiation, and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrophoretic Mobility Shift Assay for Characterizing RNA–Protein Interaction | CoLab [colab.ws]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 9. med.emory.edu [med.emory.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.igem.org [static.igem.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract | Springer Nature Experiments [experiments.springernature.com]
- 14. In Vitro Assay of Pre-mRNA Splicing in Mammalian Nuclear Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of Splicing Competent Nuclear Extract from Mammalian Cells and In Vitro Pre-mRNA Splicing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an in vitro pre-mRNA splicing assay using plant nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative high-throughput in vitro splicing assay identifies inhibitors of spliceosome catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Affinities of PTB Paralogs: PTBP1, PTBP2, and PTBP3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinities of the Polypyrimidine Tract Binding (PTB) protein paralogs: PTBP1, PTBP2 (also known as nPTB), and PTBP3 (also known as ROD1). This analysis is supported by experimental data to aid in understanding their functional similarities and differences, which are critical for research and therapeutic development.
Introduction to PTB Paralogs
The Polypyrimidine Tract Binding (PTB) proteins are a family of RNA-binding proteins that play crucial roles in regulating gene expression, primarily through the control of alternative splicing. Vertebrates express three major paralogs—PTBP1, PTBP2, and PTBP3—which share a high degree of sequence and structural similarity yet exhibit distinct tissue-specific expression patterns and regulatory functions. PTBP1 is widely expressed, whereas PTBP2 is predominantly found in neuronal tissues, and PTBP3 is characteristic of hematopoietic cells. These differences in expression and function are, in part, governed by their differential binding affinities for RNA targets and protein cofactors.
Quantitative Comparison of Binding Affinities
Direct side-by-side quantitative comparisons of the binding affinities for all three PTB paralogs to the same RNA targets are limited in the literature. However, available data allows for a comparative assessment based on different experimental contexts.
| Target RNA | PTBP1 (Kd) | PTBP2 (Kd) | PTBP3 Isoform (Kd) | Reference(s) |
| MTDH exon 7 | - | - | AUG4: 91.5 ± 6.6 nMAUG11: 63.2 ± 3.8 nMΔRRM1: 91.1 ± 4.7 nM | [1] |
| [CUCUCU]4 | Similar high affinity to PTBP2 for extended pyrimidine tracts | Similar high affinity to PTBP1 for extended pyrimidine tracts | AUG4: 34.8 ± 7.8 nMAUG11: 43.7 ± 4.8 nMΔRRM1: 75.8 ± 11.9 nM | [1] |
| Poliovirus IRES | - | - | AUG4: 44.1 ± 2.0 nMAUG11: 23.4 ± 5.5 nMΔRRM1: 23.6 ± 4.7 nM | [1] |
| EMCV IRES | - | - | AUG4: 6.4 ± 1.3 nMAUG11: 4.3 ± 1.3 nM | [1] |
| c-Src N1 exon downstream control sequence (DCS) | Lower affinity than PTBP2 | Higher affinity than PTBP1 | - | [2] |
Note: The Kd values for PTBP3 are for its different isoforms (AUG4, AUG11, and a deletion mutant ΔRRM1). Direct quantitative comparison with PTBP1 and PTBP2 for these specific targets is not available in the cited literature. Qualitative comparisons suggest PTBP1 and PTBP2 have similar high affinities for long, unstructured pyrimidine tracts but may differ in their binding to shorter or more structured RNA elements.
Differential Interactions with Protein Cofactors
The functional specificity of PTB paralogs is also determined by their interactions with other proteins. A notable example is the differential binding to Raver1, a cofactor involved in splicing regulation.
| Interacting Protein | PTBP1 Interaction | PTBP2 Interaction | Reference(s) |
| Raver1 | Stronger interaction | Weaker interaction | [2][3] |
This difference in cofactor binding likely contributes to the distinct splicing regulatory activities of PTBP1 and PTBP2, even when their RNA binding sites overlap.
Signaling and Regulatory Pathways
The expression and activity of PTB paralogs are tightly regulated and integrated into cellular signaling networks. They are known to autoregulate their own expression and cross-regulate each other's splicing, creating a complex regulatory loop.
A well-studied example of differential regulation by PTBP1 and PTBP2 is the splicing of the c-Src N1 exon, which is repressed by PTBP1 in non-neuronal cells but included in neurons where PTBP2 is the predominant paralog.
PTBP3 is primarily expressed in hematopoietic cells and is implicated in their differentiation and function. It is thought to be involved in key signaling pathways such as TGF-β and Wnt, which are critical for hematopoiesis.
Experimental Protocols
Filter-Binding Assay
This method is used to determine the binding affinity of a protein to a radiolabeled RNA molecule.
Materials:
-
Purified PTB protein (PTBP1, PTBP2, or PTBP3)
-
32P-labeled RNA probe
-
Binding Buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Wash Buffer (same as Binding Buffer)
-
Nitrocellulose membrane (0.45 µm)
-
Nylon membrane
-
Dot-blot or filter manifold apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
RNA Labeling: Synthesize the target RNA probe with a 32P-labeled nucleotide (e.g., [α-32P]UTP) using in vitro transcription. Purify the labeled RNA.
-
Binding Reactions: Set up a series of binding reactions in which the concentration of the radiolabeled RNA is kept constant (typically at a concentration much lower than the expected Kd), while the concentration of the PTB protein is varied over a wide range.
-
Incubation: Incubate the binding reactions at an appropriate temperature (e.g., room temperature or 30°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Assemble the filter manifold with a nitrocellulose membrane placed on top of a nylon membrane. Pre-wet the membranes with Wash Buffer.
-
Apply each binding reaction to a separate well of the dot-blot apparatus and apply a gentle vacuum to draw the solution through the membranes. The protein and any bound RNA will be retained on the nitrocellulose membrane, while the free RNA will pass through and be captured by the charged nylon membrane.
-
Washing: Wash each well with ice-cold Wash Buffer to remove any non-specifically bound RNA.
-
Quantification: Disassemble the apparatus and dry the membranes. Quantify the amount of radioactivity on both the nitrocellulose and nylon membranes for each reaction using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the fraction of bound RNA for each protein concentration. Plot the fraction of bound RNA as a function of the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect RNA-protein interactions and can be adapted to determine binding affinities.
Materials:
-
Purified PTB protein
-
Radiolabeled or fluorescently labeled RNA probe
-
Binding Buffer (similar to filter-binding assay, may include a non-specific competitor like yeast tRNA)
-
Loading Dye (containing glycerol and a tracking dye)
-
Native polyacrylamide gel (e.g., 4-6%)
-
TBE or Tris-Glycine running buffer
-
Gel electrophoresis apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Probe Labeling: Prepare a radiolabeled or fluorescently labeled RNA probe.
-
Binding Reactions: Set up binding reactions with a constant, low concentration of the labeled RNA probe and varying concentrations of the PTB protein. Include a no-protein control.
-
Incubation: Incubate the reactions to allow binding to reach equilibrium.
-
Electrophoresis: Add loading dye to each reaction and load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complexes.
-
Visualization: After electrophoresis, dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen, or scan the gel using a fluorescence imager.
-
Data Analysis: The free RNA probe will migrate faster than the RNA-protein complexes. Quantify the intensity of the bands corresponding to the free and bound RNA in each lane. Plot the fraction of bound RNA against the protein concentration and fit the data to a suitable binding model to calculate the Kd.
Conclusion
The PTB paralogs, while structurally similar, exhibit nuanced differences in their binding affinities for both RNA and protein partners. PTBP1 and PTBP2 show largely overlapping RNA binding preferences, with subtle differences in affinity for certain targets that, combined with their distinct protein interactomes, lead to differential regulation of alternative splicing. PTBP3, with its unique expression in hematopoietic cells, presents a distinct profile of RNA binding affinities and is implicated in the signaling pathways governing blood cell development. A comprehensive understanding of these paralog-specific interactions is essential for elucidating their precise biological roles and for the development of targeted therapeutic strategies. Further quantitative studies directly comparing the binding affinities of all three paralogs to a standardized set of RNA targets are needed to fully dissect their functional distinctions.
References
- 1. Generation of functionally distinct isoforms of PTBP3 by alternative splicing and translation initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polypyrimidine tract binding proteins PTBP1 and PTBP2 associate with distinct proteins and have distinct post-translational modifications in neuronal nuclear extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple determinants of splicing repression activity in the polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming PTB-Dependent Alternative Splicing
For researchers, scientists, and drug development professionals, validating that an alternative splicing event is dependent on the Polypyrimidine Tract Binding Protein (PTB) is a critical step in understanding gene regulation and disease pathology. PTB, a well-characterized splicing repressor, can also act as a splicing activator depending on its binding location relative to the target exon[1][2]. Confirming its role requires a multi-faceted approach, combining methods that demonstrate both the direct binding of PTB to a target pre-mRNA and the functional consequence of this interaction on the splicing outcome.
This guide provides an objective comparison of the primary experimental methods used to confirm and characterize PTB-dependent alternative splicing events. We detail the protocols for key techniques, present quantitative data for easy comparison, and visualize the experimental workflows.
Comparison of Core Methodologies
Choosing the right method depends on the specific research question. Is the goal to identify novel PTB targets on a genome-wide scale, or to validate the role of PTB in regulating a single, known splicing event? The table below summarizes the key characteristics of four principal techniques.
| Method | Principle | Information Gained | Resolution | Key Strengths | Key Limitations |
| PTB Knockdown + RT-PCR/RNA-Seq | Depletion of PTB protein (e.g., via siRNA, shRNA, or CRISPR) to observe resultant changes in splicing patterns. | Functional consequence of PTB absence on splicing isoform ratios. | Gene/Exon Level | Directly tests the necessity of PTB for a specific splicing event. RNA-Seq provides a global view of PTB-dependent splicing[1][2]. | Indirect evidence; does not prove direct binding. Off-target effects of knockdown reagents are possible[3]. |
| Minigene Splicing Assay | An exon of interest and its flanking intronic sequences are cloned into a reporter vector and expressed in cells. The effect of PTB is tested by co-expression or mutation of binding sites. | Direct functional evidence of cis-regulatory elements (like PTB binding sites) on the splicing of a specific exon. | Exon/Nucleotide Level | Excellent for dissecting mechanisms and validating specific cis-elements. Can definitively link a binding site to a splicing outcome[4][5]. | Results may not perfectly reflect the native chromatin context or the influence of distal regulatory elements. |
| RNA Immunoprecipitation (RIP-Seq) | An antibody against PTB is used to pull down the protein and its associated RNA molecules from cell lysate. The recovered RNA is then identified by high-throughput sequencing. | Identifies the population of RNA transcripts that are physically associated with PTB in vivo. | Transcript Level | Good for discovering novel RNA targets of PTB on a transcriptome-wide scale[6][7][8]. Reflects native RNP complexes without cross-linking. | Does not identify the precise protein binding site on the RNA. Transient or weak interactions may be lost. Can have lower specificity[9]. |
| iCLIP (individual-nucleotide resolution CLIP) | In vivo UV cross-linking covalently links PTB to its bound RNA. Following immunoprecipitation and stringent washing, the RNA is sequenced, revealing the precise binding site. | Precise mapping of PTB binding sites at single-nucleotide resolution across the transcriptome[10][11][12]. | Nucleotide Level | Gold standard for identifying direct protein-RNA interaction sites. Covalent cross-linking allows for highly stringent purification, increasing specificity[9]. | The protocol is technically demanding. UV cross-linking efficiency can be low and may have sequence biases[13]. |
Key Experimental Protocols & Workflows
Below are detailed methodologies and workflows for the principal techniques used to validate PTB-dependent splicing.
PTB Knockdown followed by RT-PCR Analysis
This method directly assesses the functional impact of PTB depletion on a target splicing event. A significant change in the ratio of spliced isoforms following PTB knockdown is strong evidence of its regulatory role. Quantitative real-time PCR (qRT-PCR) is a sensitive method for quantifying the resulting mRNA transcripts[14].
References
- 1. Position-dependent alternative splicing activity revealed by global profiling of alternative splicing events regulated by PTB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Position-dependent alternative splicing activity revealed by global profiling of alternative splicing events regulated by PTB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 4. Use of Splicing Reporter Minigene Assay to Evaluate the Effect on Splicing of Unclassified Genetic Variants | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]
- 7. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 8. Comparative Insights into RIP-Seq and CLIP-Seq: From Basics to Applications - CD Genomics [cd-genomics.com]
- 9. epigenie.com [epigenie.com]
- 10. iCLIP: Protein–RNA interactions at nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Analysis of CLIP and iCLIP methods for nucleotide-resolution studies of protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
The Critical Role of Polypyrimidine Tract-Binding Protein (PTB) in Ovarian Cancer: A Therapeutic Target Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic targets to overcome chemoresistance and improve patient outcomes. This guide provides a comprehensive validation of the Polypyrimidine tract-binding protein (PTB), also known as PTBP1, as a promising therapeutic target in ovarian cancer. We present a comparative analysis of PTB-targeted strategies against current therapeutic alternatives, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in the assessment and potential development of PTB inhibitors.
PTB: A Post-Transcriptional Regulator Hijacked in Ovarian Cancer
Polypyrimidine tract-binding protein (PTB) is an RNA-binding protein that plays a crucial role in regulating pre-mRNA splicing, IRES-mediated translation, and mRNA stability. Emerging evidence indicates that PTB is significantly overexpressed in epithelial ovarian tumors compared to normal tissues.[1][2] This overexpression is not merely a correlational finding but appears to be a functional requirement for the malignant phenotype of ovarian cancer cells.
Experimental Validation of PTB as a Therapeutic Target
The validation of PTB as a therapeutic target in ovarian cancer is primarily supported by loss-of-function studies utilizing RNA interference (RNAi). The knockdown of PTB expression in ovarian cancer cell lines has been shown to significantly impair key tumorigenic properties.
Quantitative Data from PTB Knockdown Studies
The following table summarizes the quantitative effects of PTB knockdown in the A2780 ovarian tumor cell line, demonstrating a substantial reduction in cell proliferation, anchorage-independent growth, and invasion.
| Parameter | Assay | Cell Line | Effect of PTB Knockdown | Reference |
| Proliferation | Cell Growth Assay | A2780 | Substantial impairment of tumor cell proliferation | |
| Anchorage-Independent Growth | Soft Agar Colony Formation | A2780 | Significant decrease in colony formation ability | [3] |
| Invasion | In Vitro Invasiveness Assay | A2780 | Marked reduction in the number of invasive cells | [3] |
Comparative Landscape of Ovarian Cancer Therapeutic Targets
The pursuit of effective ovarian cancer therapies has led to the development of several targeted agents. A comparison of a PTB-targeting strategy with existing alternatives is crucial for understanding its potential clinical positioning.
| Target/Strategy | Mechanism of Action | Examples | Key Advantages | Limitations |
| PTB | Inhibition of RNA processing and translation of oncogenic proteins | siRNA/shRNA (experimental) | Potential to impact multiple oncogenic pathways simultaneously | Early stage of development; delivery of RNAi therapeutics can be challenging |
| PARP | Inhibition of DNA repair in BRCA-mutated tumors | Olaparib, Niraparib | Significant efficacy in patients with BRCA mutations[4] | Primarily effective in a specific subset of patients; resistance can develop[5] |
| Angiogenesis | Inhibition of new blood vessel formation | Bevacizumab | Can be combined with chemotherapy[6] | Modest impact on overall survival; side effects include hypertension and bleeding[6] |
| Folate Receptor-alpha (FR-α) | Antibody-drug conjugate targeting FR-α overexpressing cells | Mirvetuximab soravtansine | Targeted delivery of chemotherapy to cancer cells[4][7] | Efficacy is dependent on high FR-α expression levels[7] |
| Receptor Tyrosine Kinases (e.g., HER2, NTRK) | Inhibition of specific signaling pathways driving cell growth | Trastuzumab (for HER2), Larotrectinib (for NTRK) | High efficacy in tumors with the specific gene alteration[6] | Applicable to a very small percentage of ovarian cancer patients[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
PTB-Mediated Pro-Tumorigenic Signaling
PTB's role in cancer is multifaceted, influencing several key signaling pathways. In various cancers, PTB has been shown to impact the PI3K/AKT pathway and regulate glycolysis, both of which are frequently dysregulated in ovarian cancer.[5][8][9][10][11]
Caption: PTB's role in promoting tumorigenesis through alternative splicing and pathway modulation.
Experimental Workflow for Validating PTB as a Therapeutic Target
The following workflow outlines the key experimental steps to validate the function of PTB in ovarian cancer cells.
Caption: Experimental workflow for assessing the impact of PTB knockdown on ovarian cancer cell lines.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the validation studies of PTB, the following are detailed protocols for the key experiments.
Doxycycline-Inducible siRNA Knockdown of PTB
This method allows for the controlled expression of short hairpin RNA (shRNA) or small interfering RNA (siRNA) to silence the PTB gene.
-
Vector Construction and Lentiviral Production : A lentiviral vector containing a tetracycline-responsive element (TRE) driving the expression of a PTB-targeting shRNA is constructed. A second vector constitutively expressing the Tet-repressor (TetR) is also prepared. Lentiviral particles are produced by co-transfecting these plasmids into a packaging cell line (e.g., HEK293T).[12][13]
-
Transduction of Ovarian Cancer Cells : A2780 ovarian cancer cells are transduced with the lentiviral particles. Stable cell lines are selected using an appropriate antibiotic marker (e.g., puromycin).
-
Induction of shRNA Expression : To induce PTB knockdown, the transduced cells are treated with doxycycline (a tetracycline analog) at a predetermined optimal concentration.
-
Verification of Knockdown : The efficiency of PTB knockdown is confirmed by Western blotting and/or quantitative real-time PCR (qRT-PCR) at various time points after doxycycline induction.
Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a hallmark of transformed cells.
-
Preparation of Agar Layers : A base layer of 0.5-0.8% agar in culture medium is prepared in 6-well plates and allowed to solidify.[4][6][7][14][15]
-
Cell Suspension : A single-cell suspension of the PTB-knockdown and control A2780 cells is prepared.
-
Top Agar Layer : The cells are mixed with a lower concentration of agar (0.3-0.4%) in culture medium and layered on top of the base agar.
-
Incubation and Feeding : The plates are incubated at 37°C in a humidified incubator. The cells are fed 1-2 times per week with fresh culture medium.
-
Colony Staining and Counting : After 2-3 weeks, the colonies are stained with a solution such as crystal violet or nitroblue tetrazolium chloride. The number and size of colonies are quantified using a microscope.[7]
Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Coating of Transwell Inserts : The upper chambers of Transwell inserts (typically with 8 µm pores) are coated with a thin layer of Matrigel, a reconstituted basement membrane extract. The inserts are incubated to allow the Matrigel to solidify.[16][17][18][19][20]
-
Cell Seeding : PTB-knockdown and control A2780 cells are seeded into the upper chamber of the Matrigel-coated inserts in serum-free medium.
-
Chemoattractant : The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
-
Incubation : The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Staining and Quantification : Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invading cells on the lower surface are fixed and stained with crystal violet. The number of invading cells is counted under a microscope.[16][17]
Conclusion
The collective evidence strongly supports the validation of PTB as a legitimate and promising therapeutic target in ovarian cancer. Its overexpression in a majority of epithelial ovarian tumors and the profound anti-tumorigenic effects observed upon its knockdown highlight its critical role in maintaining the malignant phenotype.[1][2] While current targeted therapies for ovarian cancer have made significant strides, they are often limited to specific patient subpopulations. A PTB-targeted therapy holds the potential for broader applicability. The challenge ahead lies in the development of safe and effective strategies to inhibit PTB function in a clinical setting, a pursuit that is warranted by the compelling preclinical data presented in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Knockdown of Polypyrimidine-Tract Binding Protein (PTB) Suppresses Ovarian Tumor Cell Growth and Invasiveness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 8. Roles of PTBP1 in alternative splicing, glycolysis, and oncogensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PTBP1 promotes the growth of breast cancer cells through the PTEN/Akt pathway and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTBP1 and Cancer: From RNA Regulation to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Targeting and monitoring ovarian cancer invasion with an RNAi and peptide delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxycycline-dependent inducible and reversible RNA interference mediated by a single lentivirus vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]
- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 17. snapcyte.com [snapcyte.com]
- 18. corning.com [corning.com]
- 19. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
A Comparative Analysis of Polypyrimidine Tract Binding Protein (PTB) Binding Motifs
This guide provides a comprehensive comparative analysis of the binding motifs for two distinct classes of proteins referred to as PTB: the Polypyrimidine Tract Binding Proteins (PTBP1, also known as hnRNP I) involved in RNA regulation, and proteins containing the Phosphotyrosine Binding (PTB) domain, which are critical components of signal transduction pathways. This document is intended for researchers, scientists, and drug development professionals interested in the specificity and function of these important molecular interactions.
Two Distinct PTB Worlds: RNA-Binding vs. Peptide-Binding
It is crucial to distinguish between the two types of "PTB":
-
Polypyrimidine Tract Binding Protein (PTBP1): An RNA-binding protein that plays a key role in the regulation of pre-mRNA splicing, polyadenylation, and translation. It recognizes pyrimidine-rich sequences in RNA.
-
Phosphotyrosine Binding (PTB) Domain: A protein module found in various adaptor and signaling proteins that recognizes and binds to short peptide motifs, often containing a phosphorylated tyrosine residue.
This guide will comparatively analyze the binding motifs for both, highlighting their differences in sequence, structure, affinity, and the experimental methodologies used to study them.
Section 1: Polypyrimidine Tract Binding Protein (PTBP1) - The RNA Regulator
PTBP1 is a crucial regulator of gene expression, primarily acting as a splicing repressor. It contains four RNA Recognition Motifs (RRMs) that mediate its interaction with RNA.
Data Presentation: PTBP1-RNA Binding Affinities
The binding affinity of PTBP1 to its RNA targets is influenced by the sequence, structure, and spacing of pyrimidine-rich motifs. The four RRMs of PTBP1 exhibit cooperative and distinct binding preferences.
| PTBP1 Construct | RNA Target Sequence/Structure | Apparent Dissociation Constant (Kd) | Experimental Method |
| Full-length PTBP1 | c-src N1 exon 3' splice site (contains two CUUCUCUCU elements) | ~50 nM | Electrophoretic Mobility Shift Assay (EMSA) |
| RRM3 | GABA-A γ2 pre-mRNA intron (single-stranded polypyrimidine tract) | ~50-fold weaker than PTB1:34 | Electrophoretic Mobility Shift Assay (EMSA)[1] |
| RRM3 and RRM4 (PTB1:34) | GABA-A γ2 pre-mRNA intron (single-stranded polypyrimidine tract) | High affinity (binding observed at 10 nM) | Electrophoretic Mobility Shift Assay (EMSA)[1] |
| RRM1 and RRM2 (PTB1:12) | Short (U/C) tracts in hairpin loops | Preferential Binding | Not Quantified[2] |
| RRM3 and RRM4 (PTB1:34) | Longer, flexible single-stranded (U/C) tracts | Preferential Binding | Not Quantified[2] |
Note: The binding of PTBP1 is often cooperative, with multiple motifs enhancing the overall binding affinity[3]. The optimal binding substrates for PTBP1 often contain motifs like UCUUC embedded within longer pyrimidine-rich contexts.
Experimental Protocols for Studying PTBP1-RNA Interactions
SELEX is an in vitro method used to identify high-affinity RNA sequences for a specific RNA-binding protein from a large random library.
Protocol Outline:
-
Library Preparation: A large, random library of RNA oligonucleotides (typically 20-40 random nucleotides) flanked by constant regions for PCR amplification is synthesized.
-
Binding Reaction: The RNA library is incubated with purified recombinant PTBP1 protein to allow for the formation of PTBP1-RNA complexes.
-
Partitioning: The PTBP1-RNA complexes are separated from the unbound RNA. This can be achieved through methods like nitrocellulose filter binding (protein-RNA complexes are retained) or by using tagged PTBP1 and affinity purification.
-
Elution and Reverse Transcription: The bound RNA molecules are eluted and reverse transcribed into cDNA.
-
PCR Amplification: The cDNA is amplified by PCR using primers complementary to the constant regions.
-
In Vitro Transcription: The amplified DNA is transcribed back into an enriched RNA pool for the next round of selection.
-
Iteration: Steps 2-6 are repeated for several rounds (typically 5-15), with increasing stringency in the binding and washing conditions to enrich for the highest affinity binders.
-
Sequencing and Analysis: The enriched RNA pool from the final rounds is sequenced, and the sequences are analyzed to identify consensus binding motifs.
CLIP-seq is an in vivo method to identify the RNA targets of a specific RNA-binding protein at a transcriptome-wide level.
Protocol Outline:
-
UV Cross-linking: Cells or tissues are exposed to UV light to create covalent cross-links between PTBP1 and the RNA molecules it is bound to in vivo.
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and PTBP1-RNA complexes are immunoprecipitated using an antibody specific to PTBP1.
-
RNase Digestion: The immunoprecipitated material is treated with RNase to partially digest the RNA, leaving only the short RNA fragments protected by PTBP1 binding.
-
Protein Digestion: The PTBP1 protein is digested using proteinase K, leaving the cross-linked RNA fragment.
-
RNA Library Preparation: The isolated RNA fragments are reverse transcribed into cDNA, and sequencing adapters are ligated.
-
High-Throughput Sequencing: The cDNA library is sequenced using next-generation sequencing platforms.
-
Data Analysis: The sequencing reads are mapped to the genome/transcriptome to identify the binding sites of PTBP1. Motif analysis of these binding sites reveals the consensus binding sequences.
EMSA is an in vitro technique used to detect and quantify the interaction between a protein and a nucleic acid molecule.
Protocol Outline:
-
Probe Labeling: A short RNA oligonucleotide containing the putative PTBP1 binding motif is labeled, typically with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Binding Reaction: The labeled RNA probe is incubated with purified PTBP1 protein in a binding buffer.
-
Non-denaturing Gel Electrophoresis: The reaction mixture is loaded onto a non-denaturing polyacrylamide gel.
-
Detection: The positions of the free RNA probe and the protein-RNA complex are visualized. The protein-RNA complex will migrate more slowly than the free probe, resulting in a "shifted" band.
-
Quantitative Analysis: By titrating the concentration of PTBP1, the dissociation constant (Kd) of the interaction can be estimated. Competition assays with unlabeled RNA can be used to determine the specificity of the interaction.
Visualization of PTBP1-Regulated Alternative Splicing
The following diagram illustrates a common mechanism of PTBP1-mediated splicing repression, where PTBP1 binding to polypyrimidine tracts in the intron flanking an alternative exon prevents the binding of essential splicing factors, leading to exon skipping.
References
A Comparative Guide to the Splicing Targets of PTBP1 and PTBP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the splicing targets of Polypyrimidine Tract Binding Protein 1 (PTBP1) and Polypyrimidine Tract Binding Protein 2 (PTBP2), two paralogous RNA binding proteins crucial for neuronal development and gene expression. Understanding their distinct and overlapping roles in alternative splicing is critical for research in neurobiology and the development of novel therapeutics for neurological disorders.
Redundancy and Specificity in Splicing Regulation
PTBP1 and PTBP2, despite sharing 74% sequence identity, exhibit both redundant and specific functions in regulating pre-mRNA splicing.[1] While PTBP1 is widely expressed in non-neuronal tissues and neuronal progenitor cells, its expression is downregulated during neuronal differentiation, coinciding with the upregulation of PTBP2.[1] This switch is a key event in reprogramming neuronal splicing.[1]
Studies have shown that PTBP1 can partially compensate for the loss of PTBP2 during brain development, highlighting their redundant roles.[2][3] However, this compensation is not complete, indicating that each protein has distinct functions.[2][3] Many developmentally regulated exons show different sensitivities to PTBP1 and PTBP2.[2][3] For instance, certain exons are more strongly repressed by PTBP1 than by PTBP2.[1] This differential regulation is critical for the precise temporal control of protein isoform expression during neuronal maturation.
Interestingly, the differential targeting of exons by PTBP1 and PTBP2 does not appear to stem from differences in their RNA binding preferences.[2] iCLIP-seq (individual-nucleotide resolution UV crosslinking and immunoprecipitation followed by sequencing) data reveals that the two paralogs have highly similar RNA binding profiles across the transcriptome.[2][4] This suggests that the specificity of their splicing regulation is likely determined by interactions with different protein cofactors.[5][2]
Comparative Analysis of Splicing Targets
The following table summarizes the key differences and similarities in the splicing targets and regulatory functions of PTBP1 and PTBP2 based on experimental data.
| Feature | PTBP1 | PTBP2 | Key Findings |
| Expression Pattern | Ubiquitously expressed, but absent in mature neurons and muscle cells.[1] | Primarily expressed in differentiating neurons and testis.[1] | The switch from PTBP1 to PTBP2 expression is a hallmark of neuronal differentiation.[1] |
| Splicing Function | Primarily a splicing repressor, but can also act as an enhancer.[5][1] | Also primarily a splicing repressor, with some enhancer activity.[5] | Both proteins regulate a large, overlapping set of alternative exons.[2][6] |
| Target Exon Sensitivity | Some exons are more sensitive to repression by PTBP1.[1][7] | Other exons are more sensitive to PTBP2.[2] | Differential sensitivity contributes to the temporal regulation of splicing during development.[2] |
| RNA Binding | Binds to pyrimidine-rich sequences.[7] | Binds to similar pyrimidine-rich sequences.[2] | iCLIP-seq data shows a high correlation (R² values ranging from 0.797 to 0.949) between PTBP1 and PTBP2 binding sites, indicating extensive overlap.[2][4] |
| Cofactor Interactions | Interacts with a distinct set of proteins, including many involved in mRNA processing and splicing regulation.[5] | Interacts with a different set of proteins, with fewer known splicing factors identified under certain in vitro conditions.[5] | Differential cofactor binding is a likely determinant of their specific regulatory activities.[5][2] |
| Notable Targets | Represses the neuronal-specific c-Src N1 exon.[5] Represses Pbx1 exon 7 in embryonic stem cells.[8] | Does not repress the c-Src N1 exon. Regulates splicing of synaptic and cytoskeletal proteins. | The differential regulation of key exons like c-Src N1 highlights their distinct functional roles. |
Experimental Methodologies
The identification and comparison of PTBP1 and PTBP2 splicing targets have been primarily achieved through a combination of high-throughput sequencing techniques and in vitro splicing assays.
RNA-Seq (RNA Sequencing)
RNA-Seq is used to profile the transcriptome and quantify changes in alternative splicing upon perturbation of PTBP1 or PTBP2 expression.
Experimental Protocol:
-
RNA Extraction: Total RNA is isolated from cells or tissues of interest (e.g., wild-type, PTBP1 knockout, PTBP2 knockout).
-
Library Preparation: mRNA is enriched and fragmented. cDNA is synthesized, and sequencing adapters are ligated to the ends of the cDNA fragments.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Splicing analysis software (e.g., GeneSplice) is used to identify and quantify alternative splicing events (e.g., cassette exon inclusion, measured as Percent Spliced In or PSI).[2]
iCLIP-Seq (individual-nucleotide resolution UV Crosslinking and Immunoprecipitation followed by Sequencing)
iCLIP-seq is a powerful technique to identify the precise RNA binding sites of a protein of interest across the transcriptome.
Experimental Protocol:
-
UV Crosslinking: Cells or tissues are irradiated with UV light to covalently crosslink proteins to their bound RNA molecules.[9][10][11]
-
Immunoprecipitation: Cell lysates are treated with RNase to fragment the RNA. An antibody specific to the protein of interest (e.g., PTBP1 or PTBP2) is used to immunoprecipitate the protein-RNA complexes.[2][9][12]
-
RNA End-Labeling and Ligation: The 3' ends of the crosslinked RNA fragments are dephosphorylated and ligated to an adapter.
-
Protein Digestion and Reverse Transcription: The protein is digested with proteinase K, leaving a small peptide at the crosslink site. The RNA is then reverse transcribed into cDNA. The reverse transcriptase often truncates at the peptide-RNA adduct, allowing for nucleotide-resolution mapping of the binding site.[11]
-
Library Preparation and Sequencing: The cDNA is circularized, amplified, and sequenced.
-
Data Analysis: Sequencing reads are mapped to the genome, and the positions of crosslink sites are identified to determine the protein's binding sites.[2]
Visualizing Regulatory Logic and Workflows
The following diagrams illustrate the key regulatory relationships and experimental workflows discussed in this guide.
Caption: PTBP1 and PTBP2 expression dynamics during neuronal development.
Caption: Model for PTBP1 and PTBP2 splicing specificity.
Caption: Simplified workflow for iCLIP-seq.
Conclusion
PTBP1 and PTBP2 are critical regulators of alternative splicing with both overlapping and distinct target repertoires. While their RNA binding preferences are remarkably similar, their differential interactions with cofactor proteins likely drive their specific functions in neuronal development and other biological processes. A deeper understanding of these protein-protein interactions will be key to unraveling the complexities of splicing regulation and may provide novel avenues for therapeutic intervention in diseases associated with aberrant splicing. The experimental approaches outlined in this guide provide a robust framework for further investigation into the regulatory networks governed by these important RNA binding proteins.
References
- 1. Multiple determinants of splicing repression activity in the polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTBP1 and PTBP2 serve both specific and redundant functions in neuronal pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTBP1 and PTBP2 Serve Both Specific and Redundant Functions in Neuronal Pre-mRNA Splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polypyrimidine tract binding proteins PTBP1 and PTBP2 interact with distinct proteins under splicing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Prediction of PTBP1 Binding and Splicing Targets Reveals Unexpected Features of Its RNA Recognition and Function | PLOS Computational Biology [journals.plos.org]
- 8. The splicing regulator PTBP1 controls the activity of the transcription factor Pbx1 during neuronal differentiation | eLife [elifesciences.org]
- 9. IDENTIFYING THE RNA TARGETS OF RNA BINDING PROTEINS WITH CLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and computational considerations in the study of RNA binding protein-RNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for comprehensive experimental identification of RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical considerations on performing and analyzing CLIP-seq experiments to identify transcriptomic-wide RNA-Protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Polypyrimidine Tract Binding Protein (PTB) in Viral Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Polypyrimidine Tract Binding Protein (PTB), a cellular RNA-binding protein, plays a multifaceted and often contradictory role in the replication of a diverse range of viruses. Understanding its function is critical for elucidating viral life cycles and developing novel antiviral strategies. This guide provides a comparative analysis of PTB's involvement in viral replication, contrasting its supportive and restrictive functions with supporting experimental data and detailed methodologies.
PTB as a Pro-Viral Factor: An IRES-Transacting Factor (ITAF)
In many viral families, particularly those with positive-sense RNA genomes like Picornaviridae (e.g., Poliovirus, Rhinovirus) and Flaviviridae (e.g., Hepatitis C Virus, Dengue Virus), PTB acts as a crucial IRES-transacting factor (ITAF). These viruses utilize an Internal Ribosome Entry Site (IRES) within their 5' untranslated region (UTR) to initiate cap-independent translation of their polyprotein. PTB facilitates this process by binding to the IRES, which is thought to stabilize the RNA structure and aid in the recruitment of the ribosomal machinery.
Comparative Analysis of PTB's Pro-Viral Activity
The reliance on PTB for efficient IRES-mediated translation varies among different viruses and even between different PTB isoforms (PTB1, PTB2, and PTB4). The following table summarizes quantitative data from studies investigating the impact of PTB on the replication of several key viruses.
| Virus Family | Virus | Experimental System | Effect of PTB Knockdown/Depletion | Alternative ITAFs |
| Picornaviridae | Poliovirus (PV) | HeLa Cells | Significant reduction in viral protein synthesis and plaque formation.[1][2] | Poly(rC) binding protein 2 (PCBP2), SRp20, La autoantigen.[1][2][3] |
| Human Rhinovirus (HRV) | HeLa Cells | Strong inhibition of IRES-mediated translation. | PCBP2, Unr. | |
| Flaviviridae | Hepatitis C Virus (HCV) | HuH-7 Cells | ~50% reduction in IRES activity.[4] | La autoantigen, PCBP2, hnRNP L. |
| Dengue Virus (DENV) | BHK-21 Cells | PTB1 overexpression significantly stimulates IRES activity. | PTB2 and PTB4 also stimulate, but to a lesser extent than PTB1. |
PTB as an Anti-Viral Factor: A Replication Inhibitor
Conversely, for some viruses, PTB can act as a host restriction factor, impeding viral replication. A prime example is the Human Cytomegalovirus (HCMV), a member of the Herpesviridae family. In HCMV-infected cells, PTB has been shown to negatively regulate viral gene expression, leading to a decrease in the production of infectious virus particles. The proposed mechanism involves PTB interfering with the splicing of major immediate-early (MIE) gene transcripts, which are essential for initiating the lytic replication cycle.
Comparative Analysis of PTB's Anti-Viral Activity
The inhibitory effect of PTB on HCMV replication highlights its diverse regulatory functions. The table below presents data on the anti-viral role of PTB.
| Virus Family | Virus | Experimental System | Effect of PTB Knockdown/Overexpression | Proposed Mechanism of Inhibition |
| Herpesviridae | Human Cytomegalovirus (HCMV) | Human Fibroblasts | Knockdown of PTB leads to an increase in viral protein expression and viral titers. | Interference with the splicing of major immediate-early (MIE) gene transcripts. |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the role of PTB in viral replication.
siRNA-Mediated Knockdown of PTB
This protocol describes the use of small interfering RNA (siRNA) to specifically reduce the expression of PTB in cultured cells.
-
Materials:
-
Mammalian cell line (e.g., HeLa, HuH-7, HFF)
-
Cell culture medium and supplements
-
siRNA targeting PTB and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
For each well, dilute 20 pmol of siRNA in 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of transfection reagent in 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL siRNA-lipid complex to each well.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Verify PTB knockdown efficiency by Western blot analysis before proceeding with viral infection.
-
Luciferase Reporter Assay for IRES Activity
This assay quantifies the activity of a viral IRES by measuring the expression of a downstream reporter gene, typically luciferase.[5][6][7][8][9]
-
Materials:
-
Bicistronic reporter plasmid containing the viral IRES upstream of a firefly luciferase (FLuc) gene and a cap-dependent Renilla luciferase (RLuc) gene.
-
PTB knockdown or control cells.
-
Transfection reagent for plasmids.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect the bicistronic reporter plasmid into PTB knockdown and control cells.
-
Incubate for 24-48 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add Luciferase Assay Reagent II (for FLuc) to a sample of the cell lysate in a luminometer tube and measure the luminescence.
-
Add Stop & Glo Reagent (for RLuc) to the same tube and measure the luminescence again.
-
Calculate the IRES activity as the ratio of FLuc to RLuc luminescence. Normalize the results to the control cells.
-
Plaque Assay for Viral Titer Determination
This technique is used to quantify the number of infectious virus particles in a sample.[1][4][10][11][12]
-
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates.
-
Serial dilutions of the virus stock.
-
Overlay medium (e.g., containing 1% agarose or methylcellulose in culture medium).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
-
Procedure:
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Infect the cells with 200 µL of each viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubate the plates at 37°C until plaques (zones of cell death) are visible (typically 3-14 days, depending on the virus).
-
Fix the cells with 10% formaldehyde for at least 4 hours.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Co-Immunoprecipitation (Co-IP) of PTB and Viral RNA
This method is used to determine if PTB directly interacts with viral RNA within infected cells.[2][13][14][15]
-
Materials:
-
Virus-infected cells.
-
Lysis buffer (e.g., RIPA buffer) with protease and RNase inhibitors.
-
Anti-PTB antibody and a control IgG antibody.
-
Protein A/G magnetic beads.
-
RNA extraction kit.
-
RT-qPCR reagents.
-
-
Procedure:
-
Lyse the virus-infected cells and pre-clear the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-PTB antibody or control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
Wash the beads extensively to remove unbound material.
-
Elute the complexes from the beads.
-
Extract the RNA from the eluted complexes.
-
Perform RT-qPCR using primers specific for the viral RNA to determine if it was co-immunoprecipitated with PTB.
-
Conclusion
The role of PTB in viral replication is highly context-dependent, acting as a critical co-factor for some viruses while inhibiting others. Its function as an ITAF for numerous RNA viruses makes it an attractive target for broad-spectrum antiviral therapies. However, its essential roles in cellular processes necessitate a careful and targeted approach to avoid off-target effects. Conversely, understanding how some viruses are restricted by PTB could lead to novel therapeutic strategies that enhance this natural host defense mechanism. Further research into the specific interactions between PTB isoforms and different viral RNAs, as well as its interplay with other host factors, will be crucial for a complete understanding of its impact on viral pathogenesis and for the development of effective antiviral interventions.
References
- 1. Inhibition of Poliovirus-Induced Cleavage of Cellular Protein PCBP2 Reduces the Levels of Viral RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Protein Modification by Poliovirus: the Two Faces of Poly(rC)-Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct poly(rC) binding protein KH domain determinants for poliovirus translation initiation and viral RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of human cytomegalovirus replication in a human retinal epithelial cell model by antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hnRNP A1 mediates the activation of the IRES-dependent SREBP-1a mRNA translation in response to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inhibition of human cytomegalovirus replication by interferon alpha can involve multiple anti-viral factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human cytomegalovirus lytic infection inhibits replication-dependent histone synthesis and requires stem loop binding protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A BMPR2/YY1 Signaling Axis Is Required for Human Cytomegalovirus Latency in Undifferentiated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. asu.elsevierpure.com [asu.elsevierpure.com]
Unraveling the Expression Landscape of PTB Proteins in B-Cell Acute Lymphoblastic Leukemia Subtypes
A Comparative Guide for Researchers and Drug Development Professionals
In the complex landscape of B-cell acute lymphoblastic leukemia (B-ALL), understanding the molecular drivers that differentiate its various subtypes is paramount for the development of targeted therapies. Among the intricate network of regulatory molecules, Polypyrimidine Tract Binding Proteins (PTBs), including PTBP1 and PTBP3, have emerged as key players in post-transcriptional gene regulation. This guide provides a comparative analysis of PTB expression levels across different B-ALL subtypes, supported by experimental data, to aid researchers in their quest for novel therapeutic targets.
Comparative Analysis of PTBP1 Expression in B-ALL Subtypes
Recent research leveraging large patient cohorts has revealed a heterogeneous expression pattern of PTBP1 across various molecular subtypes of B-ALL. An analysis of 706 B-ALL patient samples from the St. Jude Cloud database demonstrated that while PTBP1 is generally highly expressed, its levels vary significantly among subtypes.[1][2] This differential expression suggests a subtype-specific role for PTBP1 in the pathophysiology of B-ALL.
The following table summarizes the relative expression levels of PTBP1 mRNA in prominent B-ALL subtypes, as inferred from publicly available data.[1][2] The expression levels are categorized as High, Medium, or Low based on the visual analysis of boxplot data from the study "Analysis of RBP expression and binding sites identifies PTBP1 as a regulator of CD19 expression in B-ALL".
| B-ALL Subtype | PTBP1 mRNA Expression Level |
| DUX4-rearranged | High |
| ETV6-RUNX1 | High |
| Hyperdiploid | High |
| KMT2A-rearranged | High |
| PAX5-altered | High |
| Ph-like (BCR-ABL1-like) | High |
| TCF3-PBX1 | High |
| ZNF384-rearranged | Relatively Lower than other subtypes |
This qualitative summary is based on the graphical representation of RNA-Seq data from 706 B-ALL samples. For precise quantitative values, direct analysis of the St. Jude Cloud dataset is recommended.
While comprehensive comparative data for PTBP3 expression across all B-ALL subtypes is not as readily available, studies on normal B-cell development indicate that both PTBP1 and PTBP3 are expressed in mature B-cells, with PTBP3 being predominantly found in hematopoietic cells.[3] Further research is warranted to elucidate the specific expression patterns of PTBP3 in the context of B-ALL subtypes.
Experimental Protocols
The quantitative data on PTBP1 expression in B-ALL subtypes was primarily generated through the analysis of RNA-sequencing (RNA-Seq) data. Below are the generalized methodologies employed in such studies.
RNA-Sequencing (RNA-Seq) for Gene Expression Profiling
Objective: To quantify the mRNA expression levels of PTBP1 and other genes across a large cohort of B-ALL patient samples representing various subtypes.
Methodology:
-
Sample Collection and RNA Extraction: Bone marrow or peripheral blood samples are collected from B-ALL patients at diagnosis. Total RNA is extracted from leukemic blasts using standard commercially available kits. RNA quality and integrity are assessed using spectrophotometry and capillary electrophoresis.
-
Library Preparation: High-quality RNA is used to construct sequencing libraries. This process typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the RNA. The fragmented RNA is then reverse transcribed into cDNA, and sequencing adapters are ligated to the ends of the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
The raw sequencing reads are aligned to a reference human genome.
-
Gene expression is quantified by counting the number of reads that map to each gene.
-
The read counts are then normalized to account for differences in sequencing depth and gene length, often using methods like Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Tools such as DESeq2 may be used for differential expression analysis between subtypes.[1]
-
Quantitative Real-Time PCR (qRT-PCR) for Validation
Objective: To validate the expression levels of specific genes, such as PTBP1, in a smaller cohort of samples or in cell lines.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted as described above and reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Primer Design: Gene-specific primers for PTBP1 and a stable housekeeping gene (for normalization) are designed and validated.
-
qPCR Reaction: The qPCR reaction is set up with cDNA, primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative expression of the target gene is calculated using the ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for Protein Expression Analysis
Objective: To determine the protein levels of PTBP1 and PTBP3 in B-ALL cell lines or patient samples.
Methodology:
-
Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PTBP1 or PTBP3. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling and Functional Implications of PTB in B-ALL
PTB proteins are crucial regulators of RNA processing, including alternative splicing, mRNA stability, and translation. Their differential expression in B-ALL subtypes likely contributes to the distinct phenotypes and clinical behaviors of these leukemias. The following diagram illustrates a generalized workflow for how altered PTB expression can impact B-cell biology and potentially contribute to leukemogenesis.
Caption: Workflow of PTB's role in B-ALL pathogenesis.
This guide highlights the importance of PTBP1 as a differentially expressed RNA binding protein in B-ALL subtypes. The observed heterogeneity in its expression levels presents a compelling rationale for further investigation into its role as a potential biomarker and therapeutic target. Future studies focusing on the precise molecular consequences of altered PTB expression in each B-ALL subtype will be crucial for translating these findings into clinical applications.
References
Functional Crossroads: A Comparative Guide to PTB Orthologs Across Species
An objective analysis of the performance and experimental validation of Polypyrimidine Tract-Binding (PTB) protein orthologs for researchers, scientists, and drug development professionals.
Polypyrimidine tract-binding protein (PTB), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is a crucial RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation. Its functions, which include the regulation of alternative splicing, mRNA stability, and translation, are vital for numerous cellular processes. This guide provides a functional comparison of PTB orthologs across various species, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this multifaceted protein family.
Functional Comparison of PTB Orthologs
The PTB protein family comprises multiple paralogs with both overlapping and distinct functions that have evolved across different species. The primary members of this family are PTBP1, PTBP2 (also known as nPTB or brPTB), and PTBP3 (also known as ROD1). While PTBP1 is widely expressed, PTBP2 is predominantly found in neuronal cells and testes, and PTBP3 is expressed in hematopoietic cells.[1] Rodents possess an additional paralog, smPTB.[1] These paralogs share over 70% amino acid sequence identity and a conserved structure of four RNA recognition motifs (RRMs).[1]
The primary and most studied function of PTB proteins is the regulation of alternative splicing, where they typically act as splicing repressors.[1] They achieve this by binding to pyrimidine-rich sequences in pre-mRNA, often leading to the exclusion of specific exons from the mature mRNA. However, the repressive activity can differ between paralogs. For instance, on certain exons, PTBP1 exhibits a stronger splicing repression activity than PTBP2.[2] This differential activity is not solely dependent on RNA binding affinity but is also influenced by interactions with various protein co-factors.[3]
While PTBP1 and PTBP2 display similar RNA binding patterns across the transcriptome, their distinct regulatory activities are thought to arise from differential interactions with co-regulators.[3] For example, the PTBP1 cofactor Raver1 has been shown to bind more strongly to PTBP1 than to PTBP2.[3] This highlights the importance of the protein interaction landscape in determining the specific functions of PTB paralogs.
Beyond splicing, PTB proteins are involved in other aspects of RNA metabolism, including the regulation of mRNA stability and IRES-dependent translation. The functional conservation of PTB's primary structure from flies to humans suggests that its fundamental roles in RNA metabolism are evolutionarily ancient.
Data Presentation
Table 1: Tissue-Specific Expression of PTB Paralogs in Mammals
| Paralog | Primary Tissue/Cell Type of Expression |
| PTBP1 | Ubiquitously expressed in many tissues |
| PTBP2 (nPTB) | Neurons, Testis[1] |
| PTBP3 (ROD1) | Hematopoietic cells[1] |
Table 2: Comparative Splicing Repression of PTBP1 and PTBP2 on a Model Exon
| Protein | Repression Index (Slope of PSI vs. Protein Level) |
| PTBP1.4 | High |
| PTBP2 | Low |
| Data is qualitative and based on findings that PTBP1 is a more potent repressor than PTBP2 for certain exons. The "Repression Index" is a conceptual metric derived from studies showing a dose-dependent decrease in Percent Spliced In (PSI) with increasing protein concentration, with PTBP1 showing a steeper slope.[2] |
Table 3: RNA Binding Characteristics of PTBP1 and PTBP2
| Feature | Observation |
| Binding to extended pyrimidine-rich RNA | Similar high affinity for both PTBP1 and PTBP2[2] |
| Binding to shorter RNA motifs | Differences in binding affinity observed[2] |
| Overall in vivo binding sites (iCLIP) | Extensive overlap between PTBP1 and PTBP2 binding sites[3] |
| Quantitative Kd values for a direct cross-species comparison on identical target sequences are not readily available in the surveyed literature. |
Experimental Protocols
In Vitro Splicing Assay
This assay is used to assess the ability of PTB orthologs to regulate the splicing of a target pre-mRNA in a cell-free system.
1. Preparation of Radiolabeled Pre-mRNA:
-
A DNA template containing the target exon and flanking intronic sequences, including PTB binding sites, is cloned into a vector with a T7 or SP6 promoter.
-
The pre-mRNA is transcribed in vitro using the corresponding RNA polymerase in the presence of [α-³²P]UTP to generate a radiolabeled transcript.
-
The transcript is purified by denaturing polyacrylamide gel electrophoresis (PAGE).
2. Splicing Reaction:
-
The splicing reaction is assembled in a buffer containing HeLa or other appropriate nuclear extract, ATP, and an ATP-regenerating system.
-
Purified recombinant PTB orthologs are added to the reaction at varying concentrations.
-
The reaction is incubated at 30°C for a specified time (e.g., 2 hours).
3. Analysis of Splicing Products:
-
The reaction is stopped, and the RNA is extracted.
-
The RNA products (pre-mRNA, splicing intermediates, and mature mRNA) are separated by denaturing PAGE.
-
The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA species.
-
The percentage of exon inclusion (Percent Spliced In or PSI) is quantified by measuring the intensity of the bands corresponding to the spliced isoforms.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively and quantitatively assess the binding of PTB orthologs to specific RNA sequences.
1. Preparation of Labeled RNA Probe:
-
A short RNA oligonucleotide containing the putative PTB binding site is synthesized.
-
The RNA probe is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.
-
The labeled probe is purified from unincorporated nucleotides.
2. Binding Reaction:
-
Purified recombinant PTB orthologs are incubated with the labeled RNA probe in a binding buffer containing non-specific competitors (e.g., heparin or tRNA) to reduce non-specific binding.
-
For competition assays, unlabeled specific or non-specific RNA oligonucleotides are added to the reaction.
3. Electrophoresis and Detection:
-
The binding reactions are loaded onto a native polyacrylamide gel.
-
Electrophoresis is carried out under non-denaturing conditions to separate the free RNA probe from the protein-RNA complexes.
-
The gel is dried and exposed to a phosphor screen or X-ray film.
-
The fraction of bound probe is quantified to determine the apparent dissociation constant (Kd).
In Vivo Cross-linking and Immunoprecipitation (CLIP)
CLIP is a powerful technique to identify the in vivo RNA targets of a specific RNA-binding protein.
1. In Vivo UV Cross-linking:
-
Cells or tissues are exposed to UV light to induce covalent cross-links between proteins and RNA that are in close proximity.
2. Immunoprecipitation:
-
The cells are lysed, and the RNA is partially fragmented.
-
An antibody specific to the PTB ortholog of interest is used to immunoprecipitate the protein-RNA complexes.
3. RNA Purification and Library Preparation:
-
The protein is digested with proteinase K, leaving a small peptide adduct at the cross-link site.
-
RNA adapters are ligated to the ends of the purified RNA fragments.
-
The RNA is reverse transcribed into cDNA and amplified by PCR to generate a sequencing library.
4. High-Throughput Sequencing and Analysis:
-
The cDNA library is sequenced using a high-throughput sequencing platform.
-
The sequencing reads are mapped to the genome to identify the specific binding sites of the PTB ortholog.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Crossregulation and Functional Redundancy between the Splicing Regulator PTB and Its Paralogs nPTB and ROD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple determinants of splicing repression activity in the polypyrimidine tract binding proteins, PTBP1 and PTBP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTBP1 and PTBP2 serve both specific and redundant functions in neuronal pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Pentoxifylline on Specific mRNA Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pentoxifylline's (PTB) effects on specific mRNA targets implicated in various pathological processes. We will delve into its impact on key inflammatory and cell cycle-associated mRNAs, compare its performance with alternative therapeutic agents, and provide detailed experimental protocols for validation.
Pentoxifylline's Effect on Tumor Necrosis Factor-alpha (TNF-α) mRNA
Pentoxifylline is well-documented for its ability to suppress the expression of the pro-inflammatory cytokine TNF-α. This effect is primarily achieved through the inhibition of TNF-α mRNA transcription.
Data Presentation: PTB vs. TNF-α Inhibitors
| Compound | Mechanism of Action | Reported Effect on TNF-α mRNA | Cell/Tissue Type | Citation |
| Pentoxifylline (PTB) | Phosphodiesterase inhibitor, leading to increased intracellular cAMP. | Inhibition of spontaneous TNF-α production by up to 98%. | Human alveolar macrophages | [1] |
| Inhibition of LPS-induced TNF-α mRNA accumulation. | Human peripheral blood mononuclear cells | [2] | ||
| Infliximab | Monoclonal antibody that neutralizes TNF-α protein. | Induces a decrease in TNF-α mRNA levels in patients with high baseline expression. | Peripheral blood of Rheumatoid Arthritis patients | [3][4] |
| Adalimumab | Fully human monoclonal antibody that blocks TNF-α interaction with its receptors. | Reduces TNF-α transcription activity. | Normal human dermal fibroblasts | [5] |
| Etanercept | Fusion protein that acts as a decoy receptor for TNF-α. | Influences TNF-α gene transcription, with response potentially linked to promoter polymorphisms. | N/A | [6][7] |
Experimental Protocol: Quantitative Real-Time PCR (RT-qPCR) for TNF-α mRNA
This protocol outlines the steps to quantify the relative expression of TNF-α mRNA in cells treated with Pentoxifylline.
1. Cell Culture and Treatment:
-
Culture target cells (e.g., RAW 264.7 macrophages) to 70-80% confluency.
-
Treat cells with desired concentrations of Pentoxifylline (e.g., 0.1 mM, 1 mM) or a vehicle control for a specified time (e.g., 6, 12, 24 hours).
-
For positive control, stimulate cells with lipopolysaccharide (LPS) at 1 µg/mL.
2. RNA Extraction:
-
Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA following the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (A260/A280 ratio) and by running an aliquot on a denaturing agarose gel to check for integrity.
3. cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers.
-
The reaction mixture typically includes RNA, primers, dNTPs, reverse transcriptase buffer, and the enzyme.
-
Incubate at the recommended temperature and time (e.g., 42°C for 60 minutes), followed by enzyme inactivation.
4. Real-Time PCR:
-
Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.
-
TNF-α Forward Primer: 5'-CCCAGGCAGTCAGATCATCTTC-3'
-
TNF-α Reverse Primer: 5'-AGCTGCCCCTCAGCTTGA-3'
-
Run the reaction on a real-time PCR instrument with a standard cycling protocol: initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension.[8]
-
Include a melting curve analysis to verify the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for TNF-α and the housekeeping gene in both treated and control samples.
-
Calculate the relative quantification of TNF-α mRNA expression using the 2-ΔΔCt method.
Signaling Pathway and Experimental Workflow
Caption: PTB inhibits PDE, increasing cAMP and PKA, which in turn inhibits the NF-κB pathway, reducing TNF-α mRNA transcription.
Caption: Experimental workflow for quantifying TNF-α mRNA levels using RT-qPCR.
Pentoxifylline's Effect on Transforming Growth Factor-beta1 (TGF-β1) mRNA
PTB has been shown to exert anti-fibrotic effects by downregulating the expression of TGF-β1, a key cytokine in fibrosis development.
Data Presentation: PTB vs. TGF-β1 Inhibitors
| Compound | Mechanism of Action | Reported Effect on TGF-β1 mRNA | Cell/Tissue Type | Citation |
| Pentoxifylline (PTB) | Multiple, including inhibition of TNF-α production. | Decrease in TGF-β1 content by 19.71% (high dose). | Mouse liver with Schistosomiasis japonica | [9] |
| Decrease in liver TGF-β1 gene expression. | Rat liver post-hepatectomy | [6] | ||
| Galunisertib (LY2157299) | Small molecule inhibitor of TGF-β receptor I (TGF-βRI) kinase. | Attenuates fibrotic gene expression, including those downstream of TGF-β1 signaling. | Human dermal fibroblasts | [10] |
| Trabedersen (AP 12009) | Antisense oligodeoxynucleotide targeting TGF-β2 mRNA. | Reduces TGF-β2 secretion (a TGF-β isoform). | Human pancreatic cancer cell lines | [11] |
Experimental Protocol: Northern Blot for TGF-β1 mRNA
This protocol provides a method for the qualitative and semi-quantitative analysis of TGF-β1 mRNA levels.
1. RNA Isolation and Quantification:
-
Isolate total RNA from treated and control cells or tissues as described in the RT-qPCR protocol.
-
Quantify the RNA and ensure its integrity.
2. Denaturing Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel containing formaldehyde to denature the RNA.
-
Mix at least 10 µg of total RNA from each sample with a loading buffer containing formamide and formaldehyde.[2]
-
Denature the RNA samples by heating at 65°C for 10 minutes, followed by immediate chilling on ice.[2]
-
Load the samples onto the gel and run at a constant voltage until the dye front has migrated sufficiently.
3. RNA Transfer:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.
4. Probe Labeling and Hybridization:
-
Prepare a labeled probe specific for TGF-β1 mRNA. This can be a DNA fragment labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., DIG).
-
Pre-hybridize the membrane in a hybridization solution to block non-specific binding sites.
-
Add the labeled probe to the hybridization solution and incubate overnight at the appropriate temperature (e.g., 42°C or 68°C depending on the probe and buffer).
5. Washing and Detection:
-
Wash the membrane with buffers of increasing stringency to remove unbound probe.
-
Detect the hybridized probe. For radioactive probes, expose the membrane to X-ray film. For non-radioactive probes, use a chemiluminescent or colorimetric detection method.
6. Analysis:
-
Analyze the resulting bands. The intensity of the band corresponding to TGF-β1 mRNA is indicative of its expression level.
-
Use a housekeeping gene probe (e.g., GAPDH) to normalize for loading differences.
Logical Comparison Diagram
References
- 1. Infliximab Treatment of Rheumatoid Arthritis Patients Simultaneously Increases TNF‐α Protein Levels and Reduces mRNA Expression in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Northern Blot [protocols.io]
- 3. Increased tumor necrosis factor-alpha mRNA expression in whole blood from patients with rheumatoid arthritis: reduction after infliximab treatment does not predict response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. termedia.pl [termedia.pl]
- 6. Influence of Promoter Polymorphisms of the TNF-α (-308G/A) and IL-6 (-174G/C) Genes on Therapeutic Response to Etanercept in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. aijoc.com [aijoc.com]
- 9. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 10. mdpi.com [mdpi.com]
- 11. Transforming growth factor-beta 2 gene silencing with trabedersen (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating PTB Target Genes from High-Throughput Methods
For researchers, scientists, and drug development professionals, identifying the precise RNA targets of Polypyrimidine Tract Binding Protein (PTB) is crucial for understanding its role in gene regulation and its implications in disease. This guide provides a comparative analysis of three major high-throughput methods for identifying PTB target genes: High-Throughput Sequencing of RNA isolated by Crosslinking Immunoprecipitation (HITS-CLIP/CLIP-Seq), RNA Immunoprecipitation followed by Sequencing (RIP-Seq), and Microarray (RIP-Chip).
The selection of a high-throughput method for identifying PTB target genes has significant implications for the nature and resolution of the resulting data. While CLIP-based methods offer high-resolution mapping of direct protein-RNA interactions, RIP-based techniques provide a snapshot of both direct and indirect associations within a ribonucleoprotein complex. Microarrays, though less common now for initial discovery, have been historically used and can be valuable for validating targets identified by sequencing-based approaches.
Comparative Analysis of High-Throughput Methods for PTB Target Gene Identification
The following table summarizes the key characteristics and expected outcomes of HITS-CLIP, RIP-Seq, and Microarray for the identification of PTB target genes. The quantitative data presented is illustrative, based on typical results from these methods, to highlight their relative strengths and weaknesses.
| Feature | HITS-CLIP (PTB-seq) | RIP-Seq | Microarray (RIP-Chip) |
| Principle | UV crosslinking of PTB to RNA, immunoprecipitation, and high-throughput sequencing of bound RNA fragments.[1] | Immunoprecipitation of endogenous PTB-RNA complexes without crosslinking, followed by high-throughput sequencing of associated RNAs. | Immunoprecipitation of PTB-RNA complexes, followed by hybridization of recovered RNA to a microarray.[2][3] |
| Interaction Type | Direct and covalent protein-RNA interactions.[1][4] | Direct and indirect RNA interactions within the PTB-containing ribonucleoprotein complex.[4] | Direct and indirect RNA interactions.[2] |
| Resolution | High (near nucleotide resolution).[1] | Low to moderate (gene-level enrichment). | Low (probe-dependent). |
| Typical Number of Identified PTB Target Genes | Thousands | Hundreds to Thousands | Hundreds |
| Validation Rate (e.g., by RT-qPCR) | High (>80%) | Moderate (50-70%) | Moderate (40-60%) |
| Advantages | - High resolution and specificity for direct binding sites.- Low background due to stringent washes after crosslinking.[1][5] | - Captures both direct and indirect interactions, providing a broader view of the RNP complex.- Simpler protocol than CLIP-seq. | - Relatively lower cost and established analysis pipelines.[6] |
| Disadvantages | - Technically challenging and laborious protocol.- Potential for UV-induced artifacts.[1] | - Lower resolution and inability to distinguish direct from indirect interactions.- Higher background of non-specific RNA binding.[5] | - Limited to known transcripts on the array.- Lower dynamic range and sensitivity compared to sequencing. |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below.
HITS-CLIP (PTB-seq) Protocol
This protocol is adapted from the genome-wide analysis of PTB-RNA interactions.[7][8]
-
Cell Culture and UV Crosslinking: Grow HeLa cells to 80-90% confluency. Wash cells with cold PBS and irradiate with 254 nm UV light to crosslink PTB to its target RNAs.
-
Cell Lysis and RNase Digestion: Lyse the cells and treat with RNase A/T1 to partially digest the RNA, leaving fragments protected by PTB.
-
Immunoprecipitation: Incubate the cell lysate with an anti-PTB antibody coupled to magnetic beads to immunoprecipitate the PTB-RNA complexes.
-
RNA Fragment Isolation: After stringent washes, treat the immunoprecipitated complexes with proteinase K to digest the PTB, releasing the crosslinked RNA fragments.
-
Library Preparation and Sequencing: Ligate 3' and 5' adapters to the isolated RNA fragments, reverse transcribe to cDNA, and amplify by PCR. The resulting cDNA library is then subjected to high-throughput sequencing.
RIP-Seq Protocol for PTB
This is a generalized protocol for RIP-Seq, adaptable for PTB target identification.[9][10][11]
-
Cell Lysis: Harvest and lyse cells using a gentle lysis buffer containing RNase inhibitors to maintain the integrity of the PTB-RNA complexes.
-
Immunoprecipitation: Incubate the cell lysate with an anti-PTB antibody conjugated to magnetic beads. A non-specific IgG antibody should be used as a negative control.
-
Washing: Wash the beads with a mild wash buffer to remove non-specifically bound proteins and RNA.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using standard RNA extraction methods.
-
Library Preparation and Sequencing: Construct a cDNA library from the purified RNA and perform high-throughput sequencing. An "input" sample (total RNA from the lysate) should also be sequenced for normalization.
Microarray (RIP-Chip) Protocol for PTB
This protocol outlines the general steps for identifying PTB targets using microarrays.[2][3]
-
RNA Immunoprecipitation: Perform RNA immunoprecipitation as described in the RIP-Seq protocol (steps 1-4).
-
RNA Amplification and Labeling: Amplify the immunoprecipitated RNA and the input RNA and label them with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Microarray Hybridization: Hybridize the labeled RNA to a microarray chip containing probes for known transcripts.
-
Scanning and Data Analysis: Scan the microarray to detect the fluorescence intensity for each probe. The ratio of the immunoprecipitated signal to the input signal is used to identify enriched transcripts.
Cross-Validation Workflow and Signaling Pathway Visualization
A robust strategy for identifying high-confidence PTB target genes involves a multi-step cross-validation approach that leverages the strengths of different high-throughput methods.
This workflow begins with parallel target discovery using HITS-CLIP and RIP-Seq to identify both direct and complex-associated RNA targets of PTB. The resulting datasets are then analyzed bioinformatically to identify binding sites and enriched transcripts. A key step is the overlap analysis to find targets common to both methods, which are likely to be high-confidence interactors. These candidate targets are then subjected to experimental validation using techniques such as RT-qPCR to confirm the enrichment of specific RNAs in PTB immunoprecipitates and splicing-sensitive microarrays to assess the functional consequence of PTB binding on pre-mRNA splicing.[7][8] Finally, functional assays can be performed to elucidate the biological significance of the PTB-RNA interaction.
PTB's Role in Alternative Splicing Regulation
PTB is a well-characterized splicing repressor, but it can also act as a splicing activator depending on the location of its binding sites relative to the alternative exon. The following diagram illustrates this positional effect.
As depicted, when PTB binds to the intron upstream of or within the alternative exon, it often leads to exon skipping (repression).[7][8] Conversely, when PTB binds to the intron downstream of the alternative exon, particularly near the 3' splice site of the preceding intron, it can promote exon inclusion (activation).[7][8] This model, derived from genome-wide studies, provides a framework for predicting the functional outcome of PTB binding to a newly identified target gene.
By employing a combination of high-throughput methods and a rigorous cross-validation strategy, researchers can confidently identify and characterize the repertoire of PTB target genes, paving the way for a deeper understanding of post-transcriptional gene regulation and the development of novel therapeutic interventions.
References
- 1. HITS-CLIP/CLIP-Seq/PTB-Seq [illumina.com]
- 2. Application of RIP-Chip for the Identification of miRNA Targets | Springer Nature Experiments [experiments.springernature.com]
- 3. RIP-Chip analysis: RNA-Binding Protein Immunoprecipitation-Microarray (Chip) Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLIP-seq: Identifying RNA-binding Protein Binding Sites - Creative Proteomics [iaanalysis.com]
- 5. RNA binding protein mapping: RIP, CLIP, HITS-CLIP, PAR-CLIP | CMB-UNITO [cmb.i-learn.unito.it]
- 6. PAR-CliP - A Method to Identify Transcriptome-wide the Binding Sites of RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microarray-Based Identification of Transcription Factor Target Genes | Springer Nature Experiments [experiments.springernature.com]
- 8. Data Science Issues in Studying Protein–RNA Interactions with CLIP Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
- 10. A Comprehensive Guide to RIP-Seq Technology: Workflow, Data Analysis and Experimental Design - CD Genomics [cd-genomics.com]
- 11. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
Safety Operating Guide
Essential Safety and Handling Guide for TnPBI (TPBi)
This guide provides immediate safety, operational, and disposal protocols for handling TnPBI, correctly identified as TPBi, or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole). The information is tailored for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
I. Immediate Safety Information
Based on available Safety Data Sheets (SDS), TPBi is not classified as a hazardous substance or mixture under Regulation (EC) No. 1272/2008. However, standard laboratory best practices for handling fine chemical powders should always be observed to minimize any potential risks.
Personal Protective Equipment (PPE):
The recommended personal protective equipment for handling TPBi is standard for a laboratory setting where non-hazardous chemical powders are used. The primary goal is to prevent inhalation, ingestion, and contact with skin and eyes.
| PPE Component | Specification | Purpose |
| Eye Protection | Safety glasses with side shields, conforming to standards such as EN166 (EU) or ANSI Z87.1. | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat or gown, fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate. | Prevents inhalation of airborne powder. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects. |
II. Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area to minimize dust accumulation.[1]
-
For procedures that may generate significant amounts of airborne dust, such as weighing or transferring large quantities, use a chemical fume hood or a powder handling enclosure.[1][2]
Safe Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) before handling TPBi.
-
Avoid generating dust.[1]
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a well-ventilated place.
-
Keep away from light as the product is light-sensitive.
-
Store at ambient temperature.
-
There are no known incompatible materials.
III. Disposal Plan
As TPBi is considered a non-hazardous chemical, disposal procedures are more straightforward than for hazardous materials. However, local regulations should always be consulted.
Waste TPBi (Solid):
-
Solid, non-hazardous chemical waste can often be disposed of in the regular trash.
-
To prevent alarming custodial staff, it is best practice to place sealed containers of non-hazardous solid waste directly into the outside dumpster.[3]
-
Label the container as "non-hazardous" to ensure proper identification.[4]
Empty Containers:
-
Empty containers of TPBi should have their labels defaced or removed to indicate they no longer contain the chemical.[3]
-
Once the label is removed, the empty container can be disposed of in the regular trash.[3]
Contaminated Materials:
-
Disposable PPE (gloves, etc.) and other materials (e.g., weigh paper) contaminated with TPBi can be disposed of in the regular trash, provided local regulations do not stipulate otherwise.
IV. Quantitative Data
The following table summarizes key quantitative data for TPBi.
| Property | Value |
| Chemical Name | 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |
| Synonyms | TPBi, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene |
| CAS Number | 192198-85-9[5][6][7] |
| Molecular Formula | C45H30N6[7] |
| Molecular Weight | 654.76 g/mol [7] |
| Physical State | Solid: Powder/Crystals |
| Melting Point | 272-277°C (lit.) |
| Solubility | Soluble in Chlorobenzene, Chloroform, Toluene. Insoluble in water. |
| Occupational Exposure Limits | No occupational exposure limit has been assigned. |
V. Experimental Protocol: Weighing and Preparing a Solution of TPBi
This protocol outlines the steps for safely weighing TPBi powder and preparing a solution.
1. Preparation: a. Ensure the work area (e.g., chemical fume hood, balance) is clean and free of clutter. b. Gather all necessary materials: TPBi, solvent, weigh paper or boat, spatula, appropriate glassware, and wash bottle with solvent. c. Don the appropriate PPE as specified in Section I.
2. Weighing the TPBi Powder: a. Place a weigh boat or a piece of creased weigh paper on the analytical balance. b. Tare the balance to read zero. c. In a chemical fume hood or designated powder handling area, carefully use a clean spatula to transfer the desired amount of TPBi powder to the weigh boat.[2] d. Avoid creating dust by handling the powder gently. If any powder is spilled, clean it up immediately with a wet wipe. Do not use a dry brush, as this can generate dust.[2] e. Record the final mass of the TPBi.
3. Preparing the Solution: a. Carefully transfer the weighed TPBi powder into the appropriate flask or beaker. b. Use a small amount of the chosen solvent to rinse the weigh boat and spatula to ensure a quantitative transfer of the powder into the glassware. c. Add the remaining solvent to the glassware to reach the desired concentration. d. Stir or sonicate the mixture until the TPBi is fully dissolved.
4. Post-Procedure: a. Tightly cap the prepared solution and label it with the chemical name, concentration, solvent, and date. b. Clean all non-disposable equipment used. c. Dispose of all contaminated disposable materials (e.g., weigh paper, gloves) as outlined in Section III. d. Doff PPE according to the procedure in the diagram below. e. Wash hands thoroughly with soap and water.
VI. Mandatory Visualizations
Diagram 1: Personal Protective Equipment (PPE) Donning and Doffing Workflow
This diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) basic laboratory PPE to prevent contamination.
Caption: Standard procedure for donning and doffing laboratory PPE.
References
- 1. Powder Handling - AirClean Systems [aircleansystems.com]
- 2. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. ossila.com [ossila.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. scbt.com [scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
